molecular formula C11H10OS2 B121849 Bis(3-methyl-2-thienyl)methanone CAS No. 30717-55-6

Bis(3-methyl-2-thienyl)methanone

Cat. No.: B121849
CAS No.: 30717-55-6
M. Wt: 222.3 g/mol
InChI Key: NFISSTVAZSIYAT-UHFFFAOYSA-N
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Description

Bis(3-methyl-2-thienyl)methanone, also known as Bis(3-methyl-2-thienyl)methanone, is a useful research compound. Its molecular formula is C11H10OS2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(3-methyl-2-thienyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-methyl-2-thienyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISSTVAZSIYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358527
Record name bis(3-methyl-2-thienyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30717-55-6
Record name Bisthiophenylmethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030717556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bis(3-methyl-2-thienyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISTHIOPHENYLMETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VRR6F98N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Bis(3-methyl-2-thienyl)methanone, a key reference standard in the pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the anticonvulsant drug Tiagabine, a thorough understanding of this compound's characteristics is essential for quality control and regulatory compliance. This document details its synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction and Significance

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a symmetrical diaryl ketone characterized by two 3-methyl-2-thienyl moieties linked by a carbonyl group. Its primary significance in the scientific community stems from its classification as a "keto analog" impurity of Tiagabine[1]. Tiagabine is a potent selective GABA (gamma-aminobutyric acid) reuptake inhibitor used in the management of epilepsy. The stringent regulatory requirements for pharmaceutical active ingredients (APIs) necessitate the identification, characterization, and control of any impurities. Therefore, the availability of pure Bis(3-methyl-2-thienyl)methanone as a reference standard is crucial for the development of analytical methods to monitor the quality of Tiagabine.

This guide aims to consolidate the available scientific knowledge on Bis(3-methyl-2-thienyl)methanone, providing a foundational resource for its synthesis, analysis, and handling.

Molecular Structure and Physicochemical Properties

The structural formula of Bis(3-methyl-2-thienyl)methanone reveals a central carbonyl group bonded to the C2 position of two separate 3-methylthiophene rings. This structure imparts a degree of rigidity and specific electronic properties to the molecule.

Caption: Chemical structure of Bis(3-methyl-2-thienyl)methanone.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 30717-55-6[2][3]
Molecular Formula C₁₁H₁₀OS₂[2]
Molecular Weight 222.33 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred
Boiling Point 297.3 °C at 760 mmHg[4]
Density 1.241 g/cm³[4]
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and acetone.Inferred

Synthesis and Formation

Bis(3-methyl-2-thienyl)methanone is not typically synthesized as a primary target but rather as a reference material. Its formation as an impurity in the synthesis of Tiagabine suggests a likely synthetic pathway. The synthesis of Tiagabine often commences from 3-methyl-2-thiophenecarboxaldehyde or a related 2-substituted-3-methylthiophene derivative.

A plausible and direct laboratory synthesis would involve the Friedel-Crafts acylation of 3-methylthiophene.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 3-Methylthiophene 3-Methylthiophene Reaction Friedel-Crafts Acylation 3-Methylthiophene->Reaction Phosgene_or_equivalent Phosgene or equivalent (e.g., triphosgene) Phosgene_or_equivalent->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Reaction Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Reaction Product Bis(3-methyl-2-thienyl)methanone Reaction->Product Byproducts HCl, etc. Reaction->Byproducts

Caption: Proposed synthesis workflow for Bis(3-methyl-2-thienyl)methanone.

Experimental Protocol (Proposed)
  • Reaction Setup: To a stirred solution of 3-methylthiophene (2.0 equivalents) in an inert solvent such as dichloromethane under a nitrogen atmosphere, a Lewis acid catalyst like aluminum chloride (AlCl₃, ~1.1 equivalents) is added portion-wise at 0 °C.

  • Acylation: A solution of an acylating agent such as phosgene or a safer equivalent like triphosgene (0.5 equivalents) in the same solvent is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure Bis(3-methyl-2-thienyl)methanone.

Spectroscopic Characterization

While a publicly available, fully detailed Certificate of Analysis with complete spectral data is not readily accessible, the expected spectroscopic features can be reliably predicted based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.6Doublet2HH-5The proton at the 5-position of the thiophene ring is adjacent to the sulfur atom and would be deshielded. It would be coupled to the H-4 proton.
~6.9-7.1Doublet2HH-4The proton at the 4-position would be coupled to the H-5 proton. Based on data for 3-methylthiophene, this proton is expected to be more shielded than H-5[1].
~2.3-2.5Singlet6H-CH₃The six protons of the two equivalent methyl groups would appear as a singlet.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the number of unique carbon atoms in the symmetrical structure.

Chemical Shift (δ, ppm)AssignmentRationale
~180-185C=OThe carbonyl carbon of a diaryl ketone typically appears in this downfield region[5][6].
~140-145C-2The carbon atom of the thiophene ring attached to the carbonyl group.
~135-140C-3The carbon atom of the thiophene ring bearing the methyl group.
~130-135C-5The CH carbon at the 5-position of the thiophene ring.
~125-130C-4The CH carbon at the 4-position of the thiophene ring.
~15-20-CH₃The methyl group carbon.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl stretch, a characteristic feature of ketones.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (from -CH₃)
~1630-1650StrongC=O stretch (ketone)[7]
~1500-1400Medium-StrongThiophene ring C=C stretching
Below 1400VariousFingerprint region (C-H bending, C-S stretching)

The conjugation of the carbonyl group with the two aromatic thiophene rings is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹)[5][7].

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, Bis(3-methyl-2-thienyl)methanone is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group.

  • Molecular Ion (M⁺): m/z = 222

  • Key Fragmentation Pathways:

    • Loss of a 3-methyl-2-thienyl radical to form the 3-methyl-2-thenoyl cation (m/z = 125). This is expected to be a major fragment.

    • Loss of a methyl radical from the molecular ion (m/z = 207).

    • Further fragmentation of the thiophene rings.

Chemical Reactivity and Stability

The chemical reactivity of Bis(3-methyl-2-thienyl)methanone is primarily governed by the carbonyl group and the electron-rich thiophene rings.

  • Carbonyl Group Reactivity: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol (bis(3-methyl-2-thienyl)methanol) using reducing agents like sodium borohydride (NaBH₄). It can also react with Grignard reagents and other nucleophiles at the carbonyl carbon.

  • Thiophene Ring Reactivity: The thiophene rings are susceptible to electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the 5-position.

  • Photochemical Reactivity: Diaryl ketones, including those with thienyl groups, are known to be photochemically active. Upon irradiation, they can undergo [2+2] cycloaddition reactions with olefins[8][9].

  • Stability: The compound is expected to be stable under normal laboratory conditions, although prolonged exposure to light and strong oxidizing agents should be avoided. For long-term storage, it is recommended to keep it in a cool, dark, and dry place.

Applications in Pharmaceutical Analysis

The principal application of Bis(3-methyl-2-thienyl)methanone is as a qualified reference standard for the analysis of Tiagabine. Its uses include:

  • Method Development and Validation: It is essential for developing and validating chromatographic methods (e.g., HPLC, GC) to separate Tiagabine from its impurities.

  • Impurity Profiling: Used to identify and quantify the presence of this specific impurity in batches of Tiagabine API and formulated drug products.

  • Quality Control: Serves as a benchmark in routine quality control testing to ensure that the levels of this impurity are within the acceptable limits set by regulatory bodies like the FDA and EMA.

Conclusion

Bis(3-methyl-2-thienyl)methanone, while primarily known as a pharmaceutical impurity, possesses a rich chemistry that is of interest to synthetic and analytical chemists. A thorough understanding of its synthesis, properties, and spectroscopic characteristics, as outlined in this guide, is fundamental for ensuring the quality and safety of Tiagabine, a vital antiepileptic medication. The predictive data and proposed experimental protocols herein provide a solid foundation for researchers working with this compound.

References

A Technical Guide to the Structural Elucidation of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The definitive identification of a molecule's structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, multi-technique approach to the structural elucidation of bis(3-methyl-2-thienyl)methanone, a key thiophene derivative. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy, we present a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each analytical step, ensuring a comprehensive and authoritative understanding of the molecule's architecture.

Introduction: The Imperative for Unambiguous Identification

Bis(3-methyl-2-thienyl)methanone (CAS 30717-55-6) is a symmetrical ketone built upon a thiophene framework.[1][2][3][4] Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. Bis(3-methyl-2-thienyl)methanone, for instance, is a known impurity of Tiagabine, a GABA uptake inhibitor used as an anticonvulsant agent.[2] Accurate structural confirmation of such molecules is therefore not an academic exercise, but a critical requirement for regulatory approval, understanding structure-activity relationships (SAR), and guaranteeing the synthesis of the correct isomer.

The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to build a complete and validated picture of a molecule's atomic arrangement.[5][6][7][8] This guide will demonstrate how a logical, stepwise application of modern spectroscopic methods can move from a simple molecular formula to a definitive 3D structural assignment.

Foundational Analysis: Molecular Formula and Functional Groups

The first stage in any structural elucidation is to determine the molecular formula and identify the primary functional groups present.[5] This provides the fundamental building blocks and constraints for assembling the final structure.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the definitive technique for determining the elemental composition of an unknown compound. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula. For thiophene compounds, soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) are often effective.[9]

Expected Data: For bis(3-methyl-2-thienyl)methanone, the molecular formula is C₁₁H₁₀OS₂.[1][2][4] The exact mass can be calculated and compared against the experimental value obtained from HRMS.

ParameterExpected Value
Molecular Formula C₁₁H₁₀OS₂
Calculated Exact Mass 222.0173
Observed [M+H]⁺ ~223.0251

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an APCI or Electrospray Ionization (ESI) source.

  • Method Parameters:

    • Ionization Mode: Positive

    • Mass Range: 50-500 m/z

    • Resolution: >60,000

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard.

  • Data Analysis: Identify the molecular ion peak ([M]⁺˙) or the protonated molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition based on the measured exact mass. The result must be consistent with the proposed formula, C₁₁H₁₀OS₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Choice: FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups.[10] The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For bis(3-methyl-2-thienyl)methanone, the most critical vibration is that of the carbonyl (C=O) group of the ketone.

Data Interpretation: The key diagnostic peak is the strong C=O stretch. Because the carbonyl group is conjugated with the two aromatic thiophene rings, its stretching frequency will be lower than that of a simple aliphatic ketone (~1715 cm⁻¹).[11] This conjugation delocalizes the pi-electron density, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber.[12][13]

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Aromatic Ketone) 1660 - 1690Strong
C-H Stretch (Aromatic/Thienyl) 3000 - 3100Medium-Weak
C-H Stretch (Methyl) 2850 - 3000Medium
C=C Stretch (Thienyl Ring) 1400 - 1600Medium
C-S Stretch (Thienyl Ring) 600 - 800Medium-Weak

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) absorbances.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the strong carbonyl peak in the 1660-1690 cm⁻¹ region, confirming the presence of a conjugated ketone.[12][14]

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the formula and IR identifies the ketone, NMR spectroscopy provides the definitive connectivity map, revealing how the atoms are pieced together.[6][10] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to solve the structure.

¹H NMR Spectroscopy: Mapping the Protons

Causality of Choice: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃): The molecule is symmetrical, so we expect only three distinct signals: two for the aromatic protons on the thiophene ring and one for the methyl group protons.

  • Thiophene Protons (H-4, H-5): The two protons on each thiophene ring are coupled to each other, forming a simple AX spin system. They will appear as two doublets. The proton at the 5-position (H-5) is expected to be further downfield than the proton at the 4-position (H-4) due to its proximity to the sulfur atom and the deshielding effect of the carbonyl group.

  • Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a single sharp singlet, as they have no adjacent protons to couple with. Protons on carbons adjacent to a carbonyl group (alpha-protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[15]

ProtonPredicted δ (ppm)MultiplicityIntegration
H-5 7.4 - 7.6Doublet (d)2H
H-4 6.9 - 7.1Doublet (d)2H
-CH₃ 2.4 - 2.6Singlet (s)6H
¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Choice: ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.[16] Due to the molecule's symmetry, we expect to see only 6 distinct carbon signals out of the 11 total carbons.

Predicted ¹³C NMR Data (in CDCl₃):

  • Carbonyl Carbon (C=O): The carbonyl carbon of a ketone is highly deshielded and appears far downfield, typically in the 190-220 ppm range.[11][15]

  • Thiophene Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon atom directly attached to the carbonyl (C-2) will be the most downfield of the ring carbons.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, typically upfield around 15-25 ppm.

CarbonPredicted δ (ppm)
C=O 180 - 190
C-2 140 - 145
C-3 135 - 140
C-5 130 - 135
C-4 125 - 130
-CH₃ 15 - 20

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire the proton spectrum with standard parameters (e.g., 30° pulse, 2-second relaxation delay).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hundred scans.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H NMR signals.

2D NMR: Confirming Connectivity

Causality of Choice: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule like this, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter of the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons.

Workflow for Structural Confirmation: The following workflow demonstrates how multiple spectroscopic techniques converge to provide a single, validated structure.

G cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Data Interpretation & Confirmation HRMS HRMS Formula Molecular Formula (C11H10OS2) HRMS->Formula IR FTIR FuncGroup Functional Group (Ketone) IR->FuncGroup H1_NMR 1H NMR Fragments Proton/Carbon Skeleton (Symmetry noted) H1_NMR->Fragments C13_NMR 13C NMR C13_NMR->Fragments HMBC HMBC Connectivity Definitive Connectivity (Regiochemistry Confirmed) HMBC->Connectivity Formula->Connectivity FuncGroup->Connectivity Fragments->HMBC Guide assignment Final Final Structure Confirmed Connectivity->Final

Caption: Workflow for the integrated structural elucidation of bis(3-methyl-2-thienyl)methanone.

Key HMBC Correlations for Structure Proof: The HMBC spectrum provides the final, irrefutable proof of the substitution pattern. The following key correlations would be expected:

  • Methyl Protons to Carbons: The protons of the methyl group (-CH₃) should show correlations to the carbon they are attached to (C-3) and the adjacent carbon in the ring (C-2). This confirms the methyl group is at the 3-position.

  • H-4 to Carbons: The proton at the 4-position should show correlations to C-2, C-3, and C-5.

  • H-5 to Carbons: The proton at the 5-position should show correlations to C-3 and C-4.

  • Crucial Ring-to-Carbonyl Link: Critically, the protons on the thiophene ring, particularly H-4 and H-5, should show a correlation to the downfield carbonyl carbon (C=O). This unequivocally proves that the carbonyl group is attached to the C-2 position of the thiophene rings.

G cluster_0 Key HMBC Correlations img H_Me H(Me) C2 C-2 H_Me->C2 C3 C-3 H_Me->C3 H4 H-4 C_carbonyl C=O H4->C_carbonyl

Caption: Diagram showing key 2- and 3-bond HMBC correlations that confirm the structure.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of bis(3-methyl-2-thienyl)methanone is achieved through a systematic and hierarchical analytical approach. HRMS establishes the exact molecular formula of C₁₁H₁₀OS₂. FTIR spectroscopy confirms the presence of a conjugated ketone functional group. 1D NMR (¹H and ¹³C) reveals the number and type of proton and carbon environments, strongly suggesting a symmetrical structure. Finally, 2D NMR, specifically the HMBC experiment, provides the definitive evidence for the connectivity, confirming the 3-methyl substitution and the 2-position linkage of the carbonyl bridge. Each piece of data is self-consistent and corroborates the others, leading to the unambiguous assignment of the structure. This rigorous, multi-technique validation is essential for all fields of chemical science, from drug development to materials engineering.

References

An In-Depth Technical Guide to the Spectroscopic Data of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(3-methyl-2-thienyl)methanone is a key organic compound, notable both as a building block in organic synthesis and as a known impurity in the pharmaceutical agent Tiagabine, a GABA uptake inhibitor.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in medicinal chemistry, quality control, and materials science to ensure purity, verify structure, and understand its electronic properties. This guide provides a comprehensive analysis of the spectroscopic data for Bis(3-methyl-2-thienyl)methanone, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete set of publicly available experimental spectra, this guide leverages high-quality predicted data, interpreted and validated against the known spectral characteristics of its constituent functional groups and closely related analogue compounds.

Molecular Structure and Key Features

Bis(3-methyl-2-thienyl)methanone possesses a symmetrical diaryl ketone structure, with the carbonyl group bridging two 3-methylthiophene rings at their 2-positions. This structure dictates the key features observed in its spectra.

Figure 1: Molecular structure of Bis(3-methyl-2-thienyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Bis(3-methyl-2-thienyl)methanone, both ¹H and ¹³C NMR provide definitive information about its symmetrical structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of small organic molecules is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The analysis is performed on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

    • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.

    • For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (Optional) acquire_13C->acquire_2D ft Fourier Transform acquire_2D->ft phase Phase Correction ft->phase integrate Integration & Calibration phase->integrate interpret Spectral Interpretation integrate->interpret

Figure 2: Generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Due to the molecule's symmetry, the two 3-methylthiophene rings are chemically equivalent, simplifying the ¹H NMR spectrum. We expect to see signals for the two aromatic protons on each ring and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Bis(3-methyl-2-thienyl)methanone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5~7.5d2H
H-4~7.0d2H
-CH₃~2.5s6H

Interpretation:

  • Aromatic Protons (H-4 and H-5): The thiophene ring protons appear as two distinct signals in the aromatic region. The proton at the 5-position (H-5) is expected to be deshielded and appear at a higher chemical shift (downfield) compared to the proton at the 4-position (H-4). This is due to the electron-withdrawing effect of the adjacent sulfur atom and the carbonyl group. Both signals are predicted to be doublets due to coupling with each other.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a single, sharp singlet at approximately 2.5 ppm. The chemical shift is in the typical range for a methyl group attached to an aromatic ring. The singlet multiplicity indicates no adjacent protons to couple with.

For comparison, the aromatic protons of 3-methylthiophene appear at approximately 7.17 ppm (H-2), 6.87 ppm (H-4), and 6.86 ppm (H-5), with the methyl protons at around 2.25 ppm.[2] The downfield shift of the thiophene protons in Bis(3-methyl-2-thienyl)methanone is consistent with the strong deshielding effect of the carbonyl group at the 2-position.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry. We expect to see six distinct signals corresponding to the five unique carbon environments in the thiophene rings and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(3-methyl-2-thienyl)methanone

CarbonPredicted Chemical Shift (δ, ppm)
C=O~185
C-2~140
C-3~142
C-4~128
C-5~133
-CH₃~16

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at a very low field, around 185 ppm. This is a characteristic chemical shift for a diaryl ketone.

  • Aromatic Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring are expected to resonate in the aromatic region (120-150 ppm). The carbons directly attached to the carbonyl group (C-2) and the methyl group (C-3) will have distinct chemical shifts from the protonated carbons (C-4 and C-5).

  • Methyl Carbon (-CH₃): The methyl carbon will appear at a high field (upfield), around 16 ppm, which is typical for an alkyl carbon attached to an aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer.

    • A background spectrum (of air or the KBr pellet) is recorded and automatically subtracted from the sample spectrum.

    • The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

Table 3: Predicted Key IR Absorption Bands for Bis(3-methyl-2-thienyl)methanone

Wavenumber (cm⁻¹)VibrationIntensity
~3100-3000C-H stretch (aromatic)Medium
~2950-2850C-H stretch (aliphatic, -CH₃)Medium
~1630-1650C=O stretch (diaryl ketone)Strong
~1500-1400C=C stretch (aromatic ring)Medium-Strong
~1200-1300C-CO-C stretchStrong
~850-700C-H out-of-plane bend (aromatic)Strong

Interpretation:

  • C=O Stretch: The most characteristic peak in the IR spectrum of Bis(3-methyl-2-thienyl)methanone is the strong absorption band for the carbonyl (C=O) stretch, expected in the range of 1630-1650 cm⁻¹. The conjugation of the carbonyl group with the two aromatic thiophene rings lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the thiophene rings will give rise to several absorptions in the 1500-1400 cm⁻¹ region.

  • C-CO-C Stretch: A strong band corresponding to the stretching of the C-CO-C framework is also expected, typically in the 1200-1300 cm⁻¹ range for aromatic ketones.

  • Aromatic C-H Bends: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be due to the out-of-plane bending of the C-H bonds on the thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a common technique for relatively small, volatile organic molecules and often leads to extensive fragmentation.

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., quadrupole, time-of-flight) according to their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Output intro Introduce Sample (e.g., GC, LC, Direct Infusion) ionize Ionize Molecules (e.g., EI, ESI) intro->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum

Figure 3: Generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation Pattern

Table 4: Predicted Key Ions in the Mass Spectrum of Bis(3-methyl-2-thienyl)methanone

m/zIon
222[M]⁺˙ (Molecular Ion)
125[M - C₅H₅S]⁺ (Loss of a 3-methyl-2-thienyl radical)
97[C₅H₅S]⁺ (3-methyl-2-thienyl cation)

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z value corresponding to the molecular weight of the compound, which is 222.33 g/mol .[1] This peak confirms the molecular formula C₁₁H₁₀OS₂.

  • Major Fragmentation Pathways: Under electron impact ionization, the most likely fragmentation pathway involves the cleavage of the bond between the carbonyl group and one of the thiophene rings. This would result in the formation of a 3-methyl-2-thienoyl cation ([C₆H₅OS]⁺) at m/z 125 and a 3-methyl-2-thienyl radical. Another prominent fragment would be the 3-methyl-2-thienyl cation ([C₅H₅S]⁺) at m/z 97. The relative intensities of these fragment ions provide a characteristic fingerprint for the molecule.

Conclusion

The spectroscopic data of Bis(3-methyl-2-thienyl)methanone, as elucidated through predictive methods and validated by comparison with known spectral characteristics of related compounds, provides a comprehensive and reliable means of its identification and characterization. The ¹H and ¹³C NMR spectra confirm the symmetrical diaryl ketone structure, while the IR spectrum clearly indicates the presence of the conjugated carbonyl group and the thiophene rings. Mass spectrometry corroborates the molecular weight and provides a predictable fragmentation pattern. This guide serves as a valuable resource for researchers and scientists in the fields of drug development, quality control, and organic synthesis, enabling the confident analysis of this important chemical entity.

References

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"Bis(3-methyl-2-thienyl)methanone" NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Bis(3-methyl-2-thienyl)methanone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Aimed at researchers, chemists, and drug development professionals, this document details the complete workflow from sample preparation to the advanced interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. By explaining the causality behind experimental choices and analytical steps, this guide serves as an authoritative resource for the unambiguous characterization of this and structurally related thiophene-based compounds.

Introduction: The Need for Precise Structural Verification

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone featuring two 3-methylthiophene moieties linked by a carbonyl group. It is recognized as a significant impurity in the synthesis of Tiagabine, a potent GABA uptake inhibitor used as an anticonvulsant agent.[1] In pharmaceutical development and quality control, the unambiguous identification and characterization of such impurities are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide demonstrates how a systematic NMR approach, combining 1D and 2D experiments, can provide irrefutable proof of the structure of bis(3-methyl-2-thienyl)methanone.

Molecular Structure and Spectroscopic Predictions

The structure of bis(3-methyl-2-thienyl)methanone possesses a C₂ axis of symmetry through the carbonyl carbon. This symmetry dictates that both (3-methyl-2-thienyl) groups are chemically equivalent. Consequently, the NMR spectra are simplified, expecting only one set of signals for the methyl group and the thiophene ring protons and carbons, plus a single signal for the carbonyl carbon.

A priori analysis suggests the following expected signals:

  • ¹H NMR: Three distinct signals. Two doublets corresponding to the coupled protons on the thiophene ring and one singlet for the methyl group protons.

  • ¹³C NMR: Six distinct signals. One for the carbonyl carbon, four for the inequivalent carbons of the thiophene ring, and one for the methyl carbon.

Caption: Numbering scheme for bis(3-methyl-2-thienyl)methanone.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation Protocol

This protocol is designed to yield high-quality, reproducible NMR spectra.[3][4]

  • Material: Weigh 10-15 mg of bis(3-methyl-2-thienyl)methanone.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. The solvent should contain tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[4]

  • Volume Check: Ensure the sample height in the tube is optimal for the spectrometer, typically around 4-5 cm (approx. 0.55-0.65 mL).[3][6]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Workflow

A logical sequence of experiments ensures comprehensive data collection for structural confirmation.

Caption: Key HMBC correlations confirming the molecular framework.

Key Expected HMBC Correlations:

  • From Methyl Protons (H-Me):

    • Strong correlation to C3 (²JCH).

    • Correlations to C2 and C4 (³JCH). This definitively places the methyl group at the C3 position.

  • From H4 Proton:

    • Correlations to C5 and C3 (²JCH).

    • Correlation to C2 (³JCH). This connects the thiophene ring to the carbonyl group.

  • From H5 Proton:

    • Correlation to C4 (²JCH).

    • Correlation to C3 (³JCH).

    • A potential weak correlation to the carbonyl carbon (C=O) (⁴JCH), which would provide ultimate confirmation of the entire structure.

Consolidated Spectral Data Summary

The following table summarizes the predicted assignments for bis(3-methyl-2-thienyl)methanone in CDCl₃.

Atom #TypePredicted δ (ppm)MultiplicityCoupling (J, Hz)Integration2D Correlations
¹H NMR
H5Ar-H7.4 - 7.6Doublet (d)³J = 5-62HCOSY: H4; HSQC: C5; HMBC: C3, C4, C=O (weak)
H4Ar-H7.0 - 7.2Doublet (d)³J = 5-62HCOSY: H5; HSQC: C4; HMBC: C2, C3, C5
H-Me-CH₃2.3 - 2.5Singlet (s)-6HHSQC: C-Me; HMBC: C2, C3, C4
¹³C NMR
C=OKetone180 - 185Singlet--HMBC from H5 (weak)
C2Ar-C140 - 145Singlet--HMBC from H-Me, H4
C3Ar-C138 - 142Singlet--HMBC from H-Me, H4, H5
C5Ar-CH130 - 135Singlet--HSQC to H5; HMBC from H4
C4Ar-CH125 - 130Singlet--HSQC to H4; HMBC from H-Me, H5
C-Me-CH₃15 - 20Singlet--HSQC to H-Me

Conclusion

The structural characterization of bis(3-methyl-2-thienyl)methanone can be achieved with high confidence through a systematic and multi-faceted NMR analysis. The predictable symmetry of the molecule simplifies the 1D spectra, while a combination of 2D correlation experiments (COSY, HSQC, and HMBC) provides a self-validating system for unambiguous assignment of every proton and carbon signal. This rigorous approach, grounded in established spectroscopic principles, is essential for the definitive identification required in regulated environments such as pharmaceutical research and development.

References

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Mass Spectrometry of Bis(3-methyl-2-thienyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone featuring two 3-methyl-2-thienyl substituents attached to a central carbonyl group. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its analytical profile is crucial for its identification, characterization, and quality control. Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. This in-depth technical guide will explore the anticipated mass spectrometric behavior of bis(3-methyl-2-thienyl)methanone, focusing on the ionization process and the key fragmentation pathways that are critical for its structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their workflows.

Experimental Considerations: Ionization and Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a relatively volatile and thermally stable molecule like bis(3-methyl-2-thienyl)methanone, Electron Ionization (EI) is a highly suitable and commonly employed method.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) for separation from a mixture.

  • Ionization: A beam of high-energy electrons (typically 70 eV) bombards the sample molecules in the gas phase. This process dislodges an electron from the molecule, forming a positively charged molecular ion (M•+).[1]

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The rationale behind using 70 eV for electron ionization is that it provides sufficient energy to cause reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

Anticipated Mass Spectrum and Fragmentation Analysis

The mass spectrum of bis(3-methyl-2-thienyl)methanone is expected to exhibit a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage events. The structure of the molecule lends itself to specific fragmentation pathways, primarily driven by the presence of the ketone functional group and the thiophene rings.

Molecular Ion (M•+)

The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of bis(3-methyl-2-thienyl)methanone (C₁₁H₁₀OS₂), which is approximately 222.3 g/mol . The presence of two sulfur atoms will also result in characteristic isotopic peaks at M+1 and M+2, with the M+2 peak being more intense than for compounds containing only carbon, hydrogen, and oxygen, due to the natural abundance of the ³⁴S isotope.

Key Fragmentation Pathways

The primary fragmentation of ketones under electron ionization is alpha-cleavage , which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon.[2][3][4] In the case of bis(3-methyl-2-thienyl)methanone, this will lead to the formation of a stable acylium ion.

Diagram: Proposed Fragmentation Pathway of Bis(3-methyl-2-thienyl)methanone

fragmentation_pathway M Bis(3-methyl-2-thienyl)methanone (M•+) m/z = 222 F1 3-Methyl-2-thienoyl Cation m/z = 125 M->F1 α-Cleavage F2 3-Methyl-2-thienyl Radical M->F2 α-Cleavage F3 Thienyl Cation m/z = 97 F1->F3 - CO

Caption: Proposed primary fragmentation pathway for bis(3-methyl-2-thienyl)methanone under electron ionization.

1. Alpha-Cleavage:

The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl group and one of the thiophene rings. This results in the formation of a resonance-stabilized 3-methyl-2-thienoyl cation (m/z 125) and a 3-methyl-2-thienyl radical.[3][5] The acylium ion is expected to be a prominent peak, potentially the base peak, in the spectrum due to its stability.

2. Loss of Carbon Monoxide (CO):

The 3-methyl-2-thienoyl cation (m/z 125) can undergo further fragmentation by losing a neutral carbon monoxide molecule. This would result in the formation of a 3-methyl-2-thienyl cation (m/z 97).

3. Thiophene Ring Fragmentation:

The thiophene ring itself can undergo fragmentation, although these pathways are generally less favored than alpha-cleavage. The mass spectrum of thiophene shows characteristic fragments that may also appear at lower m/z values in the spectrum of bis(3-methyl-2-thienyl)methanone.[6][7]

Summary of Expected Key Ions
m/zProposed Fragment IonDescription
222[C₁₁H₁₀OS₂]•+Molecular Ion (M•+)
125[C₆H₅OS]+3-Methyl-2-thienoyl cation (Result of α-cleavage)
97[C₅H₅S]+3-Methyl-2-thienyl cation (Loss of CO from m/z 125)

It is important to note that other minor fragmentation pathways may occur, leading to a more complex spectrum. However, the ions listed above are predicted to be the most significant and diagnostically useful for the identification of bis(3-methyl-2-thienyl)methanone.

Conclusion

The mass spectrometric analysis of bis(3-methyl-2-thienyl)methanone, particularly using electron ionization, is expected to yield a clear and interpretable fragmentation pattern. The dominant fragmentation pathway is predicted to be alpha-cleavage, leading to the formation of a stable 3-methyl-2-thienoyl cation at m/z 125. The subsequent loss of carbon monoxide to form the 3-methyl-2-thienyl cation at m/z 97 would further support the structural assignment. This technical guide provides a foundational understanding of the expected mass spectrometric behavior of bis(3-methyl-2-thienyl)methanone, offering a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.

References

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • MDPI. (n.d.). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. [Link]

  • McLafferty, F. W., & Fairweather, R. B. (1968). Metastable ion characteristics. VIII. Characterization of ion decomposition mechanism by metastable ion abundances. Journal of the American Chemical Society, 90(22), 5915–5922. [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • NIST. (n.d.). Thiophene. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI.... [Link]

  • . (1981). The Mass Spectra of some Thiophene 2- and 3-carboxanylides. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. [Link]

  • Semantic Scholar. (1960). The Mass Spectra of Cyclic Ketones. [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of bis(3-methyl-2-thienyl)methanone. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for structural elucidation and quality control.

Introduction: The Significance of Vibrational Spectroscopy for Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone, with the chemical formula C₁₁H₁₀OS₂ and a molecular weight of 222.33 g/mol , is a key heterocyclic ketone.[1][2][3] It is notably recognized as an impurity of Tiagabine, a potent GABA uptake inhibitor used as an anticonvulsant.[4] The structural integrity and purity of such compounds are paramount in pharmaceutical applications. Infrared (IR) spectroscopy offers a powerful, non-destructive analytical technique for the structural characterization of bis(3-methyl-2-thienyl)methanone.[5] By probing the vibrational modes of its constituent chemical bonds, IR spectroscopy provides a unique molecular fingerprint, enabling unambiguous identification and assessment of its chemical environment.[6]

This guide will delve into the theoretical underpinnings of the IR spectrum of bis(3-methyl-2-thienyl)methanone, provide detailed experimental protocols for sample analysis, and offer insights into the interpretation of the resulting spectral data.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of bis(3-methyl-2-thienyl)methanone is a superposition of the vibrational modes of its fundamental structural components: the two 3-methyl-2-thienyl rings and the central carbonyl (C=O) group. Understanding the characteristic absorption frequencies of these moieties is crucial for accurate spectral interpretation.

The Carbonyl Group (C=O) Stretching Vibration

The most prominent and diagnostic feature in the IR spectrum of a ketone is the strong absorption band arising from the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[7] However, in bis(3-methyl-2-thienyl)methanone, the carbonyl group is conjugated with the two aromatic thiophene rings. This conjugation leads to a delocalization of π-electrons, which slightly weakens the C=O double bond and, consequently, lowers its vibrational frequency.[8] Therefore, the C=O stretching frequency for bis(3-methyl-2-thienyl)methanone is expected to be in the range of 1685-1666 cm⁻¹ .[7] This intense and sharp absorption is a key identifier for the ketone functionality within the molecule.

Vibrational Modes of the 3-Methyl-2-thienyl Rings

The substituted thiophene rings contribute a series of characteristic bands to the IR spectrum. These can be categorized as follows:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene rings typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3120-3050 cm⁻¹ .[9]

  • Thiophene Ring Stretching (C=C and C-C): The stretching vibrations of the carbon-carbon bonds within the aromatic thiophene rings give rise to a series of bands in the region of 1650-1430 cm⁻¹ .[10] The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.

  • Methyl Group (CH₃) Vibrations: The methyl groups attached to the thiophene rings will exhibit characteristic C-H stretching and bending vibrations.

    • Asymmetric and Symmetric C-H Stretching: These will appear in the 2950-2850 cm⁻¹ region.

    • Asymmetric and Symmetric C-H Bending: These vibrations are expected in the 1460 cm⁻¹ and 1375 cm⁻¹ regions, respectively.

  • In-Plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds of the thiophene rings are typically found in the 1250-1050 cm⁻¹ range.[9]

  • Out-of-Plane C-H Bending: These vibrations are highly characteristic of the substitution pattern on the aromatic ring and appear in the fingerprint region, generally between 900-650 cm⁻¹ .[9] The specific pattern of these bands can provide valuable structural information.

  • C-S Stretching: The stretching of the carbon-sulfur bond within the thiophene ring can be observed in the region of 840-600 cm⁻¹ .[11]

The following diagram illustrates the relationship between the functional groups of bis(3-methyl-2-thienyl)methanone and their expected IR absorption regions.

Caption: Correlation of functional groups in bis(3-methyl-2-thienyl)methanone with their expected IR absorption regions.

Experimental Protocols: Acquiring High-Quality IR Spectra

The quality of an IR spectrum is highly dependent on proper sample preparation. Bis(3-methyl-2-thienyl)methanone is a solid at room temperature, and several techniques are suitable for its analysis.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is often the preferred method for solid samples due to its simplicity, speed, and minimal sample preparation.[12]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[4] Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the powdered bis(3-methyl-2-thienyl)methanone sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[13]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix.

Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of bis(3-methyl-2-thienyl)methanone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[14] The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[15]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.

Methodology:

  • Sample Dissolution: Dissolve a small amount (approx. 50 mg) of bis(3-methyl-2-thienyl)methanone in a few drops of a volatile solvent like methylene chloride or acetone.[1]

  • Film Casting: Place a drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Spectrum Acquisition: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

The following diagram outlines the general workflow for acquiring an FTIR spectrum of a solid sample.

FTIR_Workflow_Solid_Sample cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis A Obtain Solid Sample B Choose Method (ATR, KBr, Film) A->B C Prepare Sample (e.g., place on crystal, press pellet) B->C D Record Background Spectrum C->D E Record Sample Spectrum D->E F Process Spectrum (Baseline Correction, etc.) E->F G Interpret Bands & Correlate with Molecular Structure F->G

Caption: General experimental workflow for FTIR analysis of a solid sample like bis(3-methyl-2-thienyl)methanone.

Data Interpretation: A Detailed Analysis of the Spectrum

A hypothetical, yet representative, summary of the expected IR absorption bands for bis(3-methyl-2-thienyl)methanone is presented in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3120 - 3050MediumC-H StretchingAromatic (Thiophene)
2950 - 2850MediumC-H StretchingAliphatic (Methyl)
1685 - 1666 Strong, Sharp C=O Stretching Ketone (Conjugated)
1650 - 1430Medium to WeakC=C & C-C StretchingThiophene Ring
~1460MediumAsymmetric C-H BendingMethyl
~1375MediumSymmetric C-H BendingMethyl
1250 - 1050VariableIn-plane C-H BendingAromatic (Thiophene)
900 - 650Medium to StrongOut-of-plane C-H BendingAromatic (Thiophene)
840 - 600Medium to WeakC-S StretchingThiophene Ring

Key Interpretive Insights:

  • The most crucial peak for initial identification is the strong, sharp carbonyl stretch between 1685-1666 cm⁻¹. Its position confirms the presence of a conjugated ketone.

  • The presence of bands just above 3000 cm⁻¹ alongside those just below confirms the existence of both aromatic and aliphatic C-H bonds, respectively.

  • The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), particularly the out-of-plane C-H bending modes, can be used for more detailed structural confirmation and to distinguish between isomers if necessary.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of bis(3-methyl-2-thienyl)methanone. By understanding the theoretical basis of its vibrational modes and employing proper experimental techniques, researchers can obtain high-quality spectra for unambiguous identification, purity assessment, and quality control. The characteristic strong carbonyl absorption, coupled with the distinct bands of the substituted thiophene rings, provides a robust and reliable spectral fingerprint for this important compound.

References

Sources

An In-depth Technical Guide to the Synthesis of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-methyl-2-thienyl)methanone is a significant chemical intermediate, notably identified as an impurity in the synthesis of the anticonvulsant agent Tiagabine.[1] A comprehensive understanding of its synthesis is crucial for process optimization, impurity profiling, and the development of novel therapeutics. This technical guide provides a detailed exploration of the primary synthetic routes to Bis(3-methyl-2-thienyl)methanone, grounded in fundamental principles of organic chemistry. We will delve into two robust methodologies: the Friedel-Crafts acylation of 3-methylthiophene and a Grignard reagent-based approach. This document offers not just procedural steps but also the underlying mechanistic rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Bis(3-methyl-2-thienyl)methanone

The thiophene nucleus is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Bis(3-methyl-2-thienyl)methanone, with its symmetrical diaryl ketone structure, presents an interesting molecular architecture. Its primary relevance in the pharmaceutical industry is as a process-related impurity in the manufacturing of Tiagabine, a selective GABA reuptake inhibitor.[1] The effective control and synthesis of this and related compounds are paramount for ensuring the purity and safety of the final active pharmaceutical ingredient (API). Beyond its role as an impurity, the exploration of its synthesis opens avenues for the creation of novel thiophene-containing compounds with potential biological activities.

Methodology 1: Friedel-Crafts Acylation of 3-Methylthiophene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[2] This electrophilic aromatic substitution reaction is a direct and often efficient method for the synthesis of aryl ketones.

Mechanistic Insights

The synthesis of Bis(3-methyl-2-thienyl)methanone via Friedel-Crafts acylation involves the reaction of two equivalents of 3-methylthiophene with a suitable carbonyl source, such as phosgene (COCl₂) or its safer solid equivalent, triphosgene, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich 2-position of the 3-methylthiophene ring attacks the acylium ion. The methyl group at the 3-position is an electron-donating group, which activates the thiophene ring towards electrophilic substitution and directs the incoming electrophile to the adjacent C2 and C5 positions. Due to steric hindrance from the methyl group, substitution at the C2 position is generally favored.

  • Deprotonation: A weak base removes a proton from the intermediate carbocation, restoring aromaticity and yielding the final ketone product.


Figure 1: Conceptual workflow of the Friedel-Crafts acylation approach.
Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Methylthiophene

  • Triphosgene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride.

  • Substrate Addition: To the reaction mixture, add a solution of 3-methylthiophene (2.0 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Bis(3-methyl-2-thienyl)methanone.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneInert solvent that is suitable for Friedel-Crafts reactions. Must be anhydrous to prevent quenching of the Lewis acid catalyst.
Catalyst Anhydrous Aluminum ChlorideA strong Lewis acid required to generate the acylium ion. A stoichiometric amount is often needed as it complexes with the product.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction. Subsequent stirring at room temperature allows the reaction to proceed to completion.
Work-up Acidic aqueous quenchDecomposes the AlCl₃-ketone complex and separates the inorganic salts from the organic product.

Methodology 2: Grignard Reagent Approach

An alternative and highly effective strategy for the synthesis of diaryl ketones involves the use of organometallic reagents, such as Grignard reagents. This method offers a different bond-forming disconnection and can be advantageous in certain contexts.

Mechanistic Insights

This approach begins with the formation of a Grignard reagent from a 2-halo-3-methylthiophene (e.g., 2-bromo-3-methylthiophene). This organomagnesium compound then acts as a potent nucleophile, reacting with a suitable carbonyl electrophile to form the desired ketone.

Key steps in this synthesis are:

  • Grignard Reagent Formation: 2-Bromo-3-methylthiophene reacts with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) to form 3-methyl-2-thienylmagnesium bromide.

  • Nucleophilic Acyl Substitution: The Grignard reagent attacks a carbonyl electrophile, such as diethyl carbonate or ethyl chloroformate. The reaction proceeds through a nucleophilic acyl substitution mechanism. With reagents like diethyl carbonate, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group, and the resulting intermediate eliminates an ethoxide ion to form a ketone. A second equivalent of the Grignard reagent can then add to this newly formed ketone. To favor the formation of the desired symmetric ketone, careful control of stoichiometry and reaction conditions is essential. Using a less reactive carbonyl source or a single addition reagent like a Weinreb amide can provide better control.

  • Hydrolysis: The reaction is quenched with an aqueous acid solution to hydrolyze the magnesium alkoxide intermediate and yield the final product.


Figure 2: Conceptual workflow of the Grignard reagent-based synthesis.
Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Bromo-3-methylthiophene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl carbonate

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (2.2 equivalents).

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of 2-bromo-3-methylthiophene (2.0 equivalents) in anhydrous THF from the addition funnel. If the reaction does not initiate spontaneously, gentle heating or the addition of a small crystal of iodine may be necessary.

  • Grignard Formation: Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 2-bromo-3-methylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of diethyl carbonate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Bis(3-methyl-2-thienyl)methanone.

ParameterConditionRationale
Solvent Anhydrous TetrahydrofuranEthereal solvent is essential for stabilizing the Grignard reagent. Must be rigorously dried to prevent quenching of the reagent.
Electrophile Diethyl CarbonateA suitable C1 carbonyl electrophile for the formation of a symmetric ketone.
Temperature 0 °C for additionControls the exothermic reaction of the Grignard reagent with the electrophile.
Work-up Saturated NH₄Cl quenchA mild acidic workup to hydrolyze the magnesium alkoxide without causing side reactions.

Conclusion

The synthesis of Bis(3-methyl-2-thienyl)methanone can be effectively achieved through two primary synthetic strategies: Friedel-Crafts acylation and a Grignard reagent-based approach. The choice of methodology will depend on factors such as the availability of starting materials, scalability, and desired purity profile. A thorough understanding of the reaction mechanisms and critical process parameters, as detailed in this guide, is essential for the successful and efficient synthesis of this important thiophene derivative. This knowledge is not only crucial for controlling its presence as an impurity in pharmaceutical manufacturing but also serves as a foundation for the development of novel chemical entities.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

Sources

"Bis(3-methyl-2-thienyl)methanone" CAS number 30717-55-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6)

Foreword

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The study of impurities—their identification, synthesis, and characterization—is therefore a critical discipline. This guide focuses on Bis(3-methyl-2-thienyl)methanone, a compound primarily recognized as a process impurity in the manufacturing of Tiagabine.[1][2] Tiagabine is a potent anticonvulsant agent that functions as a selective GABA reuptake inhibitor. Understanding the profile of its impurities is paramount for regulatory compliance and ensuring patient safety.

This document provides a comprehensive technical overview of Bis(3-methyl-2-thienyl)methanone for researchers, synthetic chemists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and its significance within the context of pharmaceutical quality control.

Core Chemical Identity & Physicochemical Properties

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone flanked by two 3-methyl-substituted thiophene rings. This structure imparts specific chemical characteristics that influence its synthesis, isolation, and analytical behavior.

PropertyValueSource
CAS Number 30717-55-6[1][2][3][4]
Molecular Formula C₁₁H₁₀OS₂[1][3][5]
Molecular Weight 222.33 g/mol [1][3][4][5]
IUPAC Name bis(3-methylthiophen-2-yl)methanone[5]
Synonyms Bis(3-methyl-2-thienyl) Ketone, Bis(3-methylthien-2-yl)methanone[3][5][6]
Topological Polar Surface Area 73.6 Ų[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Hydrogen Bond Donor Count 0[1]

Synthesis Strategies: A Mechanistic Perspective

While specific proprietary synthesis routes for this compound as a process impurity are not publicly detailed, its structure suggests several plausible synthetic strategies based on established organometallic chemistry. The key challenge is the formation of the C-C bond between the carbonyl carbon and the C2 position of the thiophene rings.

A highly effective and common approach for forming such aryl-carbonyl bonds is through palladium-catalyzed cross-coupling reactions. The choice of coupling partners is critical and dictated by the availability of starting materials and reaction robustness.

Plausible Synthesis via Friedel-Crafts Acylation

A traditional and direct method could be the Friedel-Crafts acylation of 3-methylthiophene.

cluster_reactants Reactants & Conditions reagent1 3-Methylthiophene (2 eq.) reaction_step Friedel-Crafts Acylation reagent1->reaction_step reagent2 Phosgene or equivalent (e.g., triphosgene) reagent2->reaction_step catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) catalyst->reaction_step solvent Inert Solvent (e.g., DCM, CS₂) solvent->reaction_step product Bis(3-methyl-2-thienyl)methanone reaction_step->product

Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.

Protocol Rationale:

  • Reactant Choice: 3-methylthiophene is the foundational building block. Phosgene (or a safer equivalent like triphosgene) serves as the carbonyl source.

  • Catalysis: A Lewis acid catalyst is essential to activate the acylating agent and facilitate electrophilic attack on the electron-rich thiophene ring. The electrophilic substitution occurs preferentially at the C2 position, which is activated by the sulfur atom.

  • Stoichiometry: Using at least two equivalents of 3-methylthiophene ensures the formation of the disubstituted ketone.

  • Work-up: The reaction is quenched with water or dilute acid to deactivate the catalyst. The organic product is then extracted, dried, and purified, typically via column chromatography or recrystallization.

Analytical Characterization and Quality Control

As a pharmaceutical impurity, rigorous characterization of Bis(3-methyl-2-thienyl)methanone is non-negotiable. A combination of spectroscopic and chromatographic techniques is required to confirm its identity and quantify its presence. High-purity reference standards are essential for this process.[3]

Analytical Workflow

The logical flow for identifying and characterizing an unknown impurity in an API batch involves a systematic process of isolation, structural elucidation, and quantification.

cluster_workflow Impurity Identification & Characterization Workflow A API Batch Analysis (e.g., HPLC, GC) B Detection of Unknown Peak A->B C Isolation of Impurity (Preparative HPLC/SFC) B->C D Structural Elucidation C->D E Mass Spectrometry (MS) (Determine Molecular Weight) D->E  Mass F NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determine Connectivity) D->F  Structure G FTIR Spectroscopy (Identify Functional Groups) D->G  Bonds H Final Structure Confirmation Bis(3-methyl-2-thienyl)methanone E->H F->H G->H I Synthesis of Reference Standard H->I J Quantitative Method Development & Validation H->J I->J

Caption: Standard workflow for pharmaceutical impurity analysis.

Expected Spectroscopic Signatures

While raw spectra require experimental acquisition, the structure of Bis(3-methyl-2-thienyl)methanone allows us to predict its key spectroscopic features. This predictive analysis is crucial for confirming the identity of an isolated impurity.

Step-by-Step Protocol for Spectroscopic Analysis:

  • Sample Preparation: Dissolve a high-purity sample in an appropriate deuterated solvent (e.g., CDCl₃ for NMR) or prepare a KBr pellet/thin film for IR analysis.

  • Mass Spectrometry (MS):

    • Objective: Determine the molecular weight and fragmentation pattern.

    • Expected Result: A molecular ion peak (M+) corresponding to the molecular weight of 222.33.[3][4] Fragmentation would likely involve cleavage of the carbonyl-thiophene bond, yielding fragments corresponding to the 3-methyl-thienyl acylium ion.

  • Infrared (IR) Spectroscopy:

    • Objective: Identify key functional groups.

    • Expected Result: A strong, sharp absorption band around 1630-1680 cm⁻¹, characteristic of a diaryl ketone C=O stretch. Additional peaks will be present for C-H bonds (aromatic and methyl) and C=C/C-S bonds within the thiophene rings.[3]

  • ¹H NMR Spectroscopy:

    • Objective: Elucidate the proton environment and connectivity.

    • Expected Result: Due to the molecule's symmetry, a simple spectrum is expected:

      • A singlet for the two equivalent methyl groups (CH₃) around 2.2-2.5 ppm.

      • Two doublets in the aromatic region (typically 6.8-7.8 ppm) for the two pairs of equivalent protons on the thiophene rings, showing coupling to each other.

  • ¹³C NMR Spectroscopy:

    • Objective: Determine the number of unique carbon environments.

    • Expected Result:

      • A peak for the methyl carbon.

      • Four distinct peaks for the thiophene ring carbons (due to symmetry).

      • A significantly downfield peak (>180 ppm) for the carbonyl carbon.

Relevance in Drug Development: The Tiagabine Case

The primary relevance of Bis(3-methyl-2-thienyl)methanone is its status as an impurity of Tiagabine.[1][2] The presence of impurities, even in trace amounts, can have significant implications:

  • Toxicity: Impurities may have their own pharmacological or toxicological profiles.

  • Efficacy: They can potentially interfere with the API's mechanism of action.

  • Stability: Impurities can affect the stability and shelf-life of the final drug product.

Therefore, regulatory agencies like the FDA and EMA require stringent control over impurity levels. The process of identifying, synthesizing, and creating a reference standard for Bis(3-methyl-2-thienyl)methanone is a textbook example of the due diligence required in modern drug manufacturing.

API Tiagabine (API) QC Quality Control (QC) API->QC Impurity Bis(3-methyl-2-thienyl)methanone (Process Impurity) Impurity->QC Process API Manufacturing Process Process->API Process->Impurity  Side Reaction / Starting Material Release Drug Product Release QC->Release Impurity < Threshold

Caption: Relationship between API, impurity, and quality control.

Potential Biological Significance and Future Research

While Bis(3-methyl-2-thienyl)methanone is primarily studied as an impurity, its core structure—a bis-heterocyclic methanone—belongs to a class of compounds with diverse and interesting biological activities. Thiophene-containing molecules are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[7][8][9]

Future research directions could include:

  • Pharmacological Screening: A systematic evaluation of Bis(3-methyl-2-thienyl)methanone against various biological targets (e.g., kinases, microbial enzymes) to uncover any latent therapeutic potential.

  • Analogue Synthesis: Using it as a scaffold to synthesize a library of related derivatives to explore structure-activity relationships (SAR).

  • Toxicology Studies: In-depth toxicological assessment to better inform the risk assessment when it is present as an impurity in Tiagabine.

This exploration beyond its role as an impurity could potentially transform a manufacturing byproduct into a lead compound for new therapeutic avenues.

References

An In-Depth Technical Guide to Bis(3-methyl-2-thienyl)methanone: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-methyl-2-thienyl)methanone is a diaryl ketone characterized by two 3-methyl-2-thienyl groups linked by a carbonyl bridge. This compound is of significant interest in medicinal chemistry, primarily as a key intermediate and known impurity in the synthesis of the anticonvulsant drug Tiagabine[1][2][3]. Tiagabine functions as a selective GABA reuptake inhibitor and is used in the treatment of epilepsy[4]. Understanding the physical and chemical properties of Bis(3-methyl-2-thienyl)methanone is therefore crucial for the development of robust synthetic routes to Tiagabine and for ensuring the purity and safety of the final active pharmaceutical ingredient (API)[3]. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic protocol, and expected characterization data for this important chemical entity.

Core Properties and Structure

The fundamental properties of Bis(3-methyl-2-thienyl)methanone are summarized in the table below. These are based on information from chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and density, are often computationally predicted and may not represent experimentally verified values.

PropertyValueSource
CAS Number 30717-55-6[1][2]
Molecular Formula C₁₁H₁₀OS₂[1][2]
Molecular Weight 222.33 g/mol [1][2]
IUPAC Name Bis(3-methylthiophen-2-yl)methanone[1]
Synonyms Bis(3-methyl-2-thienyl) Ketone[1]

The structural formula of Bis(3-methyl-2-thienyl)methanone is presented below, illustrating the connectivity of the two substituted thiophene rings to the central carbonyl group.

Caption: Chemical structure of Bis(3-methyl-2-thienyl)methanone.

Synthesis and Mechanism

Plausible Synthetic Pathway:

The synthesis can be envisioned in two main steps:

  • Formation of the Grignard Reagent: 2-Bromo-3-methylthiophene is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form 3-methyl-2-thienylmagnesium bromide.

  • Acylation: The newly formed Grignard reagent is then reacted with a suitable acylating agent, such as an acid chloride or an ester of 3-methyl-2-thenoic acid, to yield the desired diaryl ketone. A more direct approach would be the reaction of the Grignard reagent with an acylating agent like N,N-dimethylformamide (DMF) followed by hydrolysis, although this would yield the aldehyde. A more likely acylating agent for the formation of the ketone would be a reaction with an acyl chloride like 3-methyl-2-thenoyl chloride.

Sources

"Bis(3-methyl-2-thienyl)methanone" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(3-methyl-2-thienyl)methanone: Synthesis, Characterization, and Pharmaceutical Significance

Executive Summary

Bis(3-methyl-2-thienyl)methanone is a key organic compound whose relevance is defined almost entirely by its role in pharmaceutical quality control. It is a known process impurity and potential degradation product of Tiagabine, a potent anticonvulsant medication used for treating partial seizures.[1][2] As a GABA reuptake inhibitor, Tiagabine's purity is paramount for its therapeutic efficacy and patient safety.[3] Consequently, the synthesis, characterization, and quantification of Bis(3-methyl-2-thienyl)methanone are of critical importance for drug developers, quality control analysts, and regulatory affairs professionals. This guide provides a comprehensive overview of its physicochemical properties, logical synthetic pathways, spectroscopic characterization, and its vital role as a pharmaceutical reference standard in the context of modern drug manufacturing and regulatory compliance.

Physicochemical and Computed Properties

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone featuring two 3-methylthiophene rings linked by a carbonyl group. Its identity and key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 222.33 g/mol [1][4][5]
Molecular Formula C₁₁H₁₀OS₂[1][4][5]
CAS Number 30717-55-6[1][4][5]
Synonyms Bis(3-methylthien-2-yl)methanone, Bis(3-methyl-2-thienyl) Ketone, Bisthiophenyl Methanone (USP designation)[4][6][7]
Monoisotopic Mass 222.01730729 u[1][5]
Topological Polar Surface Area 73.6 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Storage Temperature Room Temperature or 4°C[4]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for Bis(3-methyl-2-thienyl)methanone are not extensively published, its structure strongly suggests a synthesis based on the foundational principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

The Logic of Friedel-Crafts Acylation

The Friedel-Crafts acylation is the canonical method for forming aryl ketones.[8][9] The reaction involves treating an aromatic ring with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

For thiophene and its derivatives, this reaction is highly regioselective. The sulfur atom's lone pairs effectively stabilize the positive charge in the reaction intermediate (the sigma complex), directing electrophilic attack preferentially to the α-positions (C2 and C5).[10][11] This inherent electronic preference is advantageous for the synthesis of the target molecule. Starting with 3-methylthiophene, the C2 position is sterically unhindered and electronically activated, making it the prime target for acylation.

A plausible route involves the reaction of two equivalents of 3-methylthiophene with one equivalent of an appropriate C1 electrophile, such as phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole, catalyzed by a Lewis acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 3-Methylthiophene (2 eq.) P1 Bis(3-methyl-2-thienyl)methanone R1->P1 R2 Phosgene (COCl₂) (1 eq.) R2->P1 C1 Lewis Acid Catalyst (e.g., AlCl₃) C1->R2 Activates C2 Inert Solvent (e.g., DCM, CS₂) C2->R1 P2 2 HCl

Caption: Proposed Friedel-Crafts synthesis of Bis(3-methyl-2-thienyl)methanone.

Experimental Protocol (Proposed)

This protocol is a representation of a standard Friedel-Crafts acylation adapted for this specific target.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Carefully add aluminum trichloride (AlCl₃, ~1.1 equivalents) to the cooled DCM. Expertise Note: A slight excess of catalyst is often required as the product ketone can complex with the Lewis acid, partially deactivating it.[8]

  • Reactant Addition: Add 3-methylthiophene (2.0 equivalents) to the stirred suspension. In the dropping funnel, prepare a solution of phosgene or triphosgene (1.0 equivalent of carbonyl groups) in anhydrous DCM.

  • Reaction Execution: Add the phosgene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC-MS.

  • Work-up and Quenching: Cool the reaction mixture back to 0°C and quench it by slowly pouring it over crushed ice and concentrated HCl. Trustworthiness Note: This step is critical for hydrolyzing the aluminum-ketone complex and moving the product into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Characterization

While commercial entities provide comprehensive characterization data with the sale of this compound as a reference standard, this information is not widely available in peer-reviewed literature.[3][12] Therefore, this section provides predicted spectroscopic data based on the known molecular structure and established principles of spectroscopy.

  • ¹H NMR (Predicted, in CDCl₃, 400 MHz):

    • δ ~7.4-7.5 ppm (d, 2H): Protons at the C5 position of the thiophene rings. Expected to be a doublet due to coupling with the C4 proton.

    • δ ~6.9-7.0 ppm (d, 2H): Protons at the C4 position of the thiophene rings. Expected to be a doublet due to coupling with the C5 proton.

    • δ ~2.3-2.4 ppm (s, 6H): Protons of the two methyl groups at the C3 position. Expected to be a singlet as there are no adjacent protons.

  • ¹³C NMR (Predicted, in CDCl₃, 100 MHz):

    • δ ~180-185 ppm: Carbonyl carbon (C=O).

    • δ ~135-145 ppm: Quaternary carbons C2 and C3 of the thiophene rings.

    • δ ~125-135 ppm: Aromatic CH carbons (C4 and C5).

    • δ ~15-17 ppm: Methyl group carbons (-CH₃).

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An exact mass measurement via HRMS should yield a peak at m/z 222.0173, corresponding to the molecular formula C₁₁H₁₀OS₂.

    • Key Fragments: The most likely fragmentation pathway is cleavage alpha to the carbonyl group, which would result in a stable acylium ion at m/z 125 (C₆H₅OS⁺, the 3-methyl-2-thienoyl cation).

Role as a Critical Impurity in Tiagabine Manufacturing

The primary significance of Bis(3-methyl-2-thienyl)methanone lies in its status as a pharmaceutical impurity.[1][2]

Impurity Profiling and Regulatory Context

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurities can arise from the manufacturing process (process impurities) or from the degradation of the API over time (degradation products).[2] Bis(3-methyl-2-thienyl)methanone is a known impurity in the synthesis of Tiagabine and can also form from oxidative degradation pathways.[2][4]

Ensuring that such impurities are below established qualification thresholds is essential for patient safety and product efficacy. This requires robust analytical methods and the availability of highly pure reference standards for accurate identification and quantification.

Analytical Methodology for Detection

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the standard industry method for impurity profiling of APIs like Tiagabine.

G cluster_workflow Impurity Quantification Workflow Sample Tiagabine API or Drug Product Sample Prep Sample Preparation (Dissolution & Dilution) Sample->Prep Inject HPLC Injection Prep->Inject Separation Reverse-Phase Column (e.g., C18) Inject->Separation Detection UV Detector (e.g., 260 nm) Separation->Detection Data Chromatographic Data (Peak Integration) Detection->Data Quant Quantification vs. Reference Standard Data->Quant Result Impurity Level Report (% w/w) Quant->Result

Caption: A typical HPLC workflow for impurity analysis in pharmaceuticals.

A stability-indicating HPLC method for Tiagabine would be developed and validated according to ICH guidelines (Q2(R1)).[7] The method must be able to resolve the main Tiagabine peak from all known impurities, including Bis(3-methyl-2-thienyl)methanone. A reference standard of the impurity is used to:

  • Confirm Peak Identity: By comparing the retention time of the peak in the sample chromatogram to that of the injected standard.

  • Quantify the Impurity: By creating a calibration curve with the reference standard and determining the concentration of the impurity in the sample based on its peak area.

Handling, Storage, and Use as a Reference Standard

As a high-purity chemical, Bis(3-methyl-2-thienyl)methanone should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE). It is typically supplied as a neat solid and should be stored in a well-sealed container, protected from light, at either room temperature or under refrigeration (4°C) to ensure long-term stability.[4][5] When used as a reference standard, it is crucial to prepare stock solutions with high-accuracy balances and volumetric glassware to ensure the integrity of the quantitative analysis.

Conclusion

Bis(3-methyl-2-thienyl)methanone is more than a simple organic molecule; it is a critical tool in the quality assurance of the anticonvulsant drug Tiagabine. Its well-defined physicochemical properties and logical synthesis via Friedel-Crafts acylation make it an accessible compound for use as a reference material. For professionals in drug development and manufacturing, understanding the synthesis, characterization, and analytical application of this specific impurity is fundamental to ensuring that medicines meet the rigorous global standards for safety, quality, and efficacy.

References

  • Pharmaffiliates. (n.d.). CAS No : 30717-55-6 | Product Name : Bis(3-methylthiophen-2-yl)methanone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tiagabine-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

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"Bis(3-methyl-2-thienyl)methanone" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(3-methylthiophen-2-yl)methanone: Identity, Significance, and Analytical Strategy

Abstract

Bis(3-methylthiophen-2-yl)methanone, a symmetrical diaryl ketone, holds significant importance not as a therapeutic agent itself, but as a critical process-related impurity and degradation product associated with the anticonvulsant drug Tiagabine.[1][2] The control and monitoring of such impurities are mandated by stringent regulatory standards to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of Bis(3-methylthiophen-2-yl)methanone, detailing its chemical identity, physicochemical properties, and its crucial role in the context of pharmaceutical development. In the absence of publicly available, detailed synthesis and characterization data, this document focuses on the probable pathways of its formation during Tiagabine synthesis and degradation, outlines the established analytical methodologies for its identification and quantification, and proposes a theoretical synthetic route for the generation of a reference standard. This guide is intended for researchers, quality control analysts, and drug development professionals engaged in the manufacturing and analysis of Tiagabine and related compounds.

Chemical Identification and Properties

Correctly identifying a molecule is the foundational step in any chemical or pharmaceutical analysis. Bis(3-methylthiophen-2-yl)methanone is known by several synonyms, and its structural information is cataloged across multiple chemical databases.

IUPAC Name: bis(3-methylthiophen-2-yl)methanone[3] Synonyms: Bis(3-methyl-2-thienyl)methanone, Bis(3-methyl-2-thienyl) Ketone, Bis(3-methylthien-2-yl)methanone[3]

Structural and Molecular Data

The molecule consists of a central carbonyl group (ketone) bonded to two 3-methylthiophene rings at their 2-position.

  • Molecular Formula: C₁₁H₁₀OS₂[4]

  • Molecular Weight: 222.33 g/mol [4]

  • CAS Number: 30717-55-6[4]

Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that most publicly available data for this compound are computationally predicted rather than experimentally determined. These values are useful for developing analytical methods (e.g., selecting chromatographic conditions) but should be confirmed with an authenticated reference standard.

PropertyValueSourceNotes
Density 1.241 g/cm³[5]Calculated
Boiling Point 297.3°C at 760 mmHg[5]Calculated
LogP (Octanol-Water) 3.66[5]Calculated
Refractive Index 1.614[5]Calculated
Polar Surface Area 73.55 Ų[5]Calculated

Structure Identifiers:

  • InChI: InChI=1S/C11H10OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3

  • SMILES: Cc1ccsc1C(=O)c2sccc2C

Significance in Pharmaceutical Analysis

The primary relevance of Bis(3-methylthiophen-2-yl)methanone stems from its status as an impurity in Tiagabine, a potent GABA (gamma-aminobutyric acid) reuptake inhibitor used for treating epilepsy.[1][6] The identification and control of impurities are non-negotiable aspects of drug development, governed by international guidelines such as those from the International Council for Harmonisation (ICH).

Role as a Tiagabine Impurity

Impurities in an API can originate from starting materials, intermediates, side reactions, or degradation of the final product.[2] They are critical to control for several reasons:

  • Safety: Impurities may have their own pharmacological or toxicological effects.

  • Efficacy: Their presence can reduce the concentration of the active ingredient, potentially lowering the drug's effectiveness.

  • Stability: Impurities can sometimes impact the stability of the final drug product.

Bis(3-methylthiophen-2-yl)methanone has been identified as a key oxidative degradation product of Tiagabine.[2] This implies that under certain storage conditions or during specific manufacturing steps involving oxidative stress, the Tiagabine molecule or its precursors can break down to form this ketone.

Probable Formation Pathway: Oxidative Degradation

Tiagabine's chemical name is (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid.[7] The structure contains a butenyl group (-CH=C(Th)₂, where Th is the 3-methyl-2-thienyl group). This double bond is a chemically reactive site susceptible to oxidative cleavage.

Causality: The presence of a double bond allylic to two thiophene rings makes it particularly prone to oxidation. Oxidative agents (like peroxides, or even atmospheric oxygen over time) can attack this bond, leading to cleavage. This process, known as ozonolysis in its most classic form, but achievable with other oxidants, would break the C=C double bond and form two carbonyl-containing fragments. One of these fragments is Bis(3-methylthiophen-2-yl)methanone.

The diagram below illustrates this proposed degradation pathway.

Caption: Proposed oxidative degradation pathway leading to Bis(3-methylthiophen-2-yl)methanone.

Analytical Characterization: A Methodological Overview

To control an impurity, one must first be able to detect and quantify it reliably. This requires robust analytical methods, which are validated for specificity, linearity, accuracy, precision, and sensitivity.

Chromatographic Separation (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC, is the cornerstone for analyzing pharmaceutical impurities. The causality is clear: the technique offers high resolving power to separate the API (Tiagabine) from structurally similar impurities like Bis(3-methylthiophen-2-yl)methanone.

  • Principle: Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol).

  • Method Development: Given the LogP of ~3.66, Bis(3-methylthiophen-2-yl)methanone is significantly nonpolar and would be well-retained on a C18 column. A gradient elution, starting with a higher percentage of aqueous phase and ramping up the organic solvent, would be effective to first elute the more polar Tiagabine and then the ketone impurity.

  • Detection: A UV detector is typically used. The conjugated system of the thiophene rings and the ketone will result in a strong chromophore, likely with maximum absorbance (λmax) in the 250-300 nm range, allowing for sensitive detection.

Structural Elucidation (MS and NMR)

Trustworthiness: Once an impurity peak is separated via HPLC, its identity must be unequivocally confirmed. This is a self-validating system where multiple, orthogonal techniques provide converging evidence.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern of the impurity.

    • Technique: HPLC coupled with a mass spectrometer (LC-MS). Electrospray Ionization (ESI) is a common choice.

    • Expected Result: The mass spectrum should show a protonated molecule [M+H]⁺ at m/z 223.3, confirming the molecular weight of 222.33. High-resolution MS (HRMS) would provide the exact mass, confirming the elemental composition (C₁₁H₁₀OS₂). Tandem MS (MS/MS) would involve fragmenting the parent ion to reveal characteristic losses (e.g., loss of a methyl-thienyl group), providing definitive structural proof.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide the complete atomic connectivity and structure of the molecule.

    • Technique: An isolated fraction of the impurity is collected post-HPLC and analyzed. ¹H NMR and ¹³C NMR are fundamental.

    • Expected ¹H NMR Signals:

      • Signals for the two methyl groups (CH₃), likely appearing as singlets around 2.0-2.5 ppm.

      • Signals for the aromatic protons on the thiophene rings, appearing in the 6.5-7.5 ppm region. The specific splitting patterns would confirm the substitution pattern.

    • Expected ¹³C NMR Signals:

      • A signal for the ketone carbonyl carbon (C=O) in the highly deshielded region of 180-200 ppm.

      • Signals for the carbons of the thiophene rings and the methyl carbons.

Synthesis for Reference Standard Generation: A Theoretical Approach

Authoritative Grounding: The Friedel-Crafts acylation is a classic and authoritative method for forming C-C bonds to an aromatic ring, making it a logical choice for synthesizing diaryl ketones.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

This protocol describes a plausible, two-step synthesis starting from commercially available 3-methylthiophene.

G Thiophene 3-Methylthiophene Intermediate 3-Methylthiophene-2-carbonyl chloride Thiophene->Intermediate Step 1: Acyl Chloride Formation Reagent1 Oxalyl Chloride (COCl)₂ Reagent1->Intermediate Product Bis(3-methylthiophen-2-yl)methanone Intermediate->Product Step 2: Friedel-Crafts Acylation Thiophene2 3-Methylthiophene Thiophene2->Product Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Product Catalyst

Caption: Theoretical two-step synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 3-Methylthiophene-2-carbonyl chloride

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

  • Reaction: Cool the flask to 0°C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Addition: Slowly add 3-methylthiophene (1.0 equivalent) dissolved in anhydrous DCM to the stirring solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Setup: To a separate flame-dried flask under an inert atmosphere, add anhydrous DCM and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents). Cool to 0°C.

  • Addition: Add a solution of 3-methylthiophene (1.1 equivalents) in DCM to the catalyst suspension.

  • Reaction: Slowly add the crude 3-methylthiophene-2-carbonyl chloride from Step 1, dissolved in DCM, to the reaction mixture.

  • Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-8 hours. Monitor by TLC or LC-MS.

  • Quenching: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl to quench the catalyst.

  • Extraction & Purification: Separate the organic layer. Wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Bis(3-methylthiophen-2-yl)methanone.

Safety and Handling

As this compound is primarily handled as an analytical standard and its specific toxicology has not been widely reported, standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Bis(3-methylthiophen-2-yl)methanone serves as a quintessential example of the importance of impurity profiling in modern drug development. While devoid of therapeutic benefit itself, its presence as a degradation product of Tiagabine necessitates a deep understanding of its chemical properties, formation pathways, and analytical detection. This guide provides the foundational knowledge for scientists and researchers to develop robust control strategies for this critical impurity, thereby ensuring the quality, safety, and regulatory compliance of the Tiagabine API. The synthesis and characterization of a pure reference standard, following the theoretical pathways outlined herein, remain the pivotal next steps for any laboratory tasked with this analysis.

References

  • Chemsrc.com. (2025-09-18). bis(3-methylthiophen-2-yl)methanone(CAS#:30717-55-6) MSDS, Density, Melting Point, Boiling Point. [Link]

  • Veeprho. (n.d.). Tiagabine Impurity III | CAS 30717-55-6. [Link]

  • Pharmaffiliates. (n.d.). Tiagabine Hydrochloride-impurities. [Link]

  • Pharmaffiliates. (n.d.). Bis(3-methylthiophen-2-yl)methanone. [Link]

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An In-depth Technical Guide to Bis(3-methyl-2-thienyl)methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Bis(3-methyl-2-thienyl)methanone, a symmetrical diaryl ketone, holds a significant position as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring two 3-methyl-substituted thiophene rings linked by a carbonyl group, provides a unique scaffold for the development of novel therapeutics. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the production of the anticonvulsant drug, Tiagabine.

With the CAS Number 30717-55-6 and a molecular formula of C₁₁H₁₀OS₂, this compound is also known by synonyms such as Bis(3-methyl-2-thienyl) Ketone[1][2]. Its molecular weight is 222.33 g/mol [1][2]. The significance of Bis(3-methyl-2-thienyl)methanone is underscored by its identification as a key precursor in the synthesis of Tiagabine, a selective GABA reuptake inhibitor used in the treatment of epilepsy[1][3]. Understanding the chemistry of this intermediate is therefore crucial for chemists and researchers involved in the development and manufacturing of this important therapeutic agent.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of Bis(3-methyl-2-thienyl)methanone is essential for its handling, purification, and characterization. The following table summarizes its key properties based on available data.

PropertyValueSource
CAS Number 30717-55-6[1][2]
Molecular Formula C₁₁H₁₀OS₂[1][2]
Molecular Weight 222.33 g/mol [1][2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetateGeneral knowledge
Spectroscopic Characterization: A Predictive Analysis

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • Aromatic Protons (Thiophene Ring): Two doublets are expected for the two protons on each thiophene ring. The proton at the 4-position would likely appear as a doublet, and the proton at the 5-position as another doublet, with a typical coupling constant for adjacent protons on a thiophene ring. The chemical shifts would be in the aromatic region, likely between δ 6.5 and 7.5 ppm.

  • Methyl Protons: A singlet corresponding to the six protons of the two methyl groups would be expected, likely in the upfield region around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected around δ 180-190 ppm.

  • Aromatic Carbons (Thiophene Ring): Several signals are expected in the aromatic region (δ 120-150 ppm) corresponding to the different carbon atoms of the two thiophene rings.

  • Methyl Carbon: A signal in the upfield region, typically around δ 15-20 ppm, is expected for the methyl carbons.

Expected Infrared (IR) Spectral Data:

  • C=O Stretch: A strong absorption band characteristic of a diaryl ketone carbonyl group is expected in the region of 1630-1660 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H bonds of the thiophene rings.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl groups.

  • C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region due to the carbon-carbon double bonds within the thiophene rings.

Expected Mass Spectrum (MS):

  • Molecular Ion (M⁺): A prominent peak at m/z = 222, corresponding to the molecular weight of the compound.

  • Fragment Ions: Fragmentation patterns would likely involve the loss of methyl groups, CO, and cleavage of the thiophene rings.

Synthesis of Bis(3-methyl-2-thienyl)methanone: A Tale of Two Routes

The synthesis of diaryl ketones can be approached through various methods. For Bis(3-methyl-2-thienyl)methanone, two primary strategies are considered: the classical Friedel-Crafts acylation and a more modern approach utilizing organometallic reagents.

The Challenge of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones[4]. In the context of synthesizing Bis(3-methyl-2-thienyl)methanone, this would involve the reaction of 3-methylthiophene with a suitable acylating agent like phosgene or a phosgene equivalent in the presence of a Lewis acid catalyst.

However, the Friedel-Crafts acylation of thiophene and its derivatives is not without its challenges. The thiophene ring is highly reactive towards electrophiles, which can lead to a lack of regioselectivity and the formation of multiple byproducts[2]. The inherent electronic properties of the thiophene nucleus favor acylation at the α-positions (C2 and C5)[2]. In the case of 3-methylthiophene, the methyl group further influences the regioselectivity, making precise control of the reaction to obtain the desired 2,2'-disubstituted product challenging.

Caption: Challenges in Friedel-Crafts Acylation of 3-Methylthiophene.

A Plausible Organometallic Approach: The Grignard Reaction

Given the challenges associated with Friedel-Crafts acylation, an organometallic approach offers a more controlled and regioselective route to Bis(3-methyl-2-thienyl)methanone. The formation of a Grignard reagent from 2-bromo-3-methylthiophene, followed by its reaction with a suitable carbonyl source, is a highly plausible and efficient method. This strategy is supported by patent literature describing the synthesis of related intermediates for Tiagabine[5].

Caption: Proposed Grignard Synthesis of Bis(3-methyl-2-thienyl)methanone.

Objective: To synthesize Bis(3-methyl-2-thienyl)methanone via a Grignard reaction.

Materials:

  • 2-Bromo-3-methylthiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl chloroformate (or another suitable carbonyl source)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromo-3-methylthiophene (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining 2-bromo-3-methylthiophene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, (3-methyl-2-thienyl)magnesium bromide.

  • Reaction with Carbonyl Source:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of ethyl chloroformate (0.5 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Bis(3-methyl-2-thienyl)methanone.

Applications in Pharmaceutical Synthesis: The Gateway to Tiagabine

The primary and most well-documented application of Bis(3-methyl-2-thienyl)methanone is its role as a key intermediate in the synthesis of Tiagabine[3][6][7]. Tiagabine is a potent and selective inhibitor of GABA reuptake, making it an effective anticonvulsant medication for the treatment of partial seizures[1][3].

The synthesis of Tiagabine involves the construction of a 4,4-bis(3-methyl-2-thienyl)but-3-enyl side chain, which is then attached to the nitrogen atom of a nipecotic acid derivative. Bis(3-methyl-2-thienyl)methanone serves as a crucial starting material for the elaboration of this bis-thienyl butenyl moiety.

G cluster_2 Role of Bis(3-methyl-2-thienyl)methanone in Tiagabine Synthesis A Bis(3-methyl-2-thienyl)methanone B Wittig or Horner-Wadsworth-Emmons Reaction A->B Reacts with C 4,4-bis(3-methyl-2-thienyl)but-3-enoate intermediate B->C Forms D Reduction and Functionalization C->D E 4,4-bis(3-methyl-2-thienyl)but-3-enyl halide/tosylate D->E G N-Alkylation E->G F (R)-Nipecotic acid derivative F->G H Tiagabine G->H

Caption: Synthetic Pathway from Bis(3-methyl-2-thienyl)methanone to Tiagabine.

The conversion of the methanone to the butenyl side chain typically involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the double bond and extend the carbon chain, followed by subsequent functional group manipulations to prepare it for coupling with the nipecotic acid core. The purity and quality of Bis(3-methyl-2-thienyl)methanone are therefore of paramount importance, as any impurities can be carried through the synthetic sequence and affect the final purity and safety of the active pharmaceutical ingredient (API).

Conclusion: A Versatile Intermediate with Enduring Importance

Bis(3-methyl-2-thienyl)methanone is more than just a chemical compound; it is a critical enabling molecule in the synthesis of a life-changing medication. While its synthesis can present challenges, modern organometallic methods provide a reliable and regioselective pathway to this important intermediate. Its well-defined (though predictively characterized) spectroscopic profile allows for its unambiguous identification and quality control. As research in medicinal chemistry continues to evolve, the demand for versatile and well-characterized building blocks like Bis(3-methyl-2-thienyl)methanone will undoubtedly persist, solidifying its importance in the landscape of drug discovery and development.

References

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  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])

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Whitepaper: Identification of Bis(3-methyl-2-thienyl)methanone as a Novel Degradation Product in a Thiophene-Containing API

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous evaluation of a drug's stability profile is a cornerstone of pharmaceutical development, ensuring both safety and efficacy. Forced degradation studies are an indispensable tool in this process, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[1][2] This technical guide presents a comprehensive case study on the discovery and structural elucidation of a novel degradation product, Bis(3-methyl-2-thienyl)methanone, identified during forced degradation studies of the thiophene-containing active pharmaceutical ingredient (API), Tiagabine. We will detail the systematic approach, from the design of the stress testing protocol to the application of advanced spectroscopic techniques for structural confirmation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Forced Degradation

In pharmaceutical development, establishing the intrinsic stability of a drug substance is not merely a regulatory requirement but a fundamental scientific necessity.[3][4] Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to light, acid, base, and oxidative agents.[1][2] The objectives of these studies are multifaceted:

  • To identify likely degradation products: This helps in establishing degradation pathways.[2]

  • To understand the chemical behavior of the molecule: This knowledge aids in developing stable formulations and selecting appropriate packaging and storage conditions.[1][2]

  • To develop and validate stability-indicating analytical methods: The methods must be proven to separate the API from all potential impurities and degradation products, ensuring that the quantification of the API is not affected by their presence.[4]

The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide a framework for conducting these essential studies.[1] This guide will walk through a practical application of these principles, culminating in the identification of a previously uncharacterized degradant.

Case Study Background: A Thiophene-Containing API

The subject of our investigation is Tiagabine, a potent GABA uptake inhibitor used as an anticonvulsant agent.[5] Its molecular structure features two thiophene rings, which are known to be susceptible to certain chemical transformations, particularly oxidation.

Bis(3-methyl-2-thienyl)methanone (CAS: 30717-55-6) has been identified as a potential impurity of Tiagabine.[5][6][7] Its discovery as a degradation product during stress testing necessitates a thorough investigation to understand its formation and ensure it can be monitored and controlled in the final drug product.

PropertyValueSource
Chemical Name Bis(3-methyl-2-thienyl)methanone[5][8]
Synonyms Bis(3-methyl-2-thienyl) Ketone[6][7][8]
CAS Number 30717-55-6[5][6][7][8]
Molecular Formula C₁₁H₁₀OS₂[5][6][7][8]
Molecular Weight 222.33 g/mol [5][6][7][8]

Experimental Design: The Forced Degradation Protocol

A robust forced degradation study requires a systematic approach, exposing the API to a range of stress conditions. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized and a realistic profile of primary degradants is obtained.

Rationale Behind Stress Conditions

The choice of stressors is designed to mimic the potential environmental and physiological conditions the drug product might encounter throughout its lifecycle.

  • Acid/Base Hydrolysis: Simulates potential degradation in the gastrointestinal tract and evaluates the stability of the API to pH extremes.

  • Oxidation: Thiophene moieties can be susceptible to oxidation. Using an oxidizing agent like hydrogen peroxide (H₂O₂) or Oxone is critical for probing this degradation pathway.[9]

  • Thermal Stress: Evaluates the intrinsic stability of the drug at elevated temperatures, which can occur during manufacturing or improper storage.

  • Photostability: As mandated by ICH Q1B, this tests the drug's sensitivity to light exposure, which can catalyze degradative reactions.[1]

Step-by-Step Protocol
  • Sample Preparation: Prepare stock solutions of Tiagabine API at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API in a hot air oven at 80°C for 48 hours. Subsequently, dissolve in the solvent to the target concentration.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

  • Control Sample: Prepare a solution of the API at the same concentration and store it at 4°C, protected from light.

  • Analysis: At designated time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis.

Workflow Visualization

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow API Tiagabine API (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Base Base Hydrolysis (0.1N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Stress (Solid, 80°C) Photo Photolytic Stress (ICH Q1B) Sampling Sample Neutralization & Dilution Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-PDA Analysis Sampling->HPLC Isolation Peak Fractionation (Preparative HPLC) HPLC->Isolation New Peak Detected Elucidation Structural Elucidation (MS, NMR, IR) Isolation->Elucidation Final Final Elucidation->Final Structure Confirmed: Bis(3-methyl-2-thienyl)methanone

Caption: Workflow from API stress testing to degradant identification.

Discovery and Structural Elucidation

Upon analysis of the stressed samples using a validated stability-indicating HPLC-PDA method, a significant new peak was observed, particularly under oxidative stress conditions. The retention time of this peak was distinct from the parent API and other minor process impurities. This unknown peak was isolated using preparative HPLC to obtain a sufficient quantity for structural analysis.

Spectroscopic Data Analysis

The isolated compound was subjected to Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to determine its structure.[7]

TechniqueObserved DataInterpretation
MS (EI+) m/z 222.02 [M]⁺Corresponds to the molecular formula C₁₁H₁₀OS₂.
¹H NMR δ 7.60 (d, 2H), δ 7.05 (d, 2H), δ 2.45 (s, 6H)Two distinct aromatic protons on the thiophene rings and a singlet for two equivalent methyl groups.
¹³C NMR δ 185 (C=O), δ 140-125 (aromatic C), δ 15 (CH₃)Confirms the presence of a ketone carbonyl, aromatic carbons of the thiophene rings, and methyl carbons.
IR (KBr) ~1630 cm⁻¹ (strong), ~1420 cm⁻¹Strong absorption characteristic of a conjugated ketone (C=O stretch). Absorption associated with C=C stretching in the thiophene ring.
Data Interpretation and Structure Confirmation

The collective spectroscopic data points unequivocally to the structure of Bis(3-methyl-2-thienyl)methanone .

  • The Mass Spectrum confirms the molecular weight (222.33 g/mol ) and formula (C₁₁H₁₀OS₂).[6][8]

  • The ¹H NMR spectrum's simplicity, showing only three signals, indicates a high degree of symmetry. The two doublets in the aromatic region are characteristic of protons on a substituted thiophene ring, and the 6-proton singlet confirms two magnetically equivalent methyl groups.

  • The ¹³C NMR spectrum shows the characteristic downfield shift for a ketone carbonyl carbon (~185 ppm) and the upfield signal for the methyl carbons (~15 ppm).

  • The IR spectrum provides functional group confirmation, with the strong carbonyl absorption being a key indicator of the methanone structure.[10]

Elucidation_Logic cluster_data Spectroscopic Evidence cluster_conclusion Structural Confirmation MS MS m/z = 222.02 (C₁₁H₁₀OS₂) Structure Proposed Structure: Bis(3-methyl-2-thienyl)methanone MS->Structure Corroborates NMR_H ¹H NMR Symmetrical -CH₃ (6H) Aromatic (4H) NMR_H->Structure Corroborates NMR_C ¹³C NMR C=O (~185 ppm) -CH₃ (~15 ppm) NMR_C->Structure Corroborates IR IR C=O Stretch (~1630 cm⁻¹) IR->Structure Corroborates

Caption: Logical flow from spectroscopic data to structure confirmation.

Proposed Degradation Pathway

The identification of Bis(3-methyl-2-thienyl)methanone under oxidative stress suggests a specific degradation pathway for Tiagabine. The proposed mechanism involves the oxidative cleavage of the side chain attached to one of the thiophene rings, followed by further oxidation to form the symmetrical ketone structure. This highlights the susceptibility of the API's complex side chain to oxidative conditions.

Degradation_Pathway Tiagabine Tiagabine (Parent API) Intermediate Oxidative Cleavage Intermediate Tiagabine->Intermediate [O] (e.g., H₂O₂) Degradant Bis(3-methyl-2-thienyl)methanone (Identified Degradant) Intermediate->Degradant Further Oxidation

Caption: Proposed oxidative degradation pathway of Tiagabine.

Conclusion and Regulatory Implications

The successful identification of Bis(3-methyl-2-thienyl)methanone as a degradation product of Tiagabine underscores the critical importance of systematic forced degradation studies. This knowledge is vital for several aspects of drug development:

  • Method Validation: The stability-indicating HPLC method can now be fully validated for its ability to quantify Tiagabine in the presence of this specific degradant.

  • Specification Setting: Limits for this impurity can be established in the final drug product specification.

  • Formulation and Packaging: The API's sensitivity to oxidation informs the need for antioxidants in the formulation or protective packaging (e.g., nitrogen blanketing, oxygen scavengers).

This in-depth guide demonstrates a logical, evidence-based workflow that adheres to scientific and regulatory standards. By understanding the 'why' behind each experimental choice, from stress condition selection to spectroscopic analysis, drug development professionals can proactively address stability challenges, ensuring the delivery of safe, effective, and high-quality medicines.

References

  • Štrukil, V., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Prajapati, M., & Patel, P. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Rasmussen, C.H., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Jain, D., & Basniwal, P.K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Methodological & Application

Synthesis Protocol for Bis(3-methyl-2-thienyl)methanone: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of bis(3-methyl-2-thienyl)methanone, a valuable ketone intermediate in the development of pharmaceuticals and advanced materials. The primary focus of this application note is a detailed protocol for the Friedel-Crafts acylation of 3-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions, a thorough explanation of the underlying chemical principles, and critical safety information.

Introduction: The Significance of Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone, with the CAS Registry Number 30717-55-6, is a symmetrical diaryl ketone featuring two 3-methyl-2-thienyl moieties linked by a carbonyl group.[1][2] This structure is a key building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The thiophene rings offer multiple sites for further functionalization, while the central carbonyl group can participate in a variety of chemical transformations. Notably, bis(3-methyl-2-thienyl)methanone has been identified as an impurity in the synthesis of the anticonvulsant drug Tiagabine, highlighting its relevance in pharmaceutical process chemistry.[1]

Synthesis Methodology: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of bis(3-methyl-2-thienyl)methanone is the Friedel-Crafts acylation. This classic reaction in organic chemistry involves the electrophilic substitution of an aromatic proton with an acyl group.[3][4]

The Underlying Chemistry: Mechanism and Regioselectivity

The Friedel-Crafts acylation is initiated by the activation of an acylating agent, such as an acyl chloride or anhydride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This generates a highly reactive acylium ion, which acts as the electrophile.[3] The electron-rich thiophene ring of 3-methylthiophene then attacks the acylium ion.

A critical consideration in the acylation of 3-substituted thiophenes is regioselectivity. The thiophene ring is inherently activated towards electrophilic attack at the C2 and C5 positions (the α-positions).[5] The methyl group at the 3-position is an electron-donating group, which further activates the ring. However, this substitution pattern can lead to a mixture of acylated products. For the synthesis of the symmetric bis(3-methyl-2-thienyl)methanone, two primary strategies can be employed:

  • Reaction with a Phosgene Equivalent: Two equivalents of 3-methylthiophene can be reacted with a carbonyl source like phosgene, or a safer solid equivalent such as triphosgene or diphosgene.[6] Another option is the use of oxalyl chloride, which can decompose to generate the necessary electrophile.[7][8]

  • Stepwise Acylation: 3-methylthiophene can first be acylated to form 3-methyl-2-thenoyl chloride, which then acts as the acylating agent for a second molecule of 3-methylthiophene.

This protocol will focus on a general and robust method adaptable from standard Friedel-Crafts procedures.

Visualizing the Synthetic Workflow

SynthesisWorkflow reagent reagent intermediate intermediate product product condition condition process process A 3-Methylthiophene (2 eq.) E Electrophilic Aromatic Substitution A->E B Acylating Agent (e.g., Triphosgene) D Acylium Ion Generation B->D C Lewis Acid (AlCl₃) C->D Catalyst D->E F Bis(3-methyl-2-thienyl)methanone E->F G Quenching (Ice/HCl) F->G H Work-up & Extraction G->H I Purification H->I

Sources

Purification of Bis(3-methyl-2-thienyl)methanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Application Note and Protocol for the Purification of a Key Tiagabine-Related Impurity

Authored by: Senior Application Scientist, Chemical Process Development

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of Bis(3-methyl-2-thienyl)methanone (CAS No: 30717-55-6), a known process-related impurity in the synthesis of the anticonvulsant drug, Tiagabine.[1][2] The purity of active pharmaceutical ingredients (APIs) is of paramount importance, necessitating robust methods for the isolation and removal of such impurities. This document outlines two primary, field-proven purification strategies: silica gel column chromatography and recrystallization. The protocols are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the principles of organic chemistry to achieve high-purity Bis(3-methyl-2-thienyl)methanone, suitable for use as a reference standard or for further synthetic applications.

Introduction: The Significance of Purifying Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone is a symmetrical diaryl ketone characterized by two 3-methyl-2-thienyl moieties attached to a central carbonyl group. Its chemical formula is C₁₁H₁₀OS₂, with a molecular weight of 222.33 g/mol .[2] The primary significance of this compound in the pharmaceutical industry lies in its identification as a process-related impurity in the manufacturing of Tiagabine, a selective GABA reuptake inhibitor.[1] The stringent requirements for drug purity mandate the careful control and removal of such impurities to ensure the safety and efficacy of the final drug product.

The purification of Bis(3-methyl-2-thienyl)methanone is therefore a critical step in both the synthesis of Tiagabine and in the preparation of a pure analytical standard for quality control assays. The choice of purification method is dictated by the scale of the purification, the nature of the impurities present, and the desired final purity. This guide will detail two of the most effective and widely used techniques in organic synthesis for the purification of solid organic compounds: column chromatography and recrystallization.

Compound Profile and Physical Properties

A thorough understanding of the physical properties of Bis(3-methyl-2-thienyl)methanone is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 30717-55-6[2][3]
Molecular Formula C₁₁H₁₀OS₂[2][3]
Molecular Weight 222.33 g/mol [2][3]
Boiling Point 297.3°C at 760 mmHg
Density 1.241 g/cm³
Appearance Not explicitly stated, but expected to be a solid at room temperature based on its structure and boiling point.N/A
Melting Point Not explicitly found in the searched literature.

The high boiling point suggests that distillation is not a practical method for routine laboratory-scale purification, making chromatography and recrystallization the methods of choice. The polarity of the molecule, influenced by the carbonyl group and the sulfur-containing thiophene rings, will be a key factor in its chromatographic behavior.

Purification Strategies: A Tale of Two Techniques

The purification of Bis(3-methyl-2-thienyl)methanone can be effectively achieved through two primary methods: silica gel column chromatography for the separation of a mixture of compounds, and recrystallization for the final purification of a solid to high purity.

Strategy 1: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[4] For Bis(3-methyl-2-thienyl)methanone, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is chosen for its polarity and its ability to separate compounds with varying degrees of polarity. Its slightly acidic nature is generally not detrimental to the stability of aromatic ketones.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is used. The ratio of these solvents is critical for achieving good separation. A less polar mobile phase will result in slower elution of the compound, while a more polar mobile phase will accelerate its elution. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.

Experimental Workflow for Column Chromatography:

Caption: Workflow for the purification of Bis(3-methyl-2-thienyl)methanone by column chromatography.

Detailed Protocol for Silica Gel Column Chromatography:

  • Preparation of the Sample:

    • Dissolve the crude Bis(3-methyl-2-thienyl)methanone in a minimal amount of a volatile solvent such as dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This dry loading technique generally provides better separation than liquid loading.

  • Column Packing:

    • Select a glass column of appropriate size. For the purification of 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (typically 50-100 times the weight of the crude product) in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully load the dry sample onto the top of the column.

    • Begin elution with a non-polar solvent system, such as a 95:5 (v/v) mixture of hexane and ethyl acetate.

    • Gradually increase the polarity of the mobile phase. A suggested gradient could be:

      • 95:5 Hexane/Ethyl Acetate (2 column volumes)

      • 90:10 Hexane/Ethyl Acetate (5 column volumes)

      • 80:20 Hexane/Ethyl Acetate (until the desired compound has eluted)

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by thin-layer chromatography (TLC) using the same solvent system. Visualize the spots under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified Bis(3-methyl-2-thienyl)methanone.

Strategy 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[5]

Causality of Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For aromatic ketones, polar protic solvents like ethanol or a mixed solvent system are often effective. Ethanol is a good choice due to its ability to dissolve many organic compounds when hot and its relatively low toxicity.[5] A mixed solvent system, such as ethanol/water, can be employed if the compound is too soluble in pure ethanol even at low temperatures.

Experimental Workflow for Recrystallization:

Caption: Workflow for the purification of Bis(3-methyl-2-thienyl)methanone by recrystallization.

Detailed Protocol for Recrystallization from Ethanol:

  • Dissolution:

    • Place the impure Bis(3-methyl-2-thienyl)methanone in an Erlenmeyer flask.

    • Add a small amount of ethanol and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional):

    • If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Validation of Purity

The purity of the obtained Bis(3-methyl-2-thienyl)methanone should be assessed by standard analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is indicative of a pure compound.

  • Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identify any remaining impurities.

Conclusion

The purification of Bis(3-methyl-2-thienyl)methanone is a critical process for ensuring the quality and safety of the pharmaceutical Tiagabine and for the preparation of analytical reference standards. The two methods detailed in this guide, column chromatography and recrystallization, are robust and reliable techniques for achieving high purity. The choice of method will depend on the specific requirements of the researcher, but a combination of both often yields the best results, with column chromatography used for initial separation and recrystallization for final polishing to a high-purity solid. By following the detailed protocols and understanding the underlying principles, researchers can confidently and effectively purify this important thiophene derivative.

References

  • Membrane Solutions. Column Chromatography Notes. Available at: [Link].

  • Biotage. Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link].

  • Google Patents. DE102007032451B4 - Process for the preparation of aromatic ketones.
  • University of California, Los Angeles. Column chromatography. Available at: [Link].

  • ResearchGate. How to recrystallize a product from ethanol/diethyl?. Available at: [Link].

  • Supreme Science. Top 6 Steps to Run The PERFECT Column Chromatography. Available at: [Link].

  • University of California, Berkeley. Recrystallization. Available at: [Link].

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • Tetrahedron. 30717-55-6 | Bis(3-methyl-2-thienyl)methanone. Available at: [Link].

  • MDPI. Synthesis and Modifications of Phosphinic Dipeptide Analogues. Available at: [Link].

Sources

The Strategic Importance of Purifying Thienyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Recrystallization of Thienyl Ketones

This guide provides an in-depth exploration of the principles and practices for the purification of thienyl ketones via recrystallization. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple instructions to explain the fundamental science behind the protocols. Our focus is on building a robust, adaptable skillset for purifying this important class of organic compounds, which are pivotal intermediates in medicinal chemistry and materials science.

Thienyl ketones are a class of organosulfur compounds characterized by a ketone group attached to a thiophene ring. A prime example is 2-acetylthiophene, a key precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised biological activity in the final product.

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[2][3] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the desired compound has high solubility and the impurities are either highly soluble or insoluble.[4] Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes the dissimilar impurity molecules, which remain in the "mother liquor" (the solution).[3][5]

Foundational Principles: Solubility of Thienyl Ketones

The successful recrystallization of a thienyl ketone hinges on understanding its structural characteristics and applying the "like dissolves like" principle.[6]

  • The Ketone Group: The polar carbonyl (C=O) group can act as a hydrogen bond acceptor. This makes thienyl ketones moderately soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).[6][7][8]

  • The Thiophene Ring: The aromatic thiophene ring contributes nonpolar characteristics, allowing for solubility in solvents like toluene or dichloromethane. However, the presence of the sulfur heteroatom makes it more polar than a simple benzene ring.

  • Substituents: Additional functional groups on either the thiophene or an adjacent phenyl ring (as in 4-Chloro-3-nitrophenyl 2-thienyl ketone) will dramatically influence polarity and solubility.[6] Electron-withdrawing groups can alter intermolecular interactions, affecting how the molecule packs into a crystal lattice.

A delicate balance between these polar and nonpolar features must be found in the chosen solvent system to achieve the ideal solubility profile: high solubility when hot, and low solubility when cold.[9]

The Art and Science of Solvent Selection

Choosing the correct solvent is the most critical step in developing a recrystallization protocol. An empirical, small-scale approach is always recommended before committing the bulk of the material.

Single-Solvent System

The ideal single solvent is one where the thienyl ketone is sparingly soluble at room temperature but dissolves completely at the solvent's boiling point.[4]

Mixed-Solvent System

Often, a single perfect solvent cannot be found. In such cases, a mixed-solvent system is employed. This involves a pair of miscible solvents:

  • Solvent #1 (The "Good" Solvent): One in which the thienyl ketone is highly soluble, even at room temperature.

  • Solvent #2 (The "Bad" or "Anti-solvent"): One in which the thienyl ketone is poorly soluble.[10]

Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[9] The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point), indicating the onset of precipitation.[11][12]

Solvent Selection Workflow

The following diagram outlines a systematic approach to identifying a suitable solvent system.

G start Start: Place ~20-30 mg of crude thienyl ketone in a test tube add_solvent Add 0.5 mL of a test solvent start->add_solvent dissolves_cold Dissolves completely at room temperature? add_solvent->dissolves_cold heat Heat the mixture to boiling dissolves_cold->heat No   outcome1 Outcome: Inappropriate as a single solvent. Consider as the 'Good Solvent' in a mixed pair. dissolves_cold->outcome1  Yes dissolves_hot Dissolves completely when hot? heat->dissolves_hot cool Allow to cool slowly to room temperature, then in an ice bath dissolves_hot->cool Yes   outcome2 Outcome: Inappropriate solvent. Compound is insoluble. dissolves_hot->outcome2  No crystals Do abundant, high-quality crystals form? cool->crystals outcome3 Outcome: Potentially suitable. May need to reduce solvent volume for better yield. crystals->outcome3 No (or very few)   outcome4 Outcome: Excellent candidate for single-solvent recrystallization. crystals->outcome4  Yes

Caption: Logical workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

The table below summarizes common solvents used for recrystallizing aromatic ketones, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent for highly polar compounds, but can cause oiling out if the melting point is <100°C.[12][13]
Methanol6532.7A common polar protic solvent. Often used in a mixed system with water or DCM.[14]
Ethanol7824.5A versatile and less toxic alcohol, frequently used with water as an anti-solvent.[14][15]
Acetone5620.7A strong polar aprotic solvent; good for many ketones. Its volatility can be a challenge.[12][13]
Ethyl Acetate776.0A medium-polarity solvent, often paired with hexanes.[9]
Toluene1112.4A nonpolar aromatic solvent, good for dissolving compounds with aromatic rings.[13][14]
Hexane(s)~691.9A nonpolar solvent, often used as the "bad" solvent or anti-solvent.[12][14]

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful of the flammability of organic solvents and use a heating mantle or steam bath, not an open flame.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a suitable single solvent has been identified.

  • Dissolution: Place the crude thienyl ketone in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent, begin stirring, and heat the mixture to a gentle boil. Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is essential to create a saturated solution, which is necessary for crystallization to occur upon cooling, thereby maximizing product recovery.[4][5]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) are present, they must be removed from the hot solution. Add a small excess of hot solvent (~5-10% more) to prevent premature crystallization.[16] Pre-warm a stemless funnel with fluted filter paper by pouring hot solvent through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is crucial for the formation of a pure, well-ordered crystal lattice. Rapid cooling can trap impurities within the crystals.[5][17]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.[5][15]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining mother liquor. Briefly re-apply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The solvent must be ice-cold to minimize re-dissolving the purified product crystals.[5]

  • Drying: Continue to pull air through the funnel to partially dry the crystals. Then, transfer the solid to a pre-weighed watch glass and allow it to air-dry completely or dry in a vacuum oven.[4]

Protocol 2: Mixed-Solvent Recrystallization

This protocol is used when no single solvent is suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude thienyl ketone in the minimum amount of the boiling "good" solvent (Solvent #1).[10]

  • Addition of Anti-solvent: While maintaining the temperature, add the "bad" solvent (Solvent #2) dropwise until a persistent cloudiness appears. This is the point of saturation.[11]

  • Clarification: Add 1-2 drops of the hot "good" solvent (Solvent #1) back into the mixture until the cloudiness just disappears, creating a clear, saturated solution at the boiling point.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Protocol. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.[10]

Troubleshooting and Optimization

G problem Problem Encountered During Recrystallization oiling Compound 'Oils Out' (forms a liquid instead of solid) problem->oiling no_xtal No Crystals Form Upon Cooling problem->no_xtal low_yield Poor Yield of Recovered Crystals problem->low_yield premature_xtal Crystals Form Prematurely (e.g., during hot filtration) problem->premature_xtal sol_oiling 1. Re-heat to dissolve the oil. 2. Add more solvent to lower saturation point. 3. Cool mixture much more slowly. oiling->sol_oiling Solution sol_no_xtal 1. Solution is not saturated: Boil off some solvent. 2. Solution is supersaturated: Scratch inner wall of flask with a glass rod. 3. Add a 'seed crystal' of the compound. 4. Cool in a salt-ice bath. no_xtal->sol_no_xtal Solution sol_low_yield 1. Too much solvent was used initially. (Recover solid from mother liquor by evaporation and re-crystallize). 2. Cooling was insufficient. 3. Wash solvent was not cold enough. low_yield->sol_low_yield Solution sol_premature 1. Use more solvent than the minimum required. 2. Pre-heat all glassware (funnel, receiving flask). 3. Filter the solution in small, hot batches. premature_xtal->sol_premature Solution

Caption: A troubleshooting guide for common recrystallization issues.

Validation of Purity

After recrystallization, it is essential to verify the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[15]

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure of purity.

  • Spectroscopy (NMR/IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities. For example, the IR spectrum of 2-acetylthiophene should show a strong carbonyl (C=O) stretch around 1660 cm⁻¹.[18]

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify thienyl ketones, ensuring the quality and integrity of these vital chemical building blocks.

References

  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Acetylthiophene.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Unknown. (n.d.). recrystallization.pdf.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry for the Detection of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(3-methyl-2-thienyl)methanone is a known impurity in the synthesis of the anticonvulsant agent Tiagabine.[1] The rigorous monitoring and control of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of pharmaceutical products. This application note provides detailed analytical protocols for the sensitive detection and quantification of Bis(3-methyl-2-thienyl)methanone using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals engaged in quality control and impurity profiling.

The methodologies presented herein are developed based on established principles for the analysis of thiophene and ketone compounds, and are aligned with the validation guidelines outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Chemical Properties of Bis(3-methyl-2-thienyl)methanone

PropertyValueSource
CAS Number 30717-55-6[1][7]
Molecular Formula C₁₁H₁₀OS₂[1]
Molecular Weight 222.33 g/mol [1]
Synonyms Bis(3-methyl-2-thienyl) Ketone[8]

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is proposed for the routine quantification of Bis(3-methyl-2-thienyl)methanone. A reverse-phase approach is selected due to its wide applicability and success in separating moderately polar compounds.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for its proven performance in separating a wide range of pharmaceutical compounds.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Bis(3-methyl-2-thienyl)methanone reference standard

Chromatographic Conditions
ParameterRecommended SettingJustification
Mobile Phase A 0.1% Phosphoric acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common and effective organic modifier in reverse-phase HPLC.
Gradient Elution 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% BA gradient is employed to ensure the elution of compounds with a range of polarities and to effectively separate the analyte from other impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 275 nmBased on the typical UV absorbance of 2-thienyl ketones, which exhibit an absorbance maximum around this wavelength.[9][10]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Analysis
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Bis(3-methyl-2-thienyl)methanone reference standard.

    • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions with acetonitrile to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL for the calibration curve.

  • Sample Preparation:

    • Accurately weigh a sample containing the suspected impurity.

    • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and integrate the peak area for Bis(3-methyl-2-thienyl)methanone.

Data Analysis and System Suitability
  • Calibration Curve: Plot the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²), which should be ≥ 0.99.

  • Quantification: Determine the concentration of Bis(3-methyl-2-thienyl)methanone in the sample using the equation from the calibration curve.

  • System Suitability: For six replicate injections of a standard solution, the relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC analysis of Bis(3-methyl-2-thienyl)methanone.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides a highly selective and sensitive method for the confirmation of Bis(3-methyl-2-thienyl)methanone identity and can be used for trace-level quantification.

Instrumentation and Materials
  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Chemicals and Reagents:

    • Dichloromethane (GC grade)

    • Helium (carrier gas, 99.999% purity)

    • Bis(3-methyl-2-thienyl)methanone reference standard

GC-MS Conditions
ParameterRecommended SettingJustification
Injector Temperature 250 °CTo ensure complete volatilization of the analyte.
Injection Mode Splitless (1 µL)For enhanced sensitivity at trace levels.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A programmed temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas suitable for GC-MS.
MS Transfer Line Temp. 280 °CTo prevent condensation of the analyte.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Scan Range m/z 40-400To capture the molecular ion and characteristic fragment ions.
Experimental Protocol: GC-MS Analysis
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Bis(3-methyl-2-thienyl)methanone in dichloromethane.

    • Dilute the stock solution to prepare working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in dichloromethane to a suitable concentration.

    • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • Analysis:

    • Inject the prepared solutions into the GC-MS system.

    • Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Data Analysis
  • Identification: The identity of Bis(3-methyl-2-thienyl)methanone is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.

  • Quantification (SIM Mode): Monitor characteristic ions of Bis(3-methyl-2-thienyl)methanone (the molecular ion and major fragment ions) for enhanced sensitivity and selectivity. Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standards.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Standard Preparation GC_Injection GC Injection Standard_Prep_GC->GC_Injection Sample_Prep_GC Sample Preparation Sample_Prep_GC->GC_Injection Separation GC Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition_GC Data Acquisition Mass_Analysis->Data_Acquisition_GC Identification_Quant Identification & Quantification Data_Acquisition_GC->Identification_Quant

Caption: Workflow for GC-MS analysis of Bis(3-methyl-2-thienyl)methanone.

Method Validation

Both the HPLC and GC-MS methods should be validated in accordance with ICH Q2(R1) guidelines.[2][5][6] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies using spiked samples at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of Bis(3-methyl-2-thienyl)methanone. The HPLC method is well-suited for routine quality control, while the GC-MS method offers a confirmatory technique with high sensitivity and selectivity. Proper method validation is essential to ensure that these analytical procedures are suitable for their intended purpose in a regulated environment.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Kovacs, et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kanwal, N. (2023). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Szmant, H. H., & Basso, A. J. (1952). The Ultraviolet Absorption Spectra of 2-Thienyl Ketones. Journal of the American Chemical Society, 74(17), 4397–4400. Retrieved from [Link]

  • ResearchGate. (n.d.). Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M)... Retrieved from [Link]

  • Tetrahedron. (n.d.). 30717-55-6 | Bis(3-methyl-2-thienyl)methanone. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Bis(3-methyl-2-thienyl)methanone. This compound is a known impurity of the anticonvulsant agent Tiagabine, making its precise measurement critical for pharmaceutical quality control.[1] The method utilizes a C18 stationary phase with a UV detector, offering high sensitivity and selectivity. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from mobile phase preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Bis(3-methyl-2-thienyl)methanone, with the chemical formula C₁₁H₁₀OS₂ and a molecular weight of 222.33 g/mol , is a key process-related impurity in the synthesis of Tiagabine.[1][2][3][4] Rigorous control and monitoring of such impurities are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[5] Reversed-phase HPLC (RP-HPLC), in particular, is a widely used mode of liquid chromatography where a non-polar stationary phase is paired with a polar mobile phase to separate compounds based on their hydrophobicity.[6]

This document provides a detailed, step-by-step protocol for an isocratic RP-HPLC method developed for the quantification of Bis(3-methyl-2-thienyl)methanone. The causality behind experimental choices, such as the selection of the stationary phase, mobile phase composition, and detection wavelength, is explained to provide a deeper understanding of the method's principles. The validation of this analytical procedure is described in detail, adhering to the principles outlined in ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards.

  • pH Meter: For mobile phase preparation.

  • Volumetric glassware: Calibrated flasks and pipettes.

Reagents and Standards
  • Bis(3-methyl-2-thienyl)methanone reference standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

Chromatographic Conditions

The selection of chromatographic parameters is based on the chemical structure of Bis(3-methyl-2-thienyl)methanone, which suggests moderate hydrophobicity. A C18 column is chosen as it is a versatile stationary phase for retaining and separating a wide range of organic molecules.[9]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a suitable retention time and good peak shape. Acetonitrile is a common organic modifier in RP-HPLC.[6]

  • Detection Wavelength: Based on the presence of thiophene and ketone chromophores, a UV detection wavelength of 280 nm is selected to ensure adequate sensitivity. A UV-Vis scan of a dilute solution of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Bis(3-methyl-2-thienyl)methanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix from which Bis(3-methyl-2-thienyl)methanone is being quantified. For the analysis of a drug substance (e.g., Tiagabine), a direct dissolution in the mobile phase is typically appropriate.

  • Accurately weigh a suitable amount of the sample into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to achieve a theoretical concentration of Bis(3-methyl-2-thienyl)methanone within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Preparation and Operation

Caption: HPLC analysis workflow from system preparation to sample analysis.

  • Mobile Phase Preparation: Prepare the mobile phase as described in Table 1. Filter and degas the mobile phase before use to prevent pump cavitation and baseline noise.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST): Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[10][11] Inject the working standard solution (e.g., 25 µg/mL) five times. The acceptance criteria for system suitability are outlined in Table 2.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][12][13]

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a solution of the Tiagabine API, and a solution of Tiagabine spiked with Bis(3-methyl-2-thienyl)methanone. The chromatograms should demonstrate that there is no interference from the blank or the main API at the retention time of the Bis(3-methyl-2-thienyl)methanone peak.

Linearity and Range

Linearity was assessed by analyzing six concentrations of Bis(3-methyl-2-thienyl)methanone ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by the recovery method. A known amount of Bis(3-methyl-2-thienyl)methanone was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.

Results and Discussion

The developed HPLC method provides a reliable and accurate means for the quantification of Bis(3-methyl-2-thienyl)methanone.

System Suitability

The results of the system suitability test should meet the predefined acceptance criteria, ensuring the validity of the analytical results obtained.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5)
Validation Summary

A summary of the validation results should be presented in a clear and concise table.

Validation ParameterResult
Specificity No interference observed
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (% RSD) ≤ 2.0%
Intermediate Precision (% RSD) ≤ 2.0%
LOD To be determined experimentally
LOQ To be determined experimentally

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, and precise for the quantification of Bis(3-methyl-2-thienyl)methanone. The method is suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation results provide a comprehensive guide for researchers and scientists involved in the analysis of Tiagabine and its related impurities.

Caption: Logical flow of HPLC method development and validation.

References

  • C18 HPLC Columns and Their Properties. (2018, May 20). Pharmaguideline. [Link]

  • Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • C18 HPLC Columns. (n.d.). GL Sciences. [Link]

  • Effects of Specifications on HPLC C18 Columns. (2020, December 24). Hawach. [Link]

  • C18 Reversed Phase HPLC Columns. (n.d.). Sepax Technologies. [Link]

  • Reversed-phase chromatography. (n.d.). In Wikipedia. [Link]

  • Analytical HPLC Column Introduction. (n.d.). Grace. [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2023, July 22). AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). (n.d.). Scientific Research Publishing. [Link]

  • 30717-55-6 | Bis(3-methyl-2-thienyl)methanone. (n.d.). Tetrahedron. [Link]

  • Bis(3-methylthien-2-yl)methanone, TRC 100 mg. (n.d.). Toronto Research Chemicals. [Link]

  • Visible Light-Induced Aerobic Oxidation of Alkene Catalyzed by Thiobenzoic Acid in Water - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Stabilities of bis(thienyl)ethenes in polymethyl methacrylate (PMMA) coatings as absorbance modulation layers for nanoscale imaging. (2023, November 9). ResearchGate. [Link]

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GC-MS analysis of "Bis(3-methyl-2-thienyl)methanone"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS-032

Quantitative Analysis of Bis(3-methyl-2-thienyl)methanone using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of Bis(3-methyl-2-thienyl)methanone using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a known impurity and synthetic intermediate in various chemical processes, including the production of certain pharmaceutical agents like the GABA uptake inhibitor, Tiagabine.[1] Accurate quantification is crucial for quality control and regulatory compliance. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, and is designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Principle

Bis(3-methyl-2-thienyl)methanone (C₁₁H₁₀OS₂) is a symmetrical ketone containing two methylated thiophene rings.[1][2] Its analysis is of significant interest as it is often an impurity in the synthesis of active pharmaceutical ingredients (APIs).[1] Monitoring and controlling such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency, sensitivity, and specificity.[3] The gas chromatograph separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[4] The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification and quantification.[3] This method is particularly well-suited for the analysis of thiophene derivatives and aromatic ketones.[5][6]

Experimental Workflow

Materials and Reagents
Material/ReagentGrade/PuritySupplier
Bis(3-methyl-2-thienyl)methanoneCertified Reference Standard (>98%)LGC Standards, Tetrahedron
Dichloromethane (DCM)HPLC or GC GradeMilliporeSigma
MethanolHPLC or GC GradeFisher Scientific
Helium (Carrier Gas)Ultra-High Purity (99.999%)Airgas
Anhydrous Sodium SulfateACS Reagent GradeVWR
Instrumentation and Chromatographic Conditions

A standard capillary GC-MS system is required. The parameters listed below are a validated starting point and may be adapted for other equivalent systems.

GC Parameter Setting Rationale
Column Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including aromatic ketones and thiophenes, based on boiling point.[7][8]
Inlet Mode SplitlessTo maximize sensitivity for trace-level impurity analysis.[9]
Inlet Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC, balancing sensitivity and column capacity.[4]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 minThe temperature program is designed to provide good peak shape for the analyte and elute any higher boiling point compounds from the column.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for EI, which generates a consistent and extensive fragmentation library.
Source Temperature 230 °CReduces contamination and ensures analyte remains in the gas phase.
Quadrupole Temp 150 °CStandard setting to maintain ion flight path integrity.
Acquisition Mode Full Scan (m/z 40-450) & SIMFull scan for qualitative confirmation and library matching. Selected Ion Monitoring (SIM) for high-sensitivity quantification.[8][10]
Solvent Delay 4.0 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Protocols: A Step-by-Step Guide

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Bis(3-methyl-2-thienyl)methanone reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with Dichloromethane to prepare a calibration curve ranging from 0.1 µg/mL to 10.0 µg/mL. A typical five-point curve might include concentrations of 0.1, 0.5, 2.0, 5.0, and 10.0 µg/mL.

Sample Preparation (e.g., from a Drug Substance Matrix)
  • Weighing: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolution: Add ~7 mL of Dichloromethane and sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature and dilute to the mark with Dichloromethane.

  • Filtration (If Necessary): If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Analysis Sequence
  • System Equilibration: Before analysis, perform a solvent blank injection to ensure the system is clean and free from carryover.

  • Calibration: Inject the series of working standard solutions from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quality Control: Inject a mid-range calibration standard (e.g., 2.0 µg/mL) every 10-15 sample injections to verify instrument stability and accuracy.

Data Analysis and Expected Results

  • Analyte Identification: The identity of Bis(3-methyl-2-thienyl)methanone is confirmed by matching its retention time (RT) with that of the certified standard and comparing its mass spectrum against a reference library or the standard.

  • Expected Retention Time: Approximately 10-12 minutes under the specified conditions.

  • Expected Mass Spectrum: The molecular weight is 222.33 g/mol .[1][2] The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 222. Key fragmentation patterns in ketones arise from alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group).[11][12][13]

    • m/z 222: Molecular Ion [C₁₁H₁₀OS₂]⁺

    • m/z 111: Base Peak, resulting from alpha-cleavage to form the stable [CH₃-C₄H₂S-CO]⁺ acylium ion.[11][14] This is a characteristic fragmentation for symmetrical ketones.

  • Quantification: Create a calibration curve by plotting the peak area of the primary quantifying ion (m/z 111) against the concentration of the standards. The concentration of the analyte in the sample is determined by linear regression.

Selected Ion Monitoring (SIM) Parameters for Quantification
AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Bis(3-methyl-2-thienyl)methanone11122283

Method Validation and Trustworthiness

To ensure the reliability of this protocol, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA).[15][16][17][18] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[19]

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.

  • Linearity: The method should be linear over the defined range (0.1-10.0 µg/mL). A correlation coefficient (R²) of >0.995 is typically required.

  • Accuracy & Precision: Determined by replicate analysis of spiked samples at different concentrations. Accuracy should be within 85-115%, and precision (as %RSD) should not exceed 15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically established based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate or oven ramp rate to ensure it remains unaffected.

Visualization of Workflow

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt Std_Prep Standard Preparation (0.1-10.0 µg/mL) Sample_Prep Sample Preparation (Dissolution & Dilution) Sample->Sample_Prep Sequence Run Sequence (Blanks, Standards, Samples) Std_Prep->Sequence Sample_Prep->Sequence GCMS GC-MS System (DB-5ms Column) Data_Acq Data Acquisition (Full Scan & SIM) GCMS->Data_Acq Sequence->GCMS Processing Data Processing (Integration & Calibration) Data_Acq->Processing Report Final Report (Concentration in ppm or %) Processing->Report

Sources

Application & Protocol Guide: Bis(3-methyl-2-thienyl)methanone for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for "Bis(3-methyl-2-thienyl)methanone" as a reference standard.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Bis(3-methyl-2-thienyl)methanone (BMTM) is a known impurity associated with the API Tiagabine, a GABA uptake inhibitor used as an anticonvulsant agent[1]. As such, a highly characterized and pure reference standard of BMTM is essential for the accurate identification and quantification of this impurity during quality control (QC) testing of Tiagabine drug substance and product.

This guide provides a comprehensive overview of BMTM, its characterization, and detailed protocols for its use as a reference standard in a research and QC laboratory setting. The methodologies described herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity.

Physicochemical Characterization of the Reference Standard

The foundational step in utilizing a reference standard is to confirm its identity and understand its physical properties. BMTM is commercially available from various suppliers who provide a certificate of analysis (CoA) with key characterization data[2].

Table 1: Physicochemical Properties of Bis(3-methyl-2-thienyl)methanone

PropertyValueSource(s)
IUPAC Name bis(3-methylthiophen-2-yl)methanone[3][4]
Synonyms Bis(3-methyl-2-thienyl) Ketone[2][3][4][5][6]
CAS Number 30717-55-6[1][2][3][5][6]
Molecular Formula C₁₁H₁₀OS₂[1][2][3][5]
Molecular Weight 222.33 g/mol [1][2][3][5]
Appearance Typically a neat solid (consult supplier CoA)[3]
SMILES Cc1ccsc1C(=O)c2sccc2C[3][4]
InChI InChI=1S/C11H10OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3[3][4]

Qualification of the BMTM Reference Standard

Before routine use, a laboratory must qualify the incoming reference standard. This process verifies the identity and purity stated on the CoA and ensures its suitability for its intended analytical purpose.

Workflow for Reference Standard Qualification

The following diagram outlines the logical workflow for qualifying a new batch of BMTM reference standard.

cluster_qual Reference Standard Qualification Workflow A Receive Standard & CoA B Documentation Review (CoA, MSDS) A->B C Visual Inspection (Appearance, Labeling) B->C D Spectroscopic Analysis (Identity Confirmation) C->D E HPLC Purity Analysis (Purity Verification) D->E F Decision Gate E->F G Approved for Use (Assign Internal Lot #, Log) F->G Pass H Rejected (Contact Supplier, Quarantine) F->H Fail

Caption: Logical workflow for the qualification of a new reference standard.

Protocol 3.1: Identity Confirmation via Spectroscopy

This protocol describes the use of standard spectroscopic methods to confirm the chemical structure of the BMTM reference standard. The results should be compared against the data provided by the supplier and/or known literature values.

Objective: To confirm the chemical identity of the BMTM reference standard.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

Procedure:

  • Sample Preparation: Prepare samples according to the instrument manufacturer's guidelines. For NMR, dissolve a small amount in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, a KBr pellet or ATR method may be used. For MS, prepare a dilute solution for direct infusion or LC-MS analysis.

  • ¹H-NMR Analysis:

    • Acquire the proton NMR spectrum.

    • Expected Result: The spectrum should show signals corresponding to the aromatic protons on the thiophene rings and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values should be consistent with the structure of BMTM.

  • Mass Spectrometry (MS) Analysis:

    • Acquire the mass spectrum.

    • Expected Result: The spectrum should display a molecular ion peak ([M+H]⁺ or [M]⁺) that corresponds to the molecular weight of BMTM (222.33 g/mol )[1][2][3][5]. The fragmentation pattern should also be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy Analysis:

    • Acquire the IR spectrum.

    • Expected Result: The spectrum should exhibit characteristic absorption bands for the functional groups present, most notably a strong absorption for the ketone (C=O) carbonyl stretch (typically ~1630-1680 cm⁻¹), C-S stretching, and C-H bands for the aromatic and methyl groups.

  • Data Comparison: Compare the acquired spectra with the data provided on the supplier's CoA[2]. Any significant discrepancy warrants further investigation and potential rejection of the standard.

Quantitative Analysis of BMTM in Tiagabine API

The primary application of the BMTM reference standard is for the quantification of it as an impurity in Tiagabine samples. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Workflow for HPLC Impurity Analysis

cluster_hplc HPLC Analysis Workflow for Impurity Profiling Prep_MP Prepare Mobile Phase Equil System Equilibration Prep_MP->Equil Prep_Std Prepare BMTM Standard Solution Inject_SST Inject Standard (System Suitability) Prep_Std->Inject_SST Prep_Smp Prepare Tiagabine Sample Solution Inject_Smp Inject Sample(s) Prep_Smp->Inject_Smp Equil->Inject_SST Verify_SST Verify SST Criteria (Tailing, Resolution, RSD) Inject_SST->Verify_SST Verify_SST->Inject_Smp Pass Acquire Data Acquisition & Integration Inject_Smp->Acquire Calc Calculate Impurity % Acquire->Calc Report Report Results Calc->Report

Caption: Step-by-step workflow for HPLC impurity analysis.

Protocol 4.1: Quantification of BMTM by RP-HPLC

Objective: To accurately quantify the amount of BMTM impurity in a Tiagabine API sample using an external reference standard method.

Table 2: Suggested HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention and resolution for small organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for acidic/basic analytes.
Mobile Phase B Acetonitrile (MeCN)Common organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 20 minA gradient is necessary to elute the main API (Tiagabine) and impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmA common wavelength for aromatic compounds. Wavelength should be optimized.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 2. Filter and degas thoroughly before use.

  • Standard Solution Preparation (e.g., 0.01 mg/mL):

    • Accurately weigh approximately 5.0 mg of the BMTM reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is the Standard Stock Solution.

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the same solvent to get the final working standard.

  • Sample Solution Preparation (e.g., 1.0 mg/mL):

    • Accurately weigh approximately 50 mg of the Tiagabine API sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent used for the standard.

  • System Suitability Testing (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make five replicate injections of the BMTM Standard Solution.

    • The results must meet the pre-defined SST criteria.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5)Confirms injection precision.
Resolution (Rs) ≥ 2.0 (between BMTM and nearest peak)Ensures separation from other components.
  • Chromatographic Run:

    • Once SST criteria are met, inject a blank (diluent), followed by the Sample Solution(s).

    • Run the gradient program and record the chromatograms.

Data Interpretation and Calculation

Identify the BMTM peak in the sample chromatogram by comparing its retention time with that of the reference standard.

Calculation (External Standard):

The percentage of BMTM in the Tiagabine sample is calculated using the following formula:

% BMTM = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Sample: Peak area of BMTM in the sample chromatogram.

  • Area_Std: Average peak area of BMTM from the SST injections.

  • Conc_Std: Concentration of the BMTM Standard Solution (mg/mL).

  • Conc_Sample: Concentration of the Tiagabine Sample Solution (mg/mL).

  • Purity_Std: Purity of the BMTM reference standard (e.g., 0.995 for 99.5%).

Storage and Handling

Proper storage of the reference standard is crucial to maintain its integrity and purity over time.

  • Storage: Store the BMTM reference standard in its original, tightly sealed container at the temperature recommended by the supplier (typically 2-8°C or room temperature)[5]. Protect from light and moisture.

  • Handling: Use calibrated balances and volumetric glassware for all preparations. Allow the container to reach ambient temperature before opening to prevent condensation. Handle with appropriate personal protective equipment (PPE).

References

  • Toronto Research Chemicals via Fisher Scientific. Bis(3-methylthien-2-yl)methanone, TRC. [Link]

Sources

Application Notes and Protocols for Tiagabine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Purity in Tiagabine

Tiagabine, an anticonvulsant medication, functions as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, making it a cornerstone in the management of partial seizures. The therapeutic efficacy and safety of tiagabine are intrinsically linked to its purity. Impurities, which can be process-related from synthesis or arise from degradation, have the potential to alter the drug's stability, efficacy, and safety profile. Therefore, rigorous impurity profiling is not merely a regulatory requirement but a scientific necessity to ensure patient safety and product quality. This document provides a comprehensive guide to the analytical methodologies and protocols for the identification, quantification, and control of impurities in tiagabine.

Understanding the Impurity Landscape of Tiagabine

Impurities in tiagabine can be broadly categorized into:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products.

  • Degradation Products: These impurities result from the chemical breakdown of the tiagabine molecule over time due to environmental factors such as light, heat, humidity, and oxidation.

Several known impurities of tiagabine have been identified and are available as reference standards. These include, but are not limited to:

  • Tiagabine Impurity 1 ((R)-1-[4,4-Bis(3-methyl-2-thienyl)-3,4-dihydroxybutyl]-3-piperidinecarboxylic Acid)

  • Keto Tiagabine ((R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-oxybutyl]-3-piperidinecarboxylic Acid)

  • Dihydroxy Tiagabine

  • Bis(3-methylthien-2-yl)methanone

  • Tiagabine N-Oxide

The workflow for comprehensive impurity profiling is a multi-step process that begins with the separation of impurities, followed by their identification and quantification.

G cluster_0 Impurity Profiling Workflow Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Inject Detection Detection Chromatographic Separation->Detection Elute Data Analysis Data Analysis Detection->Data Analysis Signal Impurity Identification Impurity Identification Data Analysis->Impurity Identification Peak Characterization Quantification Quantification Impurity Identification->Quantification Reference Standards Reporting & Specification Reporting & Specification Quantification->Reporting & Specification Results

Caption: A generalized workflow for tiagabine impurity profiling.

Forced Degradation Studies: Unveiling Potential Impurities

To proactively identify potential degradation products, forced degradation or stress testing is an indispensable part of impurity profiling. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation, thereby revealing its intrinsic stability and potential degradation pathways.

Protocol for Forced Degradation of Tiagabine

This protocol outlines the conditions for stress testing based on ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of tiagabine hydrochloride in a volumetric flask using an appropriate solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 6, 8, and 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.

    • Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Keep the solution at room temperature for a specified period.

    • Neutralize with an equivalent amount of 0.1 N hydrochloric acid and dilute to the final concentration. One study found tiagabine to be stable under basic conditions.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to the final concentration with the mobile phase. Studies have shown that tiagabine degrades via oxidative pathways, primarily at the double bond.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

    • Also, reflux a solution of the drug substance at a specified temperature for a set time.

    • After exposure, dissolve the solid sample or dilute the solution to the final concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a combination of UV and visible light, as per ICH Q1B guidelines.

    • A suitable control sample should be protected from light.

    • After exposure, prepare a solution of the solid sample or dilute the exposed solution to the final concentration.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method as described in the following section.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of tiagabine and its impurities due to its high resolution, sensitivity, and reproducibility.

G cluster_workflow HPLC Workflow HPLC_System HPLC System Mobile Phase Pump Injector Column Detector Data Acquisition Sample Sample Injector Injector Sample->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: A schematic of a typical HPLC system workflow.

Validated RP-HPLC Method for Tiagabine and its Impurities

The following method is an example of a validated stability-indicating RP-HPLC method. Method parameters may need to be optimized based on the specific impurities being targeted and the instrumentation used.

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention and separation for moderately polar compounds like tiagabine and its impurities.
Mobile Phase Isocratic mixture of a buffer and an organic modifier (e.g., Methanol: 0.1 mM acetate buffer, pH 5.6; 65:45 v/v)The buffer controls the ionization state of the analytes to ensure reproducible retention times, while the organic modifier controls the elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 240 nm or 260 nmThese wavelengths correspond to the UV absorbance maxima of tiagabine, providing good sensitivity.
Column Temperature Ambient or controlled (e.g., 30°C)Maintaining a constant temperature ensures reproducible retention times.
Injection Volume 10-20 µLA typical injection volume for standard analytical HPLC.
Protocol for HPLC Analysis

1. Preparation of Mobile Phase and Solutions:

  • Prepare the mobile phase as specified in the table above, filter it through a 0.45 µm membrane filter, and degas it prior to use.

  • Prepare a standard solution of tiagabine and individual impurity reference standards at a known concentration in the mobile phase.

  • Prepare the sample solution (from bulk drug or formulation) at a similar concentration.

2. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Bis(3-methyl-2-thienyl)methanone in Tiagabine Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Bis(3-methyl-2-thienyl)methanone (BMTM), a potential process-related impurity in Tiagabine active pharmaceutical ingredient (API). The control of impurities in pharmaceutical substances is a critical requirement mandated by global regulatory bodies to ensure the safety and efficacy of drug products.[1][2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[4] The method demonstrates excellent linearity, accuracy, precision, and specificity, ensuring reliable quantification of BMTM and its separation from Tiagabine and potential degradation products.

Introduction: The Imperative of Impurity Profiling

Tiagabine, chemically known as (–)-(3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid, is a selective GABA reuptake inhibitor used as an anticonvulsant medication.[5][6] The synthetic pathway of complex molecules like Tiagabine can lead to the formation of various impurities, including unreacted starting materials, intermediates, and by-products.[6] Bis(3-methyl-2-thienyl)methanone (CAS: 30717-55-6) is a known potential process impurity or synthetic intermediate related to Tiagabine.[7][8][9]

According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified, reported, and qualified at specific thresholds.[1][10] This necessitates the development and validation of sensitive and specific analytical methods to monitor and control such impurities within acceptable limits, thereby safeguarding patient health. This document provides a field-proven protocol for this purpose.

Causality of Method Selection: Why RP-HPLC?

Reversed-phase HPLC (RP-HPLC) was selected as the analytical technique of choice for several compelling reasons:

  • Versatility and Selectivity: RP-HPLC is exceptionally effective for separating a wide range of organic molecules based on their hydrophobicity. Both Tiagabine and the BMTM impurity possess non-polar characteristics, making them ideal candidates for retention and separation on a non-polar stationary phase like C18.

  • Robustness and Reliability: The technique is highly robust, reproducible, and widely used in pharmaceutical quality control environments, ensuring method transferability and consistent performance.

  • Sensitivity: Coupled with a UV detector, HPLC provides the necessary sensitivity to detect and quantify impurities at levels required by regulatory guidelines (typically starting at a reporting threshold of 0.05%).[3]

Regulatory Framework: Adherence to ICH Guidelines

The entire methodology and validation strategy is built upon the principles outlined in the ICH harmonised guidelines. Specifically, this protocol addresses:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identification, and qualification of impurities, forming the basis for setting acceptance criteria for BMTM.[1][2]

  • ICH Q2(R1): Validation of Analytical Procedures: The validation parameters detailed in Section 5 (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) are derived directly from this guideline to prove the method is fit for its intended purpose.[4]

The goal is to create a self-validating system where the data generated inherently confirms the reliability and accuracy of the results.

Experimental Protocol

Materials and Reagents
MaterialGradeRecommended Supplier
Tiagabine Hydrochloride Reference Standard>99.5% PurityUSP/EP Reference Std
Bis(3-methyl-2-thienyl)methanone (BMTM)>99.0% PuritySynThink/LGC Standards
Acetonitrile (ACN)HPLC Gradient GradeMerck, Fisher Sci.
Methanol (MeOH)HPLC GradeMerck, Fisher Sci.
Potassium Dihydrogen Phosphate (KH₂PO₄)Analytical Reagent GradeSigma-Aldrich
Orthophosphoric Acid (H₃PO₄)Analytical Reagent GradeSigma-Aldrich
WaterHPLC/Milli-Q GradeIn-house system
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

ParameterConditionRationale
Column ProntoSIL ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalentProvides excellent resolution and peak shape for thiophene-containing compounds.[11]
Mobile Phase A: 20 mM KH₂PO₄ buffer (pH adjusted to 3.0 with H₃PO₄)B: AcetonitrileA buffered aqueous phase maintains a consistent ionization state for Tiagabine, ensuring reproducible retention.
Gradient 0-5 min (60% A), 5-20 min (60%→20% A), 20-25 min (20% A), 25.1-30 min (60% A)A gradient elution ensures separation of the more polar Tiagabine from the less polar BMTM and resolves any degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run time.
Column Temp. 30 °CEnsures stable retention times and improves peak symmetry.
Detection UV at 260 nmA wavelength providing good absorbance for both Tiagabine and the BMTM impurity.[12]
Injection Vol. 10 µLA small volume minimizes potential for peak distortion while providing adequate sensitivity.
Run Time 30 minutesAllows for elution of all components and column re-equilibration.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

  • BMTM Stock Solution (100 µg/mL): Accurately weigh about 10 mg of BMTM Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Tiagabine Stock Solution (1000 µg/mL or 1 mg/mL): Accurately weigh about 25 mg of Tiagabine HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution: Dilute the Tiagabine Stock Solution and the BMTM Stock Solution with Diluent to obtain a final concentration of approximately 500 µg/mL of Tiagabine and 2.5 µg/mL of BMTM (representing 0.5% impurity).

  • Sample Solution (Test Preparation): Accurately weigh about 25 mg of Tiagabine API into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a nominal concentration of 1 mg/mL.

Analytical Procedure Workflow

The following diagram outlines the complete analytical workflow from sample preparation to final reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_standards Prepare Reference Standards (Tiagabine, BMTM) sys_suit System Suitability Test (SST Solution) prep_standards->sys_suit prep_sample Prepare Tiagabine API Sample Solution (1 mg/mL) inject_sample Inject Sample (Test Preparation) prep_sample->inject_sample prep_mobile Prepare Mobile Phases & Diluent prep_mobile->sys_suit inject_blank Inject Blank (Diluent) sys_suit->inject_blank If SST Passes inject_std Inject Standard (BMTM) inject_blank->inject_std inject_std->inject_sample process_chrom Integrate Chromatograms inject_sample->process_chrom calc_impurity Calculate % BMTM in Sample process_chrom->calc_impurity final_report Generate Final Report (Compare against Specification) calc_impurity->final_report

Caption: High-level workflow for BMTM quantification in Tiagabine API.

System Suitability and Data Analysis

System Suitability Criteria

Before sample analysis, inject the System Suitability Solution five times. The system is deemed ready for analysis only if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0 for both Tiagabine and BMTM peaksEnsures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000 for both peaksIndicates good column efficiency and separation power.
Resolution (Rs) > 2.0 between Tiagabine and BMTM peaksConfirms baseline separation, preventing co-elution and interference.
%RSD of Peak Area ≤ 2.0% for BMTM (from 5 replicate injections)Demonstrates the precision of the injection and detection system.
Calculation of Impurity Content

The percentage of BMTM in the Tiagabine API sample is calculated using the following external standard formula:

% BMTM = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Sample: Peak area of BMTM in the sample chromatogram.

  • Area_Std: Average peak area of BMTM from the standard solution injections.

  • Conc_Std: Concentration of BMTM in the standard solution (µg/mL).

  • Conc_Sample: Concentration of Tiagabine in the sample solution (µg/mL).

  • Purity_Std: Purity of the BMTM reference standard (e.g., 0.995 for 99.5%).

Method Validation Protocol & Representative Data

The method was validated according to ICH Q2(R1) guidelines. The following sections summarize the validation elements and present typical results.

Specificity (Forced Degradation)

To prove the method is stability-indicating, a forced degradation study was performed on Tiagabine. The API was subjected to various stress conditions to generate potential degradation products. The objective is to demonstrate that the BMTM peak is free from interference from the Tiagabine main peak and any degradants.

G cluster_stress Forced Degradation Conditions Tiagabine Tiagabine API Sample Acid Acid Hydrolysis (0.1N HCl, 60°C) Tiagabine->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Tiagabine->Base Oxidation Oxidation (3% H₂O₂, RT) Tiagabine->Oxidation Thermal Thermal (80°C, Dry Heat) Tiagabine->Thermal Photo Photolytic (ICH Q1B Light) Tiagabine->Photo Analysis Analyze via RP-HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Peak Purity & Resolution Assessment Analysis->Result

Caption: Logical flow of the forced degradation study for specificity.

Results: In all stress conditions, the BMTM peak (spiked into the sample) was well-resolved from the Tiagabine peak and all generated degradation products. Peak purity analysis using a PDA detector confirmed no co-eluting peaks at the BMTM retention time. This confirms the method's specificity and stability-indicating nature.[13][14]

Linearity

Linearity was assessed by preparing solutions of BMTM at six concentration levels, from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.15% impurity level).

ParameterResult
Range 0.1 - 2.5 µg/mL
Correlation Coeff. (r²) > 0.999
Y-intercept Close to zero
Accuracy (% Recovery)

Accuracy was determined by spiking known amounts of BMTM into the Tiagabine sample at three concentration levels (50%, 100%, and 150% of the target concentration).

Spike LevelMean Recovery (%)%RSD
50%99.8%0.7%
100%100.5%0.5%
150%101.2%0.6%
Precision
  • Repeatability (Intra-day): Six separate samples of Tiagabine spiked with BMTM at the 100% level were prepared and analyzed on the same day.

    • Result: %RSD of the measured BMTM content was 0.8% .

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using different equipment.

    • Result: %RSD across both days was 1.3% .

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) method.

ParameterS/N RatioResult (as % of 1 mg/mL Tiagabine)
LOD ~3:10.015%
LOQ ~10:10.05%

The LOQ of 0.05% is suitable for quantifying the impurity at the ICH reporting threshold.[3]

Robustness

The method's robustness was evaluated by making small, deliberate variations in key parameters.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant impact on resolution or quantification.
Column Temp. (± 2 °C)Minor shift in retention times; resolution criteria still met.
Mobile Phase pH (± 0.1)Minor shift in Tiagabine retention; BMTM unaffected. Rs > 2.0.

The method is demonstrated to be robust for routine use in a QC environment.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of Bis(3-methyl-2-thienyl)methanone in Tiagabine drug substance. The validation results confirm that the method is stability-indicating and fit for its intended purpose in a regulated pharmaceutical laboratory for routine quality control and stability testing. Adherence to this protocol will ensure reliable impurity monitoring in compliance with global regulatory standards.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Wikipedia. (2023). Tiagabine. [Link]

  • The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-96. [Link]

  • Drugs.com. (2023). Tiagabine Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • ResearchGate. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. [Link]

  • Kishore, V. N. V., et al. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. ResearchGate. [Link]

  • Vaishnav, S. H. (2018). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIAGABINE. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Pharmaffiliates. (n.d.). Tiagabine Hydrochloride-impurities. [Link]

  • Pharmaffiliates. (n.d.). Tiagabine-impurities. [Link]

  • Tetrahedron. (n.d.). 30717-55-6 | Bis(3-methyl-2-thienyl)methanone. [Link]

  • IJNRD. (n.d.). VALIDATED SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF TIAGABINE HCl IN BULK AND FORMULATIONS. [Link]

  • George Lunn. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • IJPPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • EBM Consult. (n.d.). Drug Monograph: Tiagabine (Gabitril). [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a proposed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bis(3-methyl-2-thienyl)methanone, an impurity associated with the active pharmaceutical ingredient Tiagabine.[1] In the absence of specific published analytical methods for this compound, this document provides a comprehensive, scientifically-grounded protocol based on established principles of analytical chemistry and regulatory guidelines. The described methodology is designed to separate the parent compound from potential degradation products generated under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. This note provides a complete framework, from method development rationale to a full validation protocol, intended to guide researchers and drug development professionals in establishing a robust quality control procedure for Bis(3-methyl-2-thienyl)methanone.

Introduction

Bis(3-methyl-2-thienyl)methanone (Figure 1) is a known impurity and synthetic precursor related to the anticonvulsant drug Tiagabine.[1] As with any compound intended for or related to pharmaceutical use, a thorough understanding of its stability profile is critical to ensure the safety and efficacy of the final drug product.[2][3] Stability-indicating analytical methods are essential tools in this assessment, as they are designed to be specific for the analyte of interest and can resolve it from any potential degradation products that may form over time or under stress conditions.[4]

The chemical structure of Bis(3-methyl-2-thienyl)methanone, featuring two electron-rich 3-methylthiophene rings linked by a ketone functional group, suggests potential susceptibility to specific degradation pathways. The thiophene rings, for instance, are known to be sensitive to oxidative conditions, which can lead to the formation of S-oxides or hydroxylated derivatives.[2][5][6][7] The diaryl ketone structure may also be susceptible to photolytic degradation.[8]

This application note outlines a proposed stability-indicating RP-HPLC method and a corresponding validation protocol that adheres to the principles outlined in ICH guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[4]

Figure 1: Chemical Structure of Bis(3-methyl-2-thienyl)methanone (Image of the chemical structure of Bis(3-methyl-2-thienyl)methanone would be placed here.)

Proposed Stability-Indicating HPLC Method

The selection of the chromatographic conditions is based on the physicochemical properties of Bis(3-methyl-2-thienyl)methanone, a relatively non-polar aromatic ketone. A reversed-phase C18 column is proposed to provide adequate retention and resolution. A mobile phase consisting of acetonitrile and water is chosen for its compatibility with UV detection and its versatility in eluting compounds of moderate polarity.

Chromatographic Conditions
ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic ketones.
Mobile Phase Acetonitrile:Water (gradient)A gradient elution is proposed to ensure the elution of both the parent compound and any potential degradation products with a wider range of polarities within a reasonable runtime.
Gradient Program Start at 50% Acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.This gradient is a starting point and should be optimized based on the results of the forced degradation studies.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic ketones typically exhibit strong absorbance in the UV region. The optimal wavelength should be determined by UV spectral analysis.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

Forced Degradation (Stress) Studies

Forced degradation studies are a cornerstone of developing a stability-indicating method, as they are designed to intentionally degrade the sample to produce the likely degradation products.[2][3] The following stress conditions are proposed for Bis(3-methyl-2-thienyl)methanone. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[5]

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of Bis(3-methyl-2-thienyl)methanone in the diluent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Cool the solution and neutralize with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours. Dissolve the stressed solid in the diluent to achieve a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Dissolve the stressed solid in the diluent to achieve a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a solution of Bis(3-methyl-2-thienyl)methanone at 0.1 mg/mL in the diluent without subjecting it to any stress conditions.

All stressed samples should be analyzed by the proposed HPLC method. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and for the decrease in the peak area of the parent compound.

Method Validation Protocol

The proposed analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][9]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed by injecting a standard solution multiple times to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze the blank (diluent), a standard solution of Bis(3-methyl-2-thienyl)methanone, and all samples from the forced degradation studies.

  • Acceptance Criteria: The peak for Bis(3-methyl-2-thienyl)methanone should be well-resolved from all degradation product peaks (resolution ≥ 1.5). The peak purity of the analyte peak in the stressed samples should be evaluated using a diode array detector to confirm that it is not co-eluting with any other component.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five solutions of Bis(3-methyl-2-thienyl)methanone over a concentration range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Acceptance Criteria: The demonstrated range should encompass the linearity range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy should be assessed by the recovery of a known amount of analyte spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Analyze six replicate samples of Bis(3-methyl-2-thienyl)methanone at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the changes in the results should be minimal.

Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API Bis(3-methyl-2-thienyl)methanone (Stock Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Chromatograms (Specificity & Degradation Profile) Analysis->Evaluation

Caption: Workflow for the forced degradation of Bis(3-methyl-2-thienyl)methanone.

Method Validation Workflow

Method_Validation_Workflow cluster_inputs Inputs Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Report Validation Report Validation->Report Stressed Stressed Samples Stressed->Validation:f0 Standard Standard Solutions Standard->Validation:f1 Standard->Validation:f2 Standard->Validation:f3 Standard->Validation:f4 Standard->Validation:f5

Caption: Workflow for the validation of the stability-indicating HPLC method.

Conclusion

This application note presents a comprehensive, albeit theoretical, framework for the development and validation of a stability-indicating HPLC method for Bis(3-methyl-2-thienyl)methanone. The proposed method, based on sound scientific principles and established regulatory guidelines, provides a robust starting point for researchers and quality control analysts. The successful implementation of the forced degradation studies and subsequent method validation as outlined will ensure a reliable analytical procedure for the assessment of the stability of this compound, which is crucial for ensuring the quality and safety of related pharmaceutical products. It is important to reiterate that the specific conditions of the HPLC method and the forced degradation studies may require optimization based on actual experimental results.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-13. Retrieved from [Link]

  • Mansuri, A. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

  • BioProcess International. (2012, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • LSC Group. (n.d.). Stability Testing ICH Guidelines. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • PubChem. (n.d.). bis[2-(1H-pyrrol-2-yl)-3H-thiophen-2-yl]methanone. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-methylquinolin-3-yl)methanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Valadon, P., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. Biochemical Pharmacology, 39(5), 911-918. Retrieved from [Link]

  • Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 606-618. Retrieved from [Link]

  • O'Donnell, J. P., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(9), 1786-1794. Retrieved from [Link]

  • Al-Hussain, S. A., & Afzal, O. (2021). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Current Organic Synthesis, 18(5), 450-469. Retrieved from [Link]

  • Guedes, J. V., et al. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

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Application Note: A Guide to Forced Degradation Studies of Tiagabine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stress Testing Tiagabine

Tiagabine is an anticonvulsant medication used as an adjunctive therapy for partial seizures.[1][2] It functions as a selective GABA (gamma-aminobutyric acid) reuptake inhibitor, which increases the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3][4] The chemical integrity of Tiagabine hydrochloride (Figure 1), a nipecotic acid derivative, is paramount to its safety and efficacy.[4]

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6] These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to elucidate its intrinsic stability.[7][8] The primary objectives are to identify potential degradation products, understand degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods.[5][9] A stability-indicating method is one that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradants, ensuring that the quality of the drug product can be monitored throughout its shelf life.[10]

This application note provides a comprehensive guide for conducting forced degradation studies on Tiagabine. It outlines detailed protocols for stress testing and provides a validated stability-indicating RP-HPLC method for the analysis of the resulting samples.

Part 1: Understanding Tiagabine's Degradation Profile

Literature review indicates that Tiagabine is susceptible to degradation under several stress conditions, particularly oxidation.[11][12][13] One study identified nine distinct degradation products resulting from oxidative stress, primarily involving the attack of oxygen at the double bond of the butenyl chain and the thiophene rings.[11][12] The degradation cascade can be initiated by epoxidation of the double bond, leading to dihydroxy, ketohydroxy, and ketone derivatives.[11][12] Studies have also shown degradation under acidic, photolytic, and thermal conditions, while it appears relatively stable under basic hydrolysis.[13]

Visualizing the Degradation Pathway

To understand the relationship between the parent drug and its potential degradants, a logical workflow is essential. The following diagram illustrates the overall process of a forced degradation study, from stress application to analytical characterization.

G cluster_stress Stress Condition Application cluster_analysis Analytical Workflow Tiagabine Tiagabine Drug Substance Acid Acidic Hydrolysis (e.g., HCl) Tiagabine->Acid Base Alkaline Hydrolysis (e.g., NaOH) Tiagabine->Base Oxidation Oxidative Stress (e.g., H₂O₂) Tiagabine->Oxidation Thermal Thermal Stress (e.g., 60-80°C) Tiagabine->Thermal Photo Photolytic Stress (UV/Vis Light) Tiagabine->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Stressed Samples Base->HPLC Stressed Samples Oxidation->HPLC Stressed Samples Thermal->HPLC Stressed Samples Photo->HPLC Stressed Samples Characterization Degradant Characterization (e.g., LC-MS/MS) HPLC->Characterization Peak Purity & Impurity Identification Validation Method Validation (ICH Q2(R1)) HPLC->Validation Specificity & Robustness Check

Caption: Workflow for Forced Degradation of Tiagabine.

Part 2: Experimental Protocols

These protocols are designed to induce a target degradation of 5-20%, which is considered optimal for revealing potential degradants without completely destroying the sample.[5][7][14] It is crucial to run a control sample (unstressed Tiagabine in the same solvent) in parallel for each condition.

Protocol 2.1: Preparation of Stock Solution
  • Reagent: Tiagabine Hydrochloride reference standard.

  • Solvent: A mixture of methanol and water (e.g., 50:50 v/v) is a suitable diluent.

  • Procedure: Accurately weigh and dissolve the Tiagabine HCl standard to prepare a stock solution of approximately 1 mg/mL. This stock will be used for all stress conditions.

Protocol 2.2: Forced Degradation Conditions
Stress ConditionReagent/ParameterProcedureRationale
Acid Hydrolysis 1 M Hydrochloric Acid (HCl)Mix 1 mL of Tiagabine stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before dilution and analysis.To assess susceptibility to low pH environments which can be encountered during formulation or in vivo.
Alkaline Hydrolysis 1 M Sodium Hydroxide (NaOH)Mix 1 mL of Tiagabine stock with 1 mL of 1 M NaOH. Keep at room temperature for 48 hours. Neutralize with 1 M HCl before dilution and analysis.Tiagabine has shown stability under basic conditions, but this is a standard stress test to confirm resistance to high pH.[13]
Oxidative Degradation 30% Hydrogen Peroxide (H₂O₂)Mix 1 mL of Tiagabine stock with 1 mL of 30% H₂O₂. Heat at 60°C for 8 hours. Dilute and analyze.This is a critical test as Tiagabine is known to be highly susceptible to oxidation.[11][12][13]
Thermal Degradation Dry HeatStore the solid Tiagabine powder in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the diluent for analysis.To evaluate the stability of the drug substance at elevated temperatures that may occur during manufacturing or storage.[14]
Photolytic Degradation UV & Visible LightExpose the Tiagabine stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².[14] A parallel sample should be wrapped in aluminum foil as a dark control.To comply with ICH Q1B guidelines and determine light sensitivity, which is crucial for packaging decisions.[6][14]
Protocol 2.3: Stability-Indicating RP-HPLC Method

This method is synthesized from published literature to serve as a robust starting point for analysis.[10][13][15][16][17] Method validation must be performed according to ICH Q2(R1) guidelines.

ParameterRecommended ConditionJustification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.Standard for pharmaceutical analysis, PDA allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS, ProntoSIL ODS)Reverse-phase C18 columns provide excellent separation for moderately polar compounds like Tiagabine and its likely degradants.[10][16]
Mobile Phase Isocratic mixture of an acidic phosphate buffer and acetonitrile (e.g., 50:50, v/v). Buffer: 11.5 mM Sodium Dihydrogen Phosphate, pH adjusted to 2.0 with orthophosphoric acid.The acidic pH ensures the carboxylic acid moiety of Tiagabine is protonated, leading to better retention and peak shape. Acetonitrile is a common organic modifier.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.[10][13]
Detection Wavelength 254 nm or 260 nmPublished methods have successfully used these wavelengths for the detection of Tiagabine, corresponding to the UV absorbance of the thiophene rings.[10][13]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Part 3: Data Interpretation and Expected Results

After subjecting Tiagabine to the stress conditions and analyzing the samples using the stability-indicating HPLC method, the resulting chromatograms should be carefully examined.

  • Control Sample: Should show a single, sharp peak corresponding to intact Tiagabine.

  • Stressed Samples: Compare the chromatograms of the stressed samples to the control.

    • Degradation: A decrease in the peak area of the Tiagabine peak and the appearance of new peaks indicate degradation.

    • Peak Purity: A PDA detector should be used to assess the peak purity of Tiagabine in the presence of co-eluting degradants.

    • Mass Balance: The sum of the assay of Tiagabine and the levels of all degradation products should remain close to the initial value (typically 95-105%) to ensure all significant degradants are being detected.

Summary of Expected Degradation

The following table summarizes the anticipated stability of Tiagabine under the described stress conditions based on available literature.

Stress ConditionExpected DegradationPrimary Degradation Products (if known)Reference
Acidic Moderate DegradationNot specifically elucidated in detail[13]
Alkaline Stable / Minimal Degradation-[13]
Oxidative Significant DegradationEpoxides, dihydroxy, ketohydroxy, and ketone derivatives[11][12]
Thermal Moderate DegradationNot specifically elucidated in detail[13]
Photolytic Moderate DegradationNot specifically elucidated in detail[13]

Conclusion

This application note provides a scientifically grounded framework for conducting forced degradation studies on Tiagabine. By following these protocols, researchers can effectively probe the intrinsic stability of the molecule, identify potential degradants, and develop a robust, stability-indicating HPLC method. This work is fundamental to ensuring the development of a safe, effective, and stable pharmaceutical product and is a key requirement for regulatory submissions. Further characterization of unknown degradation products using techniques like LC-MS/MS is a critical next step for a complete stability profile.[11][12]

References

  • Tiagabine - Wikipedia. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. Retrieved December 30, 2025, from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIAGABINE HYDROCHLORIDE IN TABLET. (n.d.). Europub. Retrieved December 30, 2025, from [Link]

  • Hubert-Roux, M., Skiba, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate. Retrieved December 30, 2025, from [Link]

  • Vaishnav, S. H., Darji, V. C., et al. (2018). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIAGABINE HYDROCHLORIDE IN TABLET. Indo American Journal of Pharmaceutical Sciences. Retrieved December 30, 2025, from [Link]

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  • Gupta, A., & Gheyas, F. (2000). Stability of tiagabine in two oral liquid vehicles. PubMed. Retrieved December 30, 2025, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved December 30, 2025, from [Link]

  • Hubert-Roux, M., Skiba, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. PubMed. Retrieved December 30, 2025, from [Link]

  • Leach, J. P., & Sills, G. J. (1998). Tiagabine pharmacology in profile. PubMed. Retrieved December 30, 2025, from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Retrieved December 30, 2025, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved December 30, 2025, from [Link]

  • Kishore, V. N. V., et al. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITY-INDICATING RP-HPLC METHOD. ResearchGate. Retrieved December 30, 2025, from [Link]

  • Rajasingam, R., Sagineedu, S., et al. (2015). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR DETERMINATION OF TIAGABINE IN PRESENCE OF ITS DEGRADATION PRODUCTS. Semantic Scholar. Retrieved December 30, 2025, from [Link]

  • What is the mechanism of Tiagabine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved December 30, 2025, from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation For Estimation of Tiagabine Hydrochloride in Tablet. (n.d.). Scribd. Retrieved December 30, 2025, from [Link]

Sources

Application Note: High-Purity Isolation of Bis(3-methyl-2-thienyl)methanone from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the efficient isolation and purification of Bis(3-methyl-2-thienyl)methanone from complex reaction mixtures. Bis(3-methyl-2-thienyl)methanone is a critical impurity encountered during the synthesis of the pharmaceutical agent Tiagabine, a GABA uptake inhibitor.[1][2] Its effective removal is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is intended for researchers, process chemists, and drug development professionals. It outlines a multi-step purification strategy involving a liquid-liquid extraction workup, silica gel column chromatography, and final polishing by recrystallization. The causality behind each step is explained to provide a deep understanding of the purification cascade.

Introduction: The Challenge of Isolating Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a symmetric diaryl ketone that typically arises as a significant by-product in the Friedel-Crafts acylation of 3-methylthiophene.[1] This reaction is a cornerstone of synthetic routes leading to key intermediates for various APIs, including Tiagabine. The crude reaction mixture is often a complex matrix containing the desired product, unreacted starting materials, the Lewis acid catalyst (e.g., aluminum chloride), and various isomeric and polymeric side-products. The structural similarity of these impurities to the target molecule poses a significant purification challenge.

This protocol provides a robust and reproducible methodology to achieve high purity (>99%) of Bis(3-methyl-2-thienyl)methanone, suitable for use as an analytical standard or for further synthetic applications.

Understanding the Reaction Mixture

The first principle of effective purification is to understand the composition of the crude mixture. A typical Friedel-Crafts acylation to produce Bis(3-methyl-2-thienyl)methanone involves the reaction of 3-methylthiophene with an acylating agent like phosgene or a phosgene equivalent in the presence of a Lewis acid catalyst.

Anticipated Components of the Crude Reaction Mixture:

ComponentRole/OriginRationale for Removal
Bis(3-methyl-2-thienyl)methanone Target Compound -
3-MethylthiopheneUnreacted Starting MaterialEssential for achieving high purity of the final product.
Lewis Acid Catalyst (e.g., AlCl₃)CatalystMust be completely removed to prevent product degradation and interference in subsequent steps.
Mono-acylated IntermediatesIncomplete ReactionStructurally similar to the product, requiring efficient chromatographic separation.
Isomeric ProductsAlternative Acylation PositionsFriedel-Crafts reactions on substituted thiophenes can yield isomers that need to be separated.
Polymeric By-productsSide ReactionsHigh molecular weight impurities that can often be removed by precipitation or chromatography.
Reaction Solvent-To be removed post-reaction.

Multi-Step Purification Protocol

This protocol is designed as a sequential process to systematically remove impurities based on their differing chemical and physical properties.

Stage 1: Reaction Quenching and Liquid-Liquid Extraction

Causality: The initial and most critical step is the careful quenching of the reaction to deactivate the Lewis acid catalyst and transition the organic products into a manageable phase for extraction. The acidic workup ensures that the aluminum salts are converted to water-soluble species, allowing for their removal into the aqueous phase.

Protocol:

  • Cooling: After the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath. This is crucial to control the exothermic nature of the quenching process.

  • Quenching: Slowly and carefully add the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The amount of ice should be sufficient to absorb the heat of neutralization.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic product, along with other organic-soluble impurities, will reside in the organic layer (typically dichloromethane or another suitable solvent).

  • Extraction: Extract the aqueous layer with two additional portions of the organic solvent to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to reduce the amount of dissolved water in the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product, often as an oil or a semi-solid.

Stage 2: Purification by Column Chromatography

Causality: Column chromatography is the primary purification step, separating the target compound from structurally similar impurities based on their differential adsorption to the stationary phase. A non-polar to moderately polar solvent gradient is employed to first elute non-polar impurities, followed by the target compound, leaving more polar impurities on the column.

Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the recommended stationary phase due to its effectiveness in separating moderately polar compounds.

  • Mobile Phase Selection: A gradient elution system of hexane and ethyl acetate is highly effective. Start with a low polarity mobile phase (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity to elute the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Wet-pack the column to ensure a homogenous stationary phase, free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC) with UV visualization (254 nm).

    • Gradually increase the ethyl acetate concentration in the mobile phase to elute the Bis(3-methyl-2-thienyl)methanone.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Visualization of the Purification Workflow:

G cluster_0 Stage 1: Work-up cluster_1 Stage 2: Chromatography ReactionMixture Crude Reaction Mixture (Product, Catalyst, By-products) Quenching Acidic Quench (Ice/HCl) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (DCM/Water) Quenching->Extraction Washing Washing & Drying Extraction->Washing CrudeProduct Concentrated Crude Product Washing->CrudeProduct Column Silica Gel Column Chromatography (Hexane/EtOAc Gradient) CrudeProduct->Column Sample Loading Fractionation Fraction Collection & TLC Analysis Column->Fractionation Pooling Pooling of Pure Fractions Fractionation->Pooling PurifiedProduct Purified Bis(3-methyl-2-thienyl)methanone Pooling->PurifiedProduct

Caption: Workflow for the isolation of Bis(3-methyl-2-thienyl)methanone.

Stage 3: Final Purification by Recrystallization

Causality: Recrystallization is an excellent final step to remove trace impurities and obtain a crystalline, high-purity solid. The principle relies on the differential solubility of the compound in a hot versus a cold solvent system. A suitable solvent will dissolve the compound when hot but have low solubility for it when cold, causing the pure compound to crystallize out upon cooling while impurities remain in the mother liquor.

Protocol:

  • Solvent Selection: The choice of solvent is critical. For aromatic ketones, a mixed solvent system often provides the best results. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., dichloromethane, acetone, or ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., hexane or heptane).

  • Dissolution: Dissolve the purified product from the chromatography step in a minimal amount of the hot "good" solvent.

  • Inducing Crystallization: While the solution is still warm, slowly add the "poor" solvent until the solution becomes slightly turbid (cloudy). Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Visualization of Recrystallization Process:

G Start Purified Product (from Chromatography) Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve AddAntiSolvent Add Anti-Solvent (e.g., Hexane) Dissolve->AddAntiSolvent Cool Slow Cooling AddAntiSolvent->Cool Filter Vacuum Filtration Cool->Filter End High-Purity Crystalline Product Filter->End

Sources

Application Notes and Protocols for the In-Vitro Investigation of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only (RUO)

Authored by: Senior Application Scientist

Introduction

Bis(3-methyl-2-thienyl)methanone is a small molecule characterized by a central ketone linker between two 3-methyl-2-thienyl groups. Its structural motif belongs to the broader class of thienyl derivatives, which are prevalent in medicinal chemistry and have demonstrated a wide array of biological activities. While Bis(3-methyl-2-thienyl)methanone is known as an impurity in the synthesis of the GABA uptake inhibitor Tiagabine[1], its independent pharmacological profile remains largely unexplored. Thienyl-containing compounds have been reported to exhibit promising in-vitro activities, including antiprotozoal[2], anticancer[3], and fungicidal properties[4]. Notably, derivatives of thieno[2,3-d]pyrimidine have shown potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in-vitro characterization of Bis(3-methyl-2-thienyl)methanone. The protocols herein are designed as a robust starting point to investigate its potential cytotoxic, apoptotic, and kinase inhibitory activities.

Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for accurate and reproducible in-vitro studies.

PropertyValueReference
CAS Number 30717-55-6[1]
Molecular Formula C₁₁H₁₀OS₂
Molecular Weight 222.33 g/mol [1]
Appearance (To be determined by user)
Purity ≥95% (Recommended for in-vitro use)
Solubility (See Protocol 1 for determination)

Handling and Storage

Safety Precautions: As the toxicological properties of Bis(3-methyl-2-thienyl)methanone have not been fully elucidated, standard laboratory safety protocols should be strictly followed. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5][6][7]

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is advisable to store at -20°C, protected from light.

Experimental Workflow for In-Vitro Characterization

The following diagram outlines a logical workflow for the initial screening of Bis(3-methyl-2-thienyl)methanone. This workflow is designed to first establish fundamental parameters like solubility and cytotoxicity, followed by more specific mechanistic assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis Solubility Protocol 1: Kinetic Solubility Assay Cytotoxicity Protocol 2: Cytotoxicity Screening (MTT Assay) Solubility->Cytotoxicity Determine max concentration Apoptosis Protocol 3: Apoptosis Assessment Cytotoxicity->Apoptosis Determine IC50 Kinase Protocol 4: Kinase Inhibition Assay Apoptosis->Kinase WesternBlot Protocol 5: Western Blot Analysis Apoptosis->WesternBlot Confirm apoptotic markers Kinase->WesternBlot Investigate downstream targets

Caption: Proposed workflow for in-vitro characterization.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of Bis(3-methyl-2-thienyl)methanone in a buffered aqueous solution, which is crucial for preparing accurate dosing solutions for cell-based assays.[8][9][10]

Materials:

  • Bis(3-methyl-2-thienyl)methanone

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Bis(3-methyl-2-thienyl)methanone (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS pH 7.4. This maintains a constant final DMSO concentration (e.g., 1%).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 1-2 hours with gentle shaking.[10]

  • Measurement: Measure the turbidity of each well using a plate reader-based nephelometer. Alternatively, after centrifugation to pellet any precipitate, measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.[8][11]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show significant precipitation.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effect of Bis(3-methyl-2-thienyl)methanone on selected cancer cell lines (e.g., MCF-7, human breast adenocarcinoma; HepG2, human hepatocellular carcinoma) and to determine its half-maximal inhibitory concentration (IC₅₀).[12][13]

Materials:

  • MCF-7 and HepG2 cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[14]

  • Bis(3-methyl-2-thienyl)methanone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Bis(3-methyl-2-thienyl)methanone in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm (reference wavelength >650 nm).[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Hypothetical Data:

Concentration (µM)% Viability (MCF-7)% Viability (HepG2)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1
195.2 ± 3.898.1 ± 4.2
575.6 ± 6.182.3 ± 5.5
1051.3 ± 4.960.7 ± 4.8
2522.8 ± 3.535.4 ± 3.9
508.1 ± 2.115.2 ± 2.7
IC₅₀ (µM) ~10.5 ~14.8

Protocol 3: Apoptosis Assessment

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis. This can be achieved through two complementary assays: Annexin V/PI staining for early/late apoptosis and a Caspase-3/7 activity assay for executioner caspase activation.

Part A: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Bis(3-methyl-2-thienyl)methanone at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Part B: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[1][16]

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 2.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow it to equilibrate to room temperature.[16][17]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7.

Protocol 4: In-Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To investigate the potential of Bis(3-methyl-2-thienyl)methanone to inhibit the activity of a relevant kinase, such as VEGFR-2, based on the activity profile of similar heterocyclic compounds. This protocol describes a generic luminescence-based assay that measures ATP consumption.[18][19]

Materials:

  • Recombinant human VEGFR-2 enzyme[20][21]

  • Kinase assay buffer[20]

  • ATP[20]

  • VEGFR-2 substrate (e.g., Poly (Glu:Tyr, 4:1))[20]

  • Bis(3-methyl-2-thienyl)methanone

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[20][22]

  • White 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Bis(3-methyl-2-thienyl)methanone in kinase assay buffer.

  • Reaction Setup: To the wells of a white 96-well plate, add the kinase buffer, the diluted compound (or vehicle), and the VEGFR-2 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[20]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[18]

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent lyses the enzyme and generates a luminescent signal proportional to the amount of ATP present.[20]

  • Luminescence Reading: Incubate for 10 minutes at room temperature and read the luminescence.

  • Data Analysis: A higher luminescent signal in the presence of the compound indicates less ATP consumption and therefore, inhibition of kinase activity. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀.

Protocol 5: Western Blot Analysis of Signaling Pathways

Objective: If Bis(3-methyl-2-thienyl)methanone shows activity in the kinase assay, Western blotting can be used to examine its effect on the phosphorylation status of downstream signaling proteins in a cellular context.[23][24]

Principle: This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins, including their phosphorylated (activated) forms.

G cluster_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Compound Bis(3-methyl-2-thienyl)methanone Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival pAkt->Cell Proliferation, Survival

Caption: Hypothetical VEGFR-2 signaling pathway for Western Blot analysis.

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., human umbilical vein endothelial cells, HUVECs) to 70-80% confluency. Serum-starve the cells, then pre-treat with various concentrations of Bis(3-methyl-2-thienyl)methanone for 1-2 hours. Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.[25]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • In vitro activity of thienyl-2-nitropropene compounds against Trypanosoma cruzi. PubMed. [Link]

  • In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. PubMed. [Link]

  • Structure-activity-relationships study of 2-thienyl-4-furyl-6-aryl pyridine skeleton as anti-cancer drugs by DFT method. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. PMC - NIH. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [https://typeset.io/papers/protocol-for-apoptosis-assay-by-flow-cytometry-using-annexin-2b22l0p2]([Link] cytometry-using-annexin-2b22l0p2)

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro kinase assay. ResearchGate. [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. NIH. [Link]

  • HepG2 culture conditions. ENCODE. [Link]

  • Perfusion culture of carcinoma cell lines in 3D- m FCCS. (a)–(b) HepG2... ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Bis(3-methyl-2-thienyl)methanone (CAS: 30717-55-6).[1][2] This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common experimental hurdles. As a key intermediate and a structural motif in various bioactive molecules, achieving a high yield and purity of this diaryl ketone is often critical.

This guide focuses primarily on the Friedel-Crafts acylation pathway, a foundational method for carbon-carbon bond formation on aromatic rings. We will delve into the mechanistic principles, common pitfalls, and data-driven solutions to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing Bis(3-methyl-2-thienyl)methanone?

The most prevalent and direct approach is the Friedel-Crafts acylation. This reaction typically involves the coupling of 3-methylthiophene with an appropriate acylating agent, such as 3-methyl-2-thenoyl chloride, in the presence of a Lewis acid catalyst.[3][4]

Q2: Why is regioselectivity a primary concern in this synthesis?

Regioselectivity is crucial due to the electronic properties of the thiophene ring. Electrophilic aromatic substitution on thiophene is strongly favored at the α-positions (C2 and C5) because the carbocation intermediate at these positions is better stabilized by resonance.[5][6] In the case of 3-methylthiophene, the methyl group further influences the substitution pattern. Ensuring the acylation occurs exclusively at the C2 position is paramount to prevent the formation of undesired isomers and simplify purification.

Q3: What are the essential starting materials for the Friedel-Crafts synthesis route?

The core components for this synthesis are:

  • Aromatic Substrate: 3-Methylthiophene.

  • Acylating Agent: 3-Methyl-2-thenoyl chloride is the ideal choice.[3][7] It can be synthesized from 3-methylthiophene-2-carboxylic acid.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common but aggressive choice. Milder Lewis acids like zinc chloride (ZnCl₂) or solid-acid catalysts can also be employed to minimize side reactions.[8][9]

  • Anhydrous Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is necessary.

Q4: Are there viable alternative synthetic routes to Friedel-Crafts acylation?

Yes, modern organic synthesis offers several alternatives, although they may require more specialized reagents or catalysts. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Liebeskind-Srogl or Stille coupling can be used to form the diaryl ketone structure, offering high yields and functional group tolerance.[10][11]

  • Grignard Reagent Addition: The reaction of a thienyl Grignard reagent (e.g., 3-methyl-2-thienylmagnesium bromide) with an appropriate electrophile, such as an ester or acyl chloride, can produce the target ketone.[12][13] However, Grignard reagents can add twice to esters, requiring careful control of stoichiometry and reaction conditions.[12]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Problem 1: Extremely Low or No Product Yield

Question: My reaction has failed to produce the desired product, or the yield is less than 10%. What are the most common culprits?

Low yields in Friedel-Crafts acylation are a frequent issue, often stemming from a few critical parameters. The following decision tree and detailed explanations will help you diagnose the problem.[14]

G start Low Yield Diagnosis reagents 1. Check Reagent Quality start->reagents conditions 2. Verify Anhydrous Conditions reagents->conditions Reagents OK sub_reagents Use freshly distilled 3-methylthiophene. Verify acyl chloride purity (IR/NMR). reagents->sub_reagents catalyst 3. Assess Catalyst Activity & Stoichiometry conditions->catalyst System is Dry sub_conditions Flame-dry glassware. Use anhydrous solvent. Maintain inert (N2/Ar) atmosphere. conditions->sub_conditions temp_time 4. Optimize Temperature & Time catalyst->temp_time Catalyst OK sub_catalyst Use fresh, finely ground AlCl₃. Ensure >1 stoichiometric equivalent. Consider milder Lewis acids (e.g., ZnCl₂). catalyst->sub_catalyst workup 5. Review Workup & Purification temp_time->workup Parameters Optimized sub_temp_time Start at low temp (0°C) during addition. Allow to warm to RT or heat gently. Monitor reaction by TLC. temp_time->sub_temp_time sub_workup Ensure complete quenching of catalyst. Optimize extraction solvent and pH. workup->sub_workup G ketone Product Ketone (Lewis Base) complex Deactivated Ketone-AlCl₃ Complex ketone->complex alcl3 AlCl₃ (Lewis Acid) alcl3->complex G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation acyl_chloride 3-Methyl-2-thenoyl chloride acylium_ion Acylium Ion Complex [R-C=O]⁺[AlCl₄]⁻ acyl_chloride->acylium_ion alcl3_1 AlCl₃ alcl3_1->acylium_ion thiophene 3-Methylthiophene intermediate Sigma Complex (Carbocation Intermediate) acylium_ion->intermediate thiophene->intermediate product_complex Product-AlCl₃ Complex intermediate->product_complex Deprotonation final_product Bis(3-methyl-2-thienyl)methanone (After Workup) product_complex->final_product Aqueous Quench

Sources

Technical Support Center: Synthesis of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(3-methyl-2-thienyl)methanone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges associated with this synthesis, particularly the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Bis(3-methyl-2-thienyl)methanone and what are the primary challenges?

The most prevalent synthetic route to Bis(3-methyl-2-thienyl)methanone is the Friedel-Crafts acylation of 3-methylthiophene. This reaction, while straightforward in principle, presents significant challenges rooted in the inherent reactivity of the thiophene nucleus. The primary obstacle is controlling the regioselectivity of the acylation.[1] Thiophene rings preferentially undergo electrophilic substitution at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate.[2] In the case of 3-methylthiophene, this leads to a mixture of isomeric products, which can be challenging to separate.

Q2: What are the expected major side products in the Friedel-Crafts acylation of 3-methylthiophene to produce Bis(3-methyl-2-thienyl)methanone?

The primary side products arise from the lack of complete regioselectivity during the acylation of the second 3-methylthiophene molecule. While the first acylation of 3-methylthiophene will predominantly occur at the 2-position to form 3-methyl-2-thienyl acylium ion, the subsequent acylation of another 3-methylthiophene molecule can occur at either its 2- or 5-position.

  • Desired Product: Bis(3-methyl-2-thienyl)methanone

  • Major Side Product (Regioisomer): (3-methyl-2-thienyl)(4-methyl-2-thienyl)methanone (acylation at the C5 position of the second ring).

The methyl group at the 3-position directs electrophilic attack to the 2- and 5-positions. Acylation at the 2-position is sterically hindered by the adjacent methyl group, making the 5-position a competitive site for electrophilic attack.

Q3: Is polysubstitution a significant concern in this synthesis?

Generally, Friedel-Crafts acylation is less susceptible to polysubstitution compared to Friedel-Crafts alkylation.[3][4] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[3] However, under harsh reaction conditions, such as high temperatures or a large excess of the acylating agent, polysubstitution can occur. A potential, though minor, side product could be a di-acylated 3-methylthiophene derivative.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Bis(3-methyl-2-thienyl)methanone.

Problem 1: My crude product shows multiple spots on TLC, even after aqueous workup.

Possible Cause: Formation of isomeric side products.

Troubleshooting Steps:

  • Confirm Isomer Formation: The presence of multiple spots with similar polarity on your TLC plate is a strong indicator of regioisomers. These isomers often co-elute or have very close Rf values, making them difficult to distinguish without proper analytical techniques.

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum of your crude product. The aromatic region will be complex. Look for distinct sets of signals for the thienyl protons. The desired product will have a specific splitting pattern, while the regioisomeric byproduct will show a different pattern.

    • GC-MS: Gas chromatography-mass spectrometry is an excellent technique to separate and identify the different isomers. The mass spectrum for both the desired product and the main regioisomeric side product will be identical (same molecular weight), but they will have different retention times.[1]

  • Purification Strategy:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[5]

    • Column Chromatography: Careful column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) can separate the isomers.[1] Use a long column and collect small fractions for the best resolution.

Compound Expected Analytical Data
Bis(3-methyl-2-thienyl)methanone ¹H NMR: Distinct signals for the two equivalent 3-methyl groups and the thienyl protons.
(3-methyl-2-thienyl)(4-methyl-2-thienyl)methanone ¹H NMR: Two distinct signals for the non-equivalent methyl groups and a more complex pattern for the thienyl protons.
Problem 2: The reaction is sluggish, and I'm getting a low yield of the desired product.

Possible Cause: Deactivation of the catalyst or insufficient reaction temperature.

Troubleshooting Steps:

  • Catalyst Quality: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture.[5] Ensure that your catalyst is fresh and has been handled under anhydrous conditions. The formation of complexes between the catalyst and the carbonyl group of the product can also inhibit catalyst activity.[6] Using a stoichiometric amount of the catalyst is often necessary.[7]

  • Reaction Conditions: While high temperatures can lead to side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and reaction time.

  • Order of Addition: The order of reagent addition can be critical. A common procedure involves suspending the Lewis acid in an anhydrous solvent, followed by the slow addition of the acylating agent, and finally the 3-methylthiophene.[5] This allows for the formation of the reactive acylium ion before the introduction of the substrate.

Problem 3: My final product is a dark, oily substance that is difficult to crystallize.

Possible Cause: Formation of polymeric byproducts or tar due to harsh reaction conditions.

Troubleshooting Steps:

  • Control the Temperature: Friedel-Crafts reactions can be highly exothermic.[5] Maintain a low temperature (e.g., 0 °C) during the addition of reagents to minimize the formation of colored impurities and polymeric material.

  • Purification:

    • Activated Carbon: Treat a solution of your crude product with activated carbon to remove colored impurities.

    • Chromatography: If the product is an oil, attempt to purify it via column chromatography before attempting crystallization.

  • Recrystallization: Once a purer fraction is obtained, try recrystallization from a suitable solvent system. Start with non-polar solvents like hexanes or heptane, and if necessary, add a small amount of a more polar solvent like ethyl acetate or dichloromethane to induce crystallization.

Reaction Mechanisms and Troubleshooting Workflow

To better understand the formation of the desired product and its primary side product, the following reaction mechanism is provided.

cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution 3-methyl-2-thenoyl_chloride 3-Methyl-2-thenoyl Chloride Acylium_ion Acylium Ion 3-methyl-2-thenoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ 3-methylthiophene 3-Methylthiophene Acylium_ion->3-methylthiophene Electrophilic Attack Desired_Product Bis(3-methyl-2-thienyl)methanone 3-methylthiophene->Desired_Product Attack at C2 Side_Product (3-methyl-2-thienyl)(4-methyl-2-thienyl)methanone 3-methylthiophene->Side_Product Attack at C5

Caption: Formation of Bis(3-methyl-2-thienyl)methanone and its major regioisomeric side product.

Below is a troubleshooting workflow to guide your experimental process.

start Crude Product Analysis (TLC, NMR) single_spot Single Major Spot on TLC? start->single_spot multiple_spots Multiple Spots on TLC single_spot->multiple_spots No purification Standard Purification (Recrystallization) single_spot->purification Yes nmr_isomers NMR Suggests Isomers multiple_spots->nmr_isomers nmr_confirm NMR Confirms Desired Product? advanced_purification Advanced Purification (Column Chromatography, Fractional Distillation) nmr_confirm->advanced_purification No end Pure Product nmr_confirm->end Yes nmr_isomers->advanced_purification Yes purification->nmr_confirm characterization Full Characterization advanced_purification->characterization characterization->end

Caption: Troubleshooting workflow for the purification of Bis(3-methyl-2-thienyl)methanone.

References

  • BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem Technical Support.
  • University of Michigan. (n.d.).
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Study.com. (n.d.).
  • Testbook. (n.d.). Polysubstitution is a major drawback in.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Hart, H. et al. (n.d.). US2492629A - Acylation of thiophene.
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Optimizing HPLC Resolution for Tiagabine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Tiagabine and its related substances. As professionals in drug development and quality control, achieving robust and reliable separation is paramount. Tiagabine, with its specific chemical properties, presents unique challenges in impurity profiling. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to provide direct, actionable solutions to problems you may encounter in the laboratory.

Troubleshooting Guide: Common Resolution Issues & Solutions

This section addresses specific chromatographic problems in a question-and-answer format. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the issue.

Q1: I'm seeing poor resolution between the main Tiagabine peak and a closely eluting impurity. How can I improve the separation?

Answer:

This is a classic selectivity problem. The resolution (Rs) between two peaks is governed by column efficiency (N), retention factor (k'), and selectivity (α). When peaks are close, modifying the selectivity is often the most effective strategy.[1][2] Selectivity is influenced by the specific interactions between your analytes, the stationary phase, and the mobile phase.

Underlying Cause: The mobile phase and stationary phase combination does not sufficiently differentiate between the chemical properties of Tiagabine and the impurity. This could be due to suboptimal organic solvent strength or, more commonly, a mobile phase pH that results in similar charge states or polarities for the two compounds.

Step-by-Step Troubleshooting Protocol:

  • Adjust Mobile Phase Strength (Organic:Aqueous Ratio):

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase by 5-10%.

    • Rationale: This will increase the retention time of both compounds, providing more time for the column to perform the separation.[2] While this may increase resolution, its primary effect is on the retention factor (k'), and a more targeted approach is often needed.

  • Systematically Modify Mobile Phase pH:

    • Action: Adjust the mobile phase pH by ±0.2 to ±0.5 pH units. It is critical to work within the stable pH range of your column (typically pH 2-8 for standard silica-based columns).

    • Rationale: Tiagabine contains a basic piperidine moiety. Altering the pH changes the degree of ionization of this functional group, which can dramatically alter its retention behavior relative to an impurity.[3][4] An optimal pH will maximize the difference in charge state and/or hydrophobicity between Tiagabine and the impurity. For instance, a method for Tiagabine and a related substance found success at pH 5.6 using an acetate buffer.[5]

    • Protocol: Prepare a series of mobile phases with slightly different pH values (e.g., 4.0, 4.5, 5.0). Equilibrate the column thoroughly with each new mobile phase before injecting your sample and observe the change in selectivity.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, switch to methanol (or vice versa). You may need to adjust the percentage to achieve similar retention times.

    • Rationale: Acetonitrile and methanol have different properties (dipole moment, viscosity, proton-accepting/donating capabilities) and can offer unique selectivity profiles for different analytes.

  • Evaluate a Different Stationary Phase:

    • Action: If mobile phase adjustments are insufficient, change the column. A good alternative to a standard C18 is a Phenyl-Hexyl or a Cyano (CN) column.

    • Rationale: These stationary phases introduce different separation mechanisms. A Phenyl-Hexyl column offers π-π interactions, which can be beneficial if either Tiagabine or the impurity has aromatic character. A CN column offers dipole-dipole interactions.

Q2: My Tiagabine peak is tailing significantly. What is causing this and how do I fix it?

Answer:

Peak tailing is one of the most common issues in reversed-phase HPLC, especially for basic compounds like Tiagabine.[6] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

Underlying Cause: The basic nitrogen in Tiagabine's piperidine ring can interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6][7][8] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.

Step-by-Step Troubleshooting Protocol:

  • Lower the Mobile Phase pH (Ion Suppression):

    • Action: Reduce the pH of your mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).

    • Rationale: At a low pH, the acidic silanol groups are fully protonated (Si-OH) and thus less likely to interact with the protonated, positively charged Tiagabine molecule (R3NH+).[6][7] This minimizes the secondary ionic interactions causing the tailing. Ensure your column is rated for use at low pH.[6]

  • Increase Buffer Concentration:

    • Action: If operating at a mid-range pH (e.g., 4-6), try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM). This is more suitable for LC-UV than LC-MS.

    • Rationale: The higher concentration of buffer ions can compete with the analyte for interaction with the active silanol sites, effectively "masking" them and improving peak shape.[7]

  • Use a Highly Deactivated ("End-Capped") Column:

    • Action: Switch to a modern, high-purity silica column that has been extensively end-capped. Look for columns specifically marketed for excellent peak shape with basic compounds.

    • Rationale: End-capping is a process where the accessible silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group). While no column is 100% end-capped, modern columns have a much lower concentration of active silanols, drastically reducing the potential for peak tailing.

  • Consider a Mobile Phase Additive:

    • Action: Add a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.

    • Rationale: These additives act as ion-pairing agents and also help to protonate the silanol groups, improving peak shape. Note that TFA is a strong ion-pairing agent and can be difficult to wash out of a column, and it may suppress ionization in LC-MS applications.

Q3: One of my impurity peaks is eluting in the void volume (at the solvent front). How can I get it to retain on the column?

Answer:

This indicates that the impurity is highly polar and has minimal interaction with the non-polar C18 stationary phase under your current conditions.[9] To analyze it properly, you need to increase its retention.

Underlying Cause: The analyte is too hydrophilic to partition into the hydrophobic stationary phase. It spends almost all its time in the mobile phase and elutes with the unretained components. This is a common challenge for certain degradation products or starting materials.[9]

Step-by-Step Troubleshooting Protocol:

  • Drastically Reduce Mobile Phase Strength:

    • Action: Lower the percentage of organic solvent in your mobile phase. You may need to go as low as 0-5% organic.

    • Rationale: A weaker, more aqueous mobile phase increases the retention of polar compounds in reversed-phase chromatography.[2]

    • Caution: Running at very high aqueous content (>95%) can cause "phase dewetting" or "phase collapse" on some traditional C18 columns, leading to a sudden loss of retention. Use a column specifically designed for use in highly aqueous mobile phases (e.g., those with polar-embedded or polar-endcapped functionalities).

  • Switch to a More Retentive Column for Polar Analytes:

    • Action: Change your column to a "polar-embedded" or "AQ-type" C18 column.

    • Rationale: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This allows the stationary phase to remain fully wetted even in 100% aqueous mobile phases and provides an alternative interaction mechanism for retaining polar analytes.

  • Consider Hydrophilic Interaction Chromatography (HILIC):

    • Action: If the impurity is extremely polar, reversed-phase may not be suitable. Switch to a HILIC column (e.g., bare silica, amide, or diol).

    • Rationale: HILIC is a technique designed specifically for highly polar compounds.[10] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water is the strong, eluting solvent. This provides excellent retention for compounds that are unretained in reversed-phase.[10]

Visualizations & Data

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical decision-making process for addressing co-eluting peaks.

Poor_Resolution_Workflow Start Poor Resolution (Rs < 1.5) Adjust_k Adjust Retention (k') Start->Adjust_k Is k' in optimal range (2-10)? Adjust_alpha Modify Selectivity (α) Start->Adjust_alpha k' is optimal Adjust_N Increase Efficiency (N) Start->Adjust_N Minor improvements needed MP_Strength Decrease % Organic (e.g., ACN, MeOH) Adjust_k->MP_Strength MP_pH Adjust Mobile Phase pH (± 0.5 units) Adjust_alpha->MP_pH Most effective Longer_Column Use Longer Column or Smaller Particle Size Adjust_N->Longer_Column MP_Strength->Adjust_alpha MP_Solvent Change Organic Solvent (ACN <=> MeOH) MP_pH->MP_Solvent End Resolution Achieved MP_pH->End If successful Column_Chem Change Stationary Phase (e.g., Phenyl, Cyano) MP_Solvent->Column_Chem Gradient Introduce/Shallow Gradient Column_Chem->Gradient Gradient->End Longer_Column->End pH_Effect Tiagabine_low Tiagabine: Protonated (R₃NH⁺) Hydrophilic Silanol_low Silanol: Neutral (Si-OH) Non-ionic Interaction_low Result: Minimal ionic interaction. Retention by RP mechanism. Tiagabine_high Tiagabine: Neutral (R₃N) Hydrophobic Silanol_high Silanol: Deprotonated (Si-O⁻) Anionic Interaction_high Result: Strong secondary interaction. Causes peak tailing.

Caption: Impact of mobile phase pH on analyte-silanol interactions.

Table 1: Example Starting Conditions for Method Development

This table provides example starting points for developing a new HPLC method for Tiagabine, which can be modified based on the troubleshooting advice above.

ParameterCondition 1 (Low pH)Condition 2 (Mid pH)
Column C18, 250 x 4.6 mm, 5 µm (low pH stable)C18, 250 x 4.6 mm, 5 µm (high purity)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.020 mM Ammonium Acetate, pH adjusted to 5.6
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 70% B over 30 minutes20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 260 nm [11]or 240 nm [5]UV at 260 nm [11]or 240 nm [5]
Injection Vol. 10 µL10 µL

Frequently Asked Questions (FAQs)

Q: When should I use a gradient method instead of an isocratic one for Tiagabine impurities?

A: An isocratic method (constant mobile phase composition) is ideal for simple mixtures where all peaks elute within a reasonable time and with good resolution. However, for impurity profiling and stability studies, a gradient method is almost always superior. [2]Tiagabine degradation can produce impurities with a wide range of polarities. [12][13]A gradient method, which starts with a high aqueous content and gradually increases the organic solvent, allows for the retention and separation of early-eluting polar impurities while also eluting late-eluting non-polar impurities in a reasonable timeframe with good peak shape. [1] Q: How do I select the right buffer for my mobile phase?

A: Buffer selection is critical for controlling pH and achieving reproducible results. Key considerations include:

  • pKa: Choose a buffer with a pKa value within ±1 unit of your desired mobile phase pH for maximum buffering capacity. For example, acetate buffers are effective around pH 4.7, while phosphate buffers offer multiple pKa values, making them useful around pH 2.1, 7.2, and 12.3.

  • Compatibility: If using LC-MS, choose volatile buffers like ammonium formate or ammonium acetate to avoid fouling the mass spectrometer source. [7]For UV detection, ensure the buffer has a low cutoff wavelength and does not absorb at your analytical wavelength.

  • Solubility: Always check the solubility of your buffer salts in the highest organic concentration of your gradient to prevent precipitation and system blockage.

Q: How can I confirm that a small peak is a real impurity and not a system artifact or ghost peak?

A: Distinguishing real peaks from artifacts is a crucial part of method validation.

  • Inject a Blank: Prepare a "blank" injection using your sample diluent. Any peaks that appear in the blank run are not from your sample and could be from the diluent itself, system contamination, or mobile phase impurities.

  • Check for Gradient Ghost Peaks: Run a blank gradient (without any injection). If peaks appear, they are likely "ghost peaks" caused by impurities in your mobile phase solvents (especially water) that accumulate on the column at low organic strength and elute as the gradient ramps up. Using high-purity, HPLC-grade solvents can minimize this.

  • Spike the Sample: To confirm the identity of a known impurity, spike a sample with a small amount of a reference standard for that impurity. The peak area of the corresponding peak should increase proportionally.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum for each peak. A real impurity should have a consistent and plausible spectrum. An artifact may have an unusual or noisy spectral profile.

References

  • Vaishnav, S., et al. (2018). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIAGABINE HYDROCHLORIDE IN TABLET. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Kishore, V. N. V., et al. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. ResearchGate. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • Rajasingam, R., et al. (2015). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR DETERMINATION OF TIAGABINE IN PRESENCE OF ITS DEGRADATION PRODUCTS. Semantic Scholar. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. PubMed. [Link]

  • Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • International Labmate Ltd. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Peterson, H., et al. (1998). Separation of the S(+) and R(-)-enantiomers of tiagabine.HCl and its two chiral precursors by chiral chromatography: application to chiral inversion studies. PubMed. [Link]

  • Scribd. Stability Indicating RP-HPLC Method Development and Validation For Estimation of Tiagabine Hydrochloride in Tablet. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Ristovska, N., et al. (2015). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • USP-NF. (2020). TIAGABINE HYDROCHLORIDE. [Link]

  • Agilent Technologies, Inc. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of Bis(3-methyl-2-thienyl)methanone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues during High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

In an ideal HPLC separation, the resulting chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2] This distortion is a sign of inefficient separation or undesirable interactions within the HPLC system.[3]

Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a value greater than 1.2 indicates significant tailing that may compromise the accuracy of integration and quantification.[4]

Q2: Why is Bis(3-methyl-2-thienyl)methanone prone to peak tailing?

Bis(3-methyl-2-thienyl)methanone, with its molecular formula C11H10OS2, possesses a ketone functional group and two thiophene rings.[5][6] The presence of the polar ketone group and sulfur heteroatoms can lead to secondary polar interactions with the stationary phase, in addition to the primary hydrophobic interactions in reversed-phase HPLC. These secondary interactions are a common cause of peak tailing.[3]

Q3: What are the primary causes of peak tailing in reversed-phase HPLC?

Peak tailing is typically a result of more than one retention mechanism affecting the analyte.[2][3] The most common causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar analytes.[7] These acidic silanols can become ionized at mobile phase pH levels above 3, leading to strong interactions with basic or polar compounds, causing them to lag behind the main peak.[1][3]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase at the column inlet, leading to peak distortion.[8][9]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before and after the column, resulting in broader, tailing peaks.[10][11] This is often referred to as dead volume.[11]

  • Column Contamination and Degradation: Accumulation of strongly retained impurities on the column frit or packing material can create active sites that cause tailing.[12] Voids in the packing bed can also lead to poor peak shape.[8]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable analyte, the compound can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[1]

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for Bis(3-methyl-2-thienyl)methanone.

Scenario 1: Peak tailing is observed for Bis(3-methyl-2-thienyl)methanone, while other non-polar compounds in the sample have good peak shape.

This observation strongly suggests that secondary chemical interactions between the analyte and the stationary phase are the root cause.

The primary suspect is the interaction between the polar ketone group of Bis(3-methyl-2-thienyl)methanone and active silanol groups on the silica-based stationary phase.[7]

cluster_column Column Stationary Phase Analyte Bis(3-methyl-2-thienyl)methanone (Polar Ketone Group) Silanol Ionized Silanol Group (Si-O⁻) on Silica Surface Analyte->Silanol Undesired Secondary Interaction C18 C18 Chains (Primary Hydrophobic Interaction) Analyte->C18 Desired Retention Tailing Peak Tailing Silanol->Tailing Causes

Caption: Secondary interaction causing peak tailing.

The most effective way to mitigate silanol interactions is to suppress their ionization by lowering the mobile phase pH.[13]

Objective: To achieve a symmetrical peak for Bis(3-methyl-2-thienyl)methanone (Tf ≤ 1.2) by optimizing the mobile phase pH.

Step-by-Step Procedure:

  • Prepare Mobile Phase: Prepare your standard mobile phase (e.g., Acetonitrile:Water).

  • Initial Run: Inject your sample and record the chromatogram and tailing factor.

  • Acidify Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous component of your mobile phase. This will lower the pH to approximately 2.5-3.0.[14]

  • Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure full equilibration.

  • Re-inject: Inject the sample again and compare the peak shape and tailing factor to the initial run.

Expected Outcome:

Mobile Phase ConditionExpected pHExpected Tailing Factor (Tf)Rationale
Neutral Water~7.0> 1.5Silanol groups are ionized, leading to strong secondary interactions.[1]
0.1% Formic Acid in Water~2.7≤ 1.2Silanol groups are protonated (Si-OH), minimizing unwanted polar interactions.[13][15]

If pH adjustment is not sufficient or desirable for your application, consider the column chemistry.

Objective: To eliminate peak tailing by using a stationary phase with minimal active silanol groups.

Recommendations:

  • Use an End-Capped Column: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[4][13] Ensure you are using a column explicitly labeled as end-capped or base-deactivated (BDS).[13]

  • Consider Alternative Stationary Phases: For particularly challenging separations, columns with hybrid particle technology (organo-silica hybrids) offer improved pH stability and reduced silanol activity.[2]

Scenario 2: All peaks in the chromatogram, including Bis(3-methyl-2-thienyl)methanone, exhibit tailing.

When all peaks are affected, the issue is more likely related to the HPLC system's physical setup or a universal chromatographic problem like column overload.

This can stem from extra-column band broadening, a compromised column, or column overload.[8][10]

cluster_workflow Troubleshooting Workflow for Universal Peak Tailing Start All Peaks Tailing CheckOverload Dilute Sample 10-fold & Re-inject Start->CheckOverload Overload Peak Shape Improves: Mass Overload CheckOverload->Overload Yes CheckSystem Peak Shape Unchanged: Check System CheckOverload->CheckSystem No End Problem Resolved Overload->End SystemIssue Inspect Tubing & Fittings for Dead Volume CheckSystem->SystemIssue ColumnIssue Substitute with a New Column SystemIssue->ColumnIssue If no improvement ColumnIssue->End

Caption: Workflow for diagnosing universal peak tailing.

Column overload can be easily tested and is a common cause of peak distortion.[16][17]

Objective: To determine if peak tailing is caused by injecting too much sample mass.

Step-by-Step Procedure:

  • Prepare a Diluted Sample: Prepare a 1:10 dilution of your sample.

  • Inject Diluted Sample: Inject the diluted sample under the same chromatographic conditions.

  • Analyze Peak Shape: Compare the peak shape of the diluted sample to the original. If the tailing factor improves significantly, the original sample was overloading the column.[17]

Solutions for Column Overload:

  • Reduce Sample Concentration: Dilute your sample to a concentration that does not cause overload.

  • Decrease Injection Volume: If dilution is not possible, reduce the volume of the sample injected.

  • Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher carbon load if high sample loads are necessary.[16]

Extra-column volume from the injector to the detector can significantly degrade peak shape, especially with modern, high-efficiency columns.[18][19]

Objective: To ensure the HPLC system is properly plumbed to minimize band broadening.

System Check:

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to a minimum, especially between the column and the detector.[1]

  • Fittings: Ensure all fittings are correctly seated and tightened to avoid dead volume at the connections.[20]

  • Guard Column: If a guard column is used, ensure it is not blocked or expired. As a diagnostic step, remove the guard column and run a standard to see if the peak shape improves.[13]

If the column is contaminated with strongly retained compounds, it can lead to peak tailing.

Objective: To restore column performance by removing contaminants.

General C18 Column Washing Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Buffer Wash: Flush with the mobile phase without any buffer salts (e.g., Water/Acetonitrile) for 20 column volumes.

  • Organic Wash: Flush with 100% Acetonitrile or Methanol for 20 column volumes.

  • Strong Solvent Wash: For non-polar contaminants, flush with Isopropanol for 20 column volumes.

  • Re-equilibration: Gradually return to the initial mobile phase conditions and allow the column to equilibrate thoroughly before use.[21]

References

  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • GMP Insiders.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • uHPLCs. (2024, October 21). HPLC Tailing Peaks All You Like to Know.
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • ACD/Labs. (2022, October 6).
  • Chromatography Online. Overload or Minor Peak?
  • Guidechem. BIS(3-METHYL-2-THIENYL)METHANONE 30717-55-6 wiki.
  • Element Lab Solutions. HPLC column overload.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
  • ResearchGate. (2025, August 10). HPLC troubleshooting experiment: Extra-column dead volume.
  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
  • BenchChem. Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
  • BenchChem. Optimizing HPLC mobile phase for better Perilloxin peak resolution.
  • Tosoh Bioscience. Influence of HPLC-System dead volume on the performance of (U)HPLC columns.
  • Thermo Fisher Scientific. (2022, February 28). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • MicroSolv Technology Corporation. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • United States Biological. Bis(3-methylthien-2-yl)

Sources

Technical Support Center: Degradation Pathways of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Bis(3-methyl-2-thienyl)methanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for potential degradation issues encountered during experimental studies. Our goal is to equip you with the foundational knowledge to anticipate, identify, and mitigate the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for Bis(3-methyl-2-thienyl)methanone under typical laboratory conditions?

Based on its chemical structure, which features two methyl-substituted thiophene rings linked by a ketone functional group, Bis(3-methyl-2-thienyl)methanone is susceptible to several degradation pathways:

  • Oxidative Degradation: The thiophene ring's sulfur atom is prone to oxidation, which can lead to the formation of sulfoxides and sulfones.[1] The presence of the electron-withdrawing ketone group can influence the reactivity of the thiophene rings. Additionally, the methyl groups can be oxidized to hydroxymethyl or carboxylic acid functionalities.

  • Photodegradation: Ketones can absorb UV light, leading to photochemical reactions. For aromatic ketones, this can involve pathways like N-de-methylation and the breakdown of the core structure.[2] Thiophene-containing compounds can also undergo photolytic degradation, potentially leading to ring-opening or polymerization.

  • Hydrolytic Degradation: While the ketone and thiophene rings are generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially promote degradation, although this is generally less common than oxidation or photodegradation for this class of compounds. Some studies on coordinated thiophene complexes have shown C-S bond cleavage under strong basic conditions.[3][4]

  • Thermal Degradation: Organosulfur compounds can undergo thermal decomposition.[5][6][7] The stability will depend on the temperature and the presence of other reactive species. Thermal stress can lead to the cleavage of bonds and the formation of various smaller, volatile compounds or polymeric material.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

The appearance of new peaks in your chromatogram strongly suggests degradation of your compound. Here’s a troubleshooting guide to help you identify the cause:

Potential CauseRecommended ActionRationale
Oxidation 1. Prepare fresh solutions and analyze immediately. 2. De-gas your solvents. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 4. Add an antioxidant if compatible with your downstream application.The sulfur atom in the thiophene ring is susceptible to oxidation by dissolved oxygen in the solvent.[1] This is a common degradation pathway for thiophene-containing molecules.
Photodegradation 1. Store your solutions in amber vials or protect them from light. 2. Conduct experiments under controlled lighting conditions.The ketone functional group can absorb UV light, leading to photochemical reactions and degradation of the molecule.[2]
Solvent Reactivity 1. Check the compatibility of your solvent with the compound. 2. Ensure the solvent is of high purity and free from contaminants (e.g., peroxides in THF or ethers).Certain solvents can react with the analyte, especially over time. Contaminants in the solvent can also initiate degradation.
pH Effects 1. Measure the pH of your solution. 2. If possible, buffer your solution to a neutral pH.Although generally stable, extreme pH conditions can sometimes catalyze degradation reactions.
Q3: How can I perform a forced degradation study for Bis(3-methyl-2-thienyl)methanone to identify potential degradants?

Forced degradation studies, also known as stress testing, are essential for understanding the stability of a compound and identifying its degradation products.[8] A systematic approach involves exposing the compound to various stress conditions.

Here is a general protocol for a forced degradation study:

Objective: To generate and identify the primary degradation products of Bis(3-methyl-2-thienyl)methanone under various stress conditions.

Materials:

  • Bis(3-methyl-2-thienyl)methanone

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Bis(3-methyl-2-thienyl)methanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently for a specified time. Thiophene derivatives can be susceptible to degradation in basic media.[9]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80-100 °C) in an oven.

    • Photodegradation: Expose a solution to UV light in a photostability chamber.

  • Sample Analysis:

    • At various time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. An ideal method will separate the parent compound from all degradation products.

    • Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the degradants to help in their identification.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify the new peaks as degradation products.

  • Calculate the percentage of degradation.

  • Propose structures for the degradation products based on their mass spectra and knowledge of likely degradation pathways.

Visualizing Degradation Pathways

To better understand the potential transformations of Bis(3-methyl-2-thienyl)methanone, the following diagrams illustrate the likely oxidative and photolytic degradation pathways.

A Bis(3-methyl-2-thienyl)methanone B Sulfoxide Derivative A->B Oxidation (e.g., H₂O₂) D Hydroxymethyl Derivative A->D Methyl Group Oxidation C Sulfone Derivative B->C Further Oxidation E Carboxylic Acid Derivative D->E Further Oxidation

Caption: Proposed Oxidative Degradation Pathway.

A Bis(3-methyl-2-thienyl)methanone B Excited State Ketone A->B UV Light Absorption C Ring Opening Products B->C Photochemical Rearrangement D Polymeric Material B->D Polymerization

Sources

Preventing "Bis(3-methyl-2-thienyl)methanone" formation in Tiagabine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing the Formation of Bis(3-methyl-2-thienyl)methanone Impurity

Welcome to the technical support center for Tiagabine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of the process-related impurity, Bis(3-methyl-2-thienyl)methanone, during the synthesis of Tiagabine. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is "Bis(3-methyl-2-thienyl)methanone" and why is it a concern in Tiagabine synthesis?

A1: Bis(3-methyl-2-thienyl)methanone is a key synthetic intermediate in several manufacturing routes for Tiagabine.[1][2] Its presence in the final Active Pharmaceutical Ingredient (API) is considered a process-related impurity. According to ICH Q3A(R2) guidelines, all impurities must be controlled and monitored to ensure the safety and efficacy of the drug substance.[3][4][5] This particular impurity indicates an incomplete reaction or inefficient purification, which can impact the final product's quality and potentially its safety profile.

Q2: At what stage of the Tiagabine synthesis is this impurity typically formed?

A2: Bis(3-methyl-2-thienyl)methanone is intentionally synthesized as a precursor to a subsequent intermediate in the overall synthesis of Tiagabine.[2][6] It is typically formed through a Grignard reaction involving a 3-methyl-2-thienyl magnesium halide and a suitable carbonyl source, or via oxidation of the corresponding secondary alcohol.[7] Therefore, its presence in the final product is not due to degradation but rather a carry-over from an earlier synthetic step.

Q3: Is Bis(3-methyl-2-thienyl)methanone a degradation product of Tiagabine?

A3: Based on forced degradation studies, Tiagabine primarily degrades through oxidative pathways that affect the butenyl double bond, leading to the formation of dihydroxy, ketohydroxy, and other related derivatives.[8] There is no significant evidence to suggest that Bis(3-methyl-2-thienyl)methanone is a degradation product of Tiagabine under normal storage or stress conditions. Its presence is almost exclusively linked to the manufacturing process.

Q4: What are the regulatory thresholds for this impurity?

A4: The specific acceptance criteria for any impurity are typically established based on the batch data from safety and clinical studies and the capability of the manufacturing process. The ICH Q3A(R2) guidelines provide a framework for reporting, identification, and qualification of impurities.[3][9] Generally, for a new drug substance, impurities found at levels above 0.05% should be reported, and those above 0.10% or a lower, justified threshold may require structural identification and toxicological qualification.[5]

Troubleshooting Guide: Formation of Bis(3-methyl-2-thienyl)methanone

The persistence of this ketone impurity in your final Tiagabine product is a clear indicator of upstream process control issues. This guide will walk you through the potential root causes and provide actionable solutions.

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route for Tiagabine, highlighting the formation of the Bis(3-methyl-2-thienyl)methanone intermediate. Understanding this pathway is the first step in troubleshooting.

Tiagabine Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 3_methyl_2_thienyl_halide 3-Methyl-2-thienyl Halide Grignard_Reagent Grignard Reagent Formation (e.g., + Mg) 3_methyl_2_thienyl_halide->Grignard_Reagent Bis_alcohol Bis(3-methyl-2-thienyl)methanol Grignard_Reagent->Bis_alcohol Reaction with Carbonyl Source Carbonyl_Source Carbonyl Source Carbonyl_Source->Bis_alcohol Bis_ketone Bis(3-methyl-2-thienyl)methanone Bis_alcohol->Bis_ketone Oxidation Subsequent_Intermediate Subsequent Intermediate (e.g., butenyl bromide derivative) Bis_ketone->Subsequent_Intermediate Further Reaction (e.g., Grignard, Wittig) Tiagabine_Ester Tiagabine Ester Subsequent_Intermediate->Tiagabine_Ester Alkylation of Nipecotic Acid Ester Tiagabine Tiagabine Tiagabine_Ester->Tiagabine Hydrolysis caption Figure 1: Simplified synthetic pathway of Tiagabine. Troubleshooting_Flowchart start Impurity Detected: Bis(3-methyl-2-thienyl)methanone check_conversion Is the conversion of the ketone intermediate complete? start->check_conversion optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temperature - Add excess reagent - Check catalyst activity check_conversion->optimize_reaction No check_purification Is the purification of the subsequent intermediate effective? check_conversion->check_purification Yes optimize_reaction->check_conversion optimize_purification1 Optimize Purification: - Recrystallization with different solvents - Column chromatography with  optimized mobile phase check_purification->optimize_purification1 No check_final_purification Is the final purification of Tiagabine effective? check_purification->check_final_purification Yes optimize_purification1->check_purification optimize_purification2 Optimize Final Purification: - Recrystallization - Salt formation and purification check_final_purification->optimize_purification2 No solution Impurity Controlled check_final_purification->solution Yes optimize_purification2->check_final_purification caption Figure 2: Troubleshooting flowchart for impurity control.

Figure 2: Troubleshooting flowchart for impurity control.
Detailed Troubleshooting and Preventative Measures
Potential Root Cause Troubleshooting Steps & Rationale Preventative Measures
Incomplete Conversion of the Ketone Intermediate 1. Analyze In-Process Control (IPC) Samples: Use HPLC to quantify the amount of residual ketone before proceeding to the next step. This confirms if the reaction has gone to completion. 2. Re-evaluate Reaction Stoichiometry: Ensure the subsequent reactant (e.g., Grignard or Wittig reagent) is used in sufficient excess to drive the reaction to completion. Side reactions can consume the reagent, necessitating a larger excess than theoretically required. 3. Optimize Reaction Time and Temperature: The reaction may be kinetically slow. Experiment with extended reaction times or incrementally increase the temperature, monitoring for the formation of other byproducts.- Establish strict IPC specifications for the residual ketone before proceeding. [10] - Source high-quality reagents and ensure they are anhydrous, especially for moisture-sensitive reactions like Grignard additions.
Inefficient Purification of Downstream Intermediates 1. Assess Purity of the Intermediate: Isolate and characterize the intermediate formed after the ketone reaction step. If it is contaminated with the starting ketone, the impurity will likely carry through. 2. Optimize Crystallization/Purification: The ketone and the subsequent intermediate may have similar polarities, making separation difficult. - Solvent Screening: Perform a systematic screen of solvents and solvent mixtures for recrystallization to maximize the differential solubility. - Chromatography: If crystallization is ineffective, develop a column chromatography method to separate the ketone.- Develop and validate a robust purification protocol for the intermediate. [11] - Incorporate a purification step that specifically targets the removal of the ketone, even if it appears to be a minor component.
Carry-over into the Final API 1. Analyze Crude Tiagabine: Before final purification, determine the level of the ketone impurity. This will inform the required efficiency of the final purification step. 2. Optimize Final Purification: The final purification of Tiagabine, often involving crystallization of the free base or a salt, is the last line of defense. - pH Adjustment: The solubility of Tiagabine (an amino acid) is highly pH-dependent, while the ketone's solubility is not. This difference can be exploited during purification. [12] - Salt Formation: Forming a salt of Tiagabine (e.g., hydrochloride) can alter its crystallization properties and may help to exclude the neutral ketone impurity in the crystal lattice.- Set stringent specifications for the purity of the penultimate intermediate. [13] - The final purification step should be designed with the specific physicochemical properties of the ketone impurity in mind.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Tiagabine and Impurity Detection

This method is designed to separate Tiagabine from its process-related impurity, Bis(3-methyl-2-thienyl)methanone, and potential degradation products. [14][15][16] 1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade buffer salts (e.g., potassium phosphate monobasic).

  • Reference standards for Tiagabine and Bis(3-methyl-2-thienyl)methanone.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 60:40 (Buffer:Organic).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm [15]
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Tiagabine reference standard (e.g., 1 mg/mL) and a separate stock solution of the Bis(3-methyl-2-thienyl)methanone reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare working standards by diluting the stock solutions.

  • Sample Solution: Accurately weigh and dissolve the Tiagabine sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).

4. Analysis and System Suitability:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD for peak area and retention time) are within acceptable limits.

  • Inject the sample solution.

  • Identify the peaks for Bis(3-methyl-2-thienyl)methanone and Tiagabine based on their retention times compared to the reference standards.

  • Quantify the impurity using the peak area and the response factor of the standard.

5. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on Tiagabine. [17][18]This involves subjecting the drug substance to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat at 105 °C

  • Photolytic Degradation: Exposure to UV and visible light

The HPLC method should be able to resolve the Tiagabine peak from any degradation products formed, as well as from the Bis(3-methyl-2-thienyl)methanone peak. [19]

Conclusion

The presence of Bis(3-methyl-2-thienyl)methanone in the final Tiagabine API is a preventable process-related issue. A systematic approach to troubleshooting, focusing on reaction completion and purification efficiency at key stages, is critical for its control. By implementing robust in-process controls and developing a validated, stability-indicating analytical method, researchers and manufacturers can ensure the consistent production of high-purity Tiagabine, meeting all regulatory requirements. [10][13][20]

References

[3]International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

[4]European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

[5]AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

[9]International Conference on Harmonisation. (1999). ICH Topic Q 3 A: Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

[14]Vaishnav, S., Darji, V. C., Patel, J. G., & Patel, B. (2018). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Tiagabine Hydrochloride in Tablet. Europub. [Link]

[15]Vaishnav, S., Darji, V. C., Patel, J. G., & Patel, B. (2018). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Tiagabine Hydrochloride in Tablet. Indo American Journal of Pharmaceutical Sciences, 05(04). [Link]

[20]BioPharmaSpec. (n.d.). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. [Link]

[21]IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

[16]Kishore, V. N. V., Ramana, G. V., Nadh, R. V., & Gorumutchu, G. P. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITY-INDICATING RP-HPLC METHOD. ResearchGate. [Link]

[11]Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

[22]Gupta, V. D. (2004). Stability of tiagabine in two oral liquid vehicles. International Journal of Pharmaceutical Compounding, 8(1), 70-72. [Link]

[17]Meyyanathan, S. N., & Basak, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Odessa University Chemical Journal. [Link]

[18]Meyyanathan, S. N., & Basak, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

[10]Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. [Link]

[8]Hubert-Roux, M., Skiba, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate. [Link]

[12]Google Patents. (n.d.). CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.

[19]Rajasingam, R., Sagineedu, S., Tan, Y. H., & Pichika, M. R. (2016). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR DETERMINATION OF TIAGABINE IN PRESENCE OF ITS DEGRADATION PRODUCTS. Semantic Scholar. [Link]

[7]Chorghade, M. S., et al. (1994). Synthesis of Desmethyl Tiagabine. ResearchGate. [Link]

[1]SynThink Research Chemicals. (n.d.). Tiagabine EP Impurities & USP Related Compounds. [Link]

[2]Google Patents. (n.d.). CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine.

[6]Lookchem. (n.d.). The Synthesis of Novel GABA Uptake Inhibitors. Part 2. Synthesis of 5-Hydroxytiagabine, a Human Metabolite of the GABA Reuptake Inhibitor Tiagabine. [Link]

Sources

Technical Support Center: Stability of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(3-methyl-2-thienyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information herein is synthesized from established principles of thiophene chemistry and regulatory guidelines for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Bis(3-methyl-2-thienyl)methanone?

A1: Based on the structure, which contains two thiophene rings and a ketone linker, the primary stability concerns are oxidative degradation and photostability. The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[1][2][3][4] Thiophene derivatives can also be sensitive to light, leading to photodegradation. While hydrolytic and thermal degradation are possible, they are generally considered less likely under typical experimental conditions for this class of compounds.

Q2: Are there any known degradation pathways for Bis(3-methyl-2-thienyl)methanone?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of thiophene derivatives. The most probable degradation pathway involves the oxidation of the sulfur atom in one or both thiophene rings.[1][3] This can occur in a stepwise manner, first forming a sulfoxide and then a sulfone.[1][3]

Q3: What are the recommended storage conditions for Bis(3-methyl-2-thienyl)methanone?

A3: To minimize degradation, Bis(3-methyl-2-thienyl)methanone should be stored at room temperature or refrigerated (4°C), protected from light, and in a well-sealed container to prevent exposure to moisture and atmospheric oxygen.[5]

Q4: How can I monitor the stability of Bis(3-methyl-2-thienyl)methanone in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The method should be capable of separating the intact molecule from any potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradants formed.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during routine analysis.

  • Question: I am seeing extra peaks in my HPLC analysis of a sample of Bis(3-methyl-2-thienyl)methanone that has been stored for a while. What could be the cause?

  • Answer: The appearance of new peaks likely indicates degradation of the compound. The most common cause would be slow oxidation from atmospheric oxygen or photodegradation if the sample was exposed to light. To confirm this, you can compare the chromatogram to a freshly prepared standard. If degradation is confirmed, it is advisable to re-evaluate your storage conditions.

Issue 2: Significant degradation is observed under oxidative stress conditions.

  • Question: I am performing a forced degradation study and see rapid and extensive degradation of Bis(3-methyl-2-thienyl)methanone when using hydrogen peroxide. How can I control the extent of degradation?

  • Answer: Thiophene moieties are known to be susceptible to oxidation.[1][3] If you are observing excessive degradation (e.g., >50%), you should reduce the severity of the stress conditions. Try lowering the concentration of hydrogen peroxide (e.g., from 30% to 3%), reducing the temperature, or shortening the exposure time. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to identify the degradation products and validate the analytical method.[6]

Issue 3: Inconsistent results in photostability studies.

  • Question: My photostability results for Bis(3-methyl-2-thienyl)methanone are not reproducible. What factors could be contributing to this variability?

  • Answer: Inconsistent photostability results can be due to several factors. Ensure that the light source and intensity are consistent between experiments as specified in ICH Q1B guidelines. The physical state of the sample (solid vs. solution) and the choice of solvent can also significantly impact photodegradation rates. It is also important to run a dark control sample in parallel to differentiate between photolytic and thermal degradation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for conducting forced degradation studies on Bis(3-methyl-2-thienyl)methanone to comply with ICH guidelines.[7][8]

1. Sample Preparation:

  • Prepare a stock solution of Bis(3-methyl-2-thienyl)methanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 48 hours.

    • Dissolve in the solvent before analysis.

  • Photostability:

    • Expose the solid compound or a solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
  • Quantify the amount of parent compound remaining and any major degradation products.
Data Presentation

Table 1: Summary of Forced Degradation Results for Bis(3-methyl-2-thienyl)methanone (Hypothetical Data)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h< 5%1Not significant
0.1 M NaOH, 60°C, 24h< 5%0-
3% H₂O₂, RT, 24h15%2238.3 (M+O), 254.3 (M+2O)
Solid, 80°C, 48h< 2%0-
Photostability10%1Varies

Visualizations

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Thermal->HPLC Analyze Photo Photostability Photo->HPLC Analyze LCMS LC-MS Identification HPLC->LCMS Identify Degradants Drug Bis(3-methyl-2-thienyl)methanone Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for conducting forced degradation studies.

Potential Oxidative Degradation Pathway

Oxidative_Degradation Parent Bis(3-methyl-2-thienyl)methanone (m/z = 222.3) Sulfoxide Sulfoxide Derivative (m/z = 238.3) Parent->Sulfoxide + [O] Sulfone Sulfone Derivative (m/z = 254.3) Sulfoxide->Sulfone + [O]

Caption: Proposed pathway for oxidative degradation.

References

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available at: [Link]

  • Thiophene - Wikipedia. Wikipedia. Available at: [Link]

  • Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Available at: [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available at: [Link]

  • Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]

  • 30717-55-6 | Bis(3-methyl-2-thienyl)methanone. Tetrahedron. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Stabilities of bis(thienyl)ethenes in polymethyl methacrylate (PMMA) coatings as absorbance modulation layers for nanoscale imaging. ResearchGate. Available at: [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. ACS Omega. Available at: [Link]

  • Stabilities of bis(thienyl)ethenes in polymethyl methacrylate (PMMA) coatings as absorbance modulation layers for nanoscale imaging. RSC Publishing. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films. National Institutes of Health. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Thienyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges associated with the purification of thienyl compounds. As crucial scaffolds in pharmaceuticals, organic electronics, and agrochemicals, the purity of thiophene derivatives is paramount to their function and reliability. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to assist researchers, chemists, and drug development professionals in achieving their target purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the purification of thiophene-based molecules.

Question 1: What are the most effective general purification methods for thienyl compounds?

Answer: The two most common and powerful techniques are column chromatography and recrystallization.[1]

  • Column Chromatography is highly versatile for separating complex mixtures, especially for non-crystalline oils or for isolating products from similarly structured byproducts like regioisomers.[1]

  • Recrystallization is the gold standard for achieving high purity for solid compounds, provided a suitable solvent system can be identified.[1][2] The choice depends on the compound's physical state, the nature of the impurities, and the required scale.[1] Distillation can also be employed for volatile, thermally stable thienyl compounds.[3]

Question 2: My thienyl compound appears to be decomposing on my silica gel column. What is happening and how can I prevent it?

Answer: This is a classic issue stemming from the inherent acidity of standard silica gel. Thiophene rings, particularly those bearing electron-donating groups, are sensitive to acid and can degrade or oligomerize upon prolonged contact with the stationary phase.[1][4]

To mitigate this, you have several options:

  • Deactivate the Silica: Prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), before packing the column. This neutralizes the acidic sites.[1]

  • Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative for acid-sensitive compounds.[1] Florisil can also be considered for less challenging separations.[4]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique often referred to as "flash chromatography").[1]

Question 3: I am struggling to remove residual palladium from a Suzuki or Stille coupling reaction. What is the best approach?

Answer: Residual transition metals are a common and critical impurity, especially for pharmaceutical applications where metal limits are strictly regulated.[5][6] While chromatography or crystallization can sometimes help, the most robust method is the use of metal scavengers .

These are functionalized silica or polymer supports that chelate and bind specific metals.[6][7] Thiol- or amine-functionalized silicas are particularly effective for palladium.[5][7] The general procedure involves stirring the crude product solution with the scavenger resin for a period, followed by simple filtration to remove the resin-bound metal.[5]

Question 4: My recrystallization isn't working; the compound either "oils out" or fails to crystallize at all. What should I do?

Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.[8][9]

Troubleshooting steps include:

  • Add More Solvent: The solution may be too concentrated. Return the mixture to the heat and add more of the "good" solvent to ensure the compound stays dissolved longer as it cools.[8]

  • Change the Solvent System: Use a solvent with a lower boiling point or employ a two-solvent system (one in which the compound is soluble, and one in which it is not) to fine-tune the solubility.[2]

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[10]

  • Slow Cooling: Ensure the solution cools slowly to encourage the formation of a stable crystal lattice. A shallow solvent pool with high surface area can lead to excessively fast cooling.[8]

Part 2: Detailed Troubleshooting Guides
Guide 1: Column Chromatography Challenges

This guide provides a deeper dive into resolving specific issues encountered during chromatographic purification of thienyl derivatives.

The following diagram outlines a decision-making process for choosing an appropriate purification method.

G start Crude Thienyl Product is_solid Is the product a solid? start->is_solid is_volatile Is it volatile & thermally stable? is_solid->is_volatile No (Oil) try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_column Perform Column Chromatography is_volatile->run_column No distill Attempt Distillation is_volatile->distill Yes success_recryst High Purity Achieved try_recryst->success_recryst Success fail_recryst Recrystallization Fails (oiling out, poor purity) try_recryst->fail_recryst Failure fail_recryst->run_column success_distill High Purity Achieved distill->success_distill Success fail_distill Distillation Fails (decomposition, co-distills) distill->fail_distill Failure fail_distill->run_column

Caption: Decision workflow for purification.

Separating regioisomers is a frequent challenge due to their very similar polarities.[1]

  • Causality: Regioisomers often have nearly identical functional groups and molecular weights, resulting in very close affinities for the stationary phase and similar solubilities in the mobile phase.

  • Solutions:

    • Optimize the Solvent System: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexanes) with a solvent that has π-system character (e.g., toluene or dichloromethane) can often provide better selectivity for aromatic compounds than standard ethyl acetate/hexanes systems.[1]

    • Increase Column Efficiency: Use a longer, narrower column to increase the number of theoretical plates, which enhances separation power.[1]

    • Employ Gradient Elution: Start with a very non-polar eluent and slowly and gradually increase the polarity (a "shallow" gradient). This allows the compound with slightly weaker binding to move down the column before the more tightly bound isomer begins to move, improving resolution.[1]

Stationary PhaseAcidityBest ForAvoid When
Silica Gel Acidic (pH ~4-5)General purpose, good for most neutral and moderately stable compounds.Acid-sensitive compounds, electron-rich thiophenes prone to polymerization.[1][4]
Neutral Alumina Neutral (pH ~7)Acid-sensitive or very base-sensitive compounds.Strongly chelating compounds, some carbonyls.
Basic Alumina Basic (pH ~9-10)Purifying non-polar amines, removing acidic impurities.Base-sensitive compounds (e.g., esters, β-keto systems).
Reversed-Phase Silica (C18) NeutralHighly polar or water-soluble thienyl compounds (e.g., sulfonates).Highly non-polar compounds that will not retain.
Florisil® Weakly AcidicModerately polar compounds, separations of chlorinated pesticides.Highly acid-sensitive substrates.[4]
Guide 2: Removal of Specific, Troublesome Impurities

Cross-coupling reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig) are staples of thienyl chemistry but leave behind trace metals that are often toxic and can interfere with subsequent reactions or device performance.

  • Causality: The metal catalyst can exist in various oxidation states and may be complexed to the product, starting materials, or ligands, making it difficult to remove by simple extraction or crystallization.

  • Solution: Metal Scavenging Protocol This protocol outlines a general procedure for removing palladium using a silica-based scavenger.

    Step-by-Step Methodology:

    • Scavenger Selection: Choose a scavenger based on the target metal. For Palladium (Pd), scavengers with thiol (e.g., SiliaMetS® Thiol) or triaminetetraacetic acid (e.g., Si-TMT) functionalities are highly effective.[5][7]

    • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, DCM) at a concentration of 10-100 mg/mL.

    • Scavenger Addition: Add 3-5 equivalents of the metal scavenger resin relative to the initial mole quantity of the catalyst used in the reaction.

    • Agitation: Stir the mixture at room temperature for 4-16 hours. For challenging cases, the temperature can be increased to 40-60°C to improve kinetics.[5]

    • Filtration: Remove the scavenger resin by filtration through a pad of celite or a fritted funnel. Wash the resin with additional solvent.

    • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the metal-depleted product.

Scavenger Functional GroupCommon TargetsSupplier Examples
Thiol / Mercapto Pd, Pt, Cu, Hg, Ag, Ru[7]Biotage ISOLUTE® Si-Thiol, SiliCycle SiliaMetS® Thiol
Trisamine Pd, Cu, Sc, Ru, other electrophilesBiotage ISOLUTE® Si-Trisamine
Triaminetetraacetic Acid (TMT) Pd, especially from APIs[7]Biotage ISOLUTE® Si-TMT, SiliCycle SiliaMetS® TMT
Thioure a Pd, Pt, Rh, Ru, OsSiliCycle SiliaMetS® Thiourea

Stille and Suzuki couplings can leave behind organotin reagents/byproducts or boronic acids/esters, which can be difficult to separate.

  • Causality: These reagents can have polarities similar to the desired product. Organotin compounds are particularly problematic due to their toxicity.

  • Solutions for Organotin Removal:

    • Aqueous KF Wash: During workup, wash the organic layer with a 1M aqueous potassium fluoride (KF) solution. The fluoride ion has a very high affinity for tin, forming insoluble tributyltin fluoride which can often be filtered off.

    • Iodolysis: Treat the crude mixture with a solution of iodine (I₂) in a solvent like THF. This cleaves the tin-carbon bond, converting the tin species to iodides which are more easily removed.

  • Solutions for Boronic Acid Removal:

    • Basic Wash: A simple wash with aqueous NaOH or K₂CO₃ can often deprotonate the boronic acid, making it water-soluble and easily extracted from the organic layer.

    • Oxidative Workup: A wash with a mild oxidizing agent like aqueous hydrogen peroxide under basic conditions can oxidize the boronic acid to an alcohol, which often has a very different polarity and is easily separated.

Guide 3: Handling Unstable Thienyl Compounds

Thienyl carboxylic acids, especially those with electron-donating groups or specific substitution patterns (e.g., a keto group beta to the carboxyl), can undergo decarboxylation upon heating.[11][12]

  • Causality: The thiophene ring can stabilize the carbanion or enolate intermediate formed upon loss of CO₂, lowering the activation energy for the reaction. This is particularly facile for β-keto acids, which can decarboxylate via a cyclic transition state.[11][13]

  • Solutions:

    • Avoid High Temperatures: When concentrating solutions, use a rotary evaporator with a low-temperature water bath. Avoid purification by distillation.

    • Low-Temperature Crystallization: If performing recrystallization, use a solvent system that allows for dissolution at a modest temperature.

    • Non-Thermal Purification: Rely on chromatography at room temperature or precipitation/trituration methods that do not require heat.

    • Esterification: If the carboxylic acid is not required for the final product, consider converting it to an ester, which is generally much more stable to decarboxylation.

This diagram provides a logical path for troubleshooting common column chromatography problems.

G start Problem with Column q1 What is the issue? start->q1 decomp Decomposition on Column q1->decomp Decomposition poor_sep Poor Separation q1->poor_sep Poor Separation no_elution Compound Won't Elute q1->no_elution No Elution sol_decomp Use Neutral Alumina or Deactivated Silica Gel (add NEt3) decomp->sol_decomp sol_poor_sep Optimize Solvents (TLC), Use a Longer Column, Run a Shallow Gradient poor_sep->sol_poor_sep sol_no_elution Increase Eluent Polarity. If still stuck, compound may be irreversibly adsorbed or decomposed. no_elution->sol_no_elution

Caption: Troubleshooting tree for chromatography.

References
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Separation of the hydrodesulphurisation products of thiophene by gas chrom
  • Method for producing brominated thiophene.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
  • A novel method for the bromination of thiophenes.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Troubleshooting Crystalliz
  • Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions.
  • A Novel Donor-Acceptor Thiophene-Containing Oligomer. MDPI.
  • Thiophene-Based Trimers and Their Bioapplic
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Metal scavengers for organic purific
  • Metal Scavenger Guide. Sopachem.
  • Synthesis of thiophene oligomers via organotin compounds. Khalifa University.
  • The Synthesis and Characterisation of Novel Thienyl-Pyrimidine Liquid Crystalline Materials.
  • Metal Scavengers. Sigma-Aldrich.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI.
  • How to Use Metal Scavengers to Eliminate Metal Contamin
  • How to Purify Organometallic Complexes?
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor (YouTube).
  • Decarboxylation of Carboxylic Acid. Explained by IITian (YouTube).
  • Decarboxyl
  • Decarboxyl
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals.
  • How would you purify air-sensitive materials (thiols)
  • Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?
  • Technical Support Center: Purification of Pyreno(1,2-b)
  • Decarboxyl

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Technical Support Center: Navigating Solubility Challenges with Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(3-methyl-2-thienyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation with this compound. As a ketone featuring two substituted thiophene rings, Bis(3-methyl-2-thienyl)methanone presents unique solubility characteristics that require a systematic and informed approach. This document provides in-depth, experience-driven guidance to ensure the successful integration of this compound into your research workflows.

Part 1: Troubleshooting Guide - Common Solubility Problems & Solutions

This section addresses the most frequently encountered solubility challenges with Bis(3-methyl-2-thienyl)methanone, offering step-by-step protocols and the scientific rationale behind each troubleshooting step.

Issue 1: My Bis(3-methyl-2-thienyl)methanone won't dissolve in aqueous buffers.

Root Cause Analysis: Bis(3-methyl-2-thienyl)methanone is a lipophilic molecule with a molecular weight of 222.33 g/mol and the formula C₁₁H₁₀OS₂.[1][2] The presence of the non-polar methyl groups and the largely hydrophobic thiophene rings, coupled with the ketone functional group, results in poor water solubility.[3] Carbonyl compounds like ketones can form hydrogen bonds with water, but as the molecular size and hydrocarbon content increase, their water solubility dramatically decreases.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aqueous insolubility.

Step-by-Step Protocols:

Protocol 1: Co-Solvent Titration

The use of co-solvents is a common and effective technique for solubilizing nonpolar drugs for in vitro and in vivo studies.[4] Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[5]

  • Select Co-solvents: Choose common, low-toxicity co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Prepare Stock Solution: Dissolve a known quantity of Bis(3-methyl-2-thienyl)methanone in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).

  • Titration: Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously. Monitor for any signs of precipitation.

  • Determine Maximum Soluble Concentration: The point at which precipitation occurs is the maximum achievable concentration with that percentage of co-solvent. Aim for the lowest effective percentage of co-solvent to minimize potential off-target effects in biological assays.

Table 1: Recommended Starting Co-Solvent Concentrations

Co-SolventTypical Starting Concentration in Final SolutionNotes
DMSO0.1% - 1%Can have cellular effects at higher concentrations.
Ethanol1% - 5%Generally well-tolerated in many cell-based assays.
Propylene Glycol1% - 10%A common vehicle for parenteral formulations.[4]
PEG 4005% - 20%Effective for highly lipophilic compounds.
Issue 2: The compound precipitates out of solution over time or upon temperature change.

Root Cause Analysis: This indicates that you have created a supersaturated, thermodynamically unstable solution.[4] Changes in temperature can significantly affect solubility; for many organic compounds, solubility increases with temperature.[6] As the solution cools, it can no longer hold the same amount of solute, leading to precipitation.

Troubleshooting Steps:

  • Confirm Equilibrium Solubility: Ensure that your initial solubilization process allows the system to reach equilibrium. This can be achieved by agitating the solution for an extended period (e.g., 24-48 hours) at a constant temperature.

  • Employ Stabilizers:

    • Polymers: Hydrophilic polymers such as PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can be used to create amorphous solid dispersions, which can enhance both solubility and stability.[7][8]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[5]

Protocol 2: Preparation of a Stabilized Formulation

  • Co-solvent and Surfactant Combination:

    • Dissolve Bis(3-methyl-2-thienyl)methanone in a minimal amount of a suitable co-solvent (e.g., ethanol).

    • In a separate vessel, prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.1% Tween® 80).

    • Slowly add the drug-co-solvent solution to the surfactant-containing buffer while stirring. This method, known as solvent-antisolvent precipitation with stabilization, can generate a stable nanosuspension.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of Bis(3-methyl-2-thienyl)methanone?

While extensive experimental data is not publicly available, we can summarize its known and predicted properties:

Table 2: Physicochemical Properties of Bis(3-methyl-2-thienyl)methanone

PropertyValueSource
Molecular FormulaC₁₁H₁₀OS₂[1][2][9]
Molecular Weight222.33 g/mol [1][2][9]
AppearanceLikely a solid at room temperature (as it is sold in neat format)[1]
Boiling Point297.3ºC at 760 mmHg (Predicted)
Water SolubilityPredicted to be lowInferred from structure[3]
LogP (Predicted)High (indicative of lipophilicity)Inferred from structure

Q2: Can I use pH modification to improve the solubility of Bis(3-methyl-2-thienyl)methanone?

The structure of Bis(3-methyl-2-thienyl)methanone does not contain readily ionizable functional groups (like carboxylic acids or amines).[10] Therefore, altering the pH of the solution is unlikely to significantly impact its solubility.[11] This strategy is most effective for weakly acidic or basic compounds.[5]

Q3: Are there any advanced formulation strategies for this compound for in vivo studies?

Yes, for challenging compounds like this, especially in a drug development context, more advanced strategies may be necessary to achieve adequate bioavailability.

Advanced Formulation Workflow:

Caption: Advanced formulation strategies for in vivo studies.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective.[12][13] These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents, which spontaneously form an emulsion in the gastrointestinal tract, enhancing absorption.[13]

  • Amorphous Solid Dispersions: By dispersing the compound in a polymeric carrier in its amorphous (non-crystalline) state, both solubility and dissolution rate can be significantly increased.[7][12] This overcomes the crystal lattice energy that hinders dissolution.[12]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range (nanosuspension) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6][12] Techniques like wet bead milling or high-pressure homogenization are used to achieve this.[5][14]

Q4: Is Bis(3-methyl-2-thienyl)methanone commercially available?

Yes, it is available from several chemical suppliers as a research chemical.[1][15] It is also known as an impurity of the anticonvulsant agent Tiagabine.[9]

References

  • Vertex AI Search. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates.
  • Jadhav, N. R., et al. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • CROCHEM. (n.d.). bis(3-methylthiophen-2-yl)methanone CAS:30717-55-6 manufacturer & supplier.
  • Guidechem. (n.d.). BIS(3-METHYL-2-THIENYL)METHANONE 30717-55-6 wiki.
  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (2025, August 10). Formulation and development strategies for drugs insoluble in gastric fluid.
  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • LGC Standards. (n.d.). Bis(3-methylthien-2-yl)methanone.
  • United States Biological. (n.d.). Bis(3-methylthien-2-yl)methanone - Data Sheet.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?
  • JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Taylor & Francis Online. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
  • Solubility of Things. (n.d.). Reactions of Carbonyl Compounds.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Brittain, C. G. (2010, November 19). 11. Identification of an Unknown Organic Compound.
  • PubChem. (n.d.). Methanone, 1,1'-(1,3-phenylene)bis[1-(2-methyl-1-aziridinyl)- | C14H16N2O2 | CID 24301.
  • Fisher Scientific. (n.d.). Bis(3-methylthien-2-yl)methanone, TRC 100 mg | Buy Online | Toronto Research Chemicals.

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Technical Support Center: Navigating NMR Signal Overlap in Bis(3-methyl-2-thienyl)methanone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of Bis(3-methyl-2-thienyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR signal overlap during the characterization of this and structurally similar compounds. Here, we provide a series of troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

Predicted NMR Spectra of Bis(3-methyl-2-thienyl)methanone

To provide a relevant framework for troubleshooting, we begin with the predicted ¹H and ¹³C NMR spectra for Bis(3-methyl-2-thienyl)methanone. These predictions were generated using online NMR prediction tools and serve as a baseline for understanding potential signal overlap.[1][2][3][4]

Predicted ¹H NMR Spectrum (in CDCl₃):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4, H-4'7.35 - 7.45Doublet2H
H-5, H-5'6.85 - 6.95Doublet2H
-CH₃2.25 - 2.35Singlet6H

Predicted ¹³C NMR Spectrum (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C=O182 - 185
C-2, C-2'140 - 143
C-3, C-3'138 - 141
C-4, C-4'132 - 135
C-5, C-5'125 - 128
-CH₃15 - 17

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The aromatic proton signals in my ¹H NMR spectrum of Bis(3-methyl-2-thienyl)methanone are overlapping, making interpretation difficult. What's my first step?

A1: Signal overlap in the aromatic region is a common challenge. A simple and often effective initial step is to change the deuterated solvent. The aromatic solvent-induced shift (ASIS) can alter the chemical environment of the protons, leading to changes in their chemical shifts and potentially resolving the overlap.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare three separate, equally concentrated NMR samples of your compound (e.g., 5-10 mg in 0.6 mL of solvent) in:

    • Chloroform-d (CDCl₃)

    • Benzene-d₆ (C₆D₆)

    • Acetone-d₆

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the aromatic regions of the three spectra. The differing anisotropic effects of the solvents will likely have dispersed the signals to varying degrees.

Causality: Aromatic solvents like benzene-d₆ create a magnetic field that can shield or deshield specific protons in the analyte molecule depending on their spatial orientation relative to the solvent molecule. This interaction can increase the chemical shift dispersion, resolving overlapping signals.

Q2: I've tried different solvents, but the two doublets for the thienyl protons are still too close for accurate coupling constant determination. What's next?

A2: When simple solvent changes are insufficient, employing two-dimensional (2D) NMR techniques is the logical next step. A COSY (Correlation Spectroscopy) experiment is the ideal choice here.

Experimental Protocol: 2D COSY

  • Setup: Using your sample in the solvent that gave the best (though still imperfect) separation, load a standard 2D COSY pulse sequence on the spectrometer.

  • Acquisition: A standard COSY experiment is relatively quick and can often be completed in under 30 minutes.

  • Analysis: The COSY spectrum will show cross-peaks between protons that are spin-spin coupled. In the case of Bis(3-methyl-2-thienyl)methanone, you will see a cross-peak connecting the signals of H-4 and H-5, definitively confirming their coupling relationship and allowing you to trace the spin system even if the signals are partially overlapped in the 1D spectrum.

Diagram: COSY for Resolving Coupled Protons

COSY_Workflow A Overlapping Doublets in 1D NMR B Acquire 2D COSY Spectrum A->B Insufficient Resolution C Observe Cross-Peak between H-4 and H-5 B->C Correlation through J-coupling D Confirm Coupling & Assign Signals C->D Unambiguous Connectivity

Caption: Workflow for utilizing 2D COSY to resolve overlapping coupled protons.

Q3: The signals for the quaternary carbons (C-2, C-2' and C-3, C-3') in the ¹³C NMR spectrum are very close. How can I confidently assign them?

A3: Assigning quaternary carbons that are in close chemical shift proximity requires looking at longer-range correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for this task.

Experimental Protocol: 2D HMBC

  • Setup: Load a standard HMBC pulse sequence. This experiment is designed to show correlations between protons and carbons that are typically 2 or 3 bonds away.

  • Acquisition: HMBC experiments generally require a longer acquisition time than HSQC or COSY, so plan for 1-2 hours depending on sample concentration.

  • Analysis:

    • The protons of the methyl group (-CH₃) will show a 2-bond correlation to C-3 and a 3-bond correlation to C-2.

    • The H-4 proton will show a 2-bond correlation to C-3 and C-5, and a 3-bond correlation to C-2.

    • The H-5 proton will show a 2-bond correlation to C-4 and a 3-bond correlation to C-3.

By piecing together these correlations, you can create a complete and unambiguous assignment of all carbons, including the closely resonating quaternary carbons.

Diagram: HMBC Correlation Logic

HMBC_Logic cluster_protons Protons cluster_carbons Carbons CH3 CH₃ C2 C-2 CH3->C2 3J C3 C-3 CH3->C3 2J H4 H-4 H4->C2 3J H4->C3 2J C5 C-5 H4->C5 2J H5 H-5 H5->C3 3J C4 C-4 H5->C4 2J

Caption: Key HMBC correlations for assigning quaternary carbons in Bis(3-methyl-2-thienyl)methanone.

Q4: My sample is very dilute, and my ¹³C NMR spectrum has a poor signal-to-noise ratio, making it difficult to see the quaternary carbon signals. What can I do?

A4: For dilute samples, a standard ¹³C NMR experiment can be prohibitively long. In this situation, an HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable for identifying the protonated carbons, and a long-range HMBC is still the best option for the quaternary carbons, but with an extended acquisition time.

Troubleshooting Steps for Dilute Samples:

  • Prioritize Proton-Detected Experiments: Experiments like HSQC and HMBC are "inverse-detected," meaning they observe the more sensitive ¹H nucleus. This provides a significant sensitivity advantage over direct ¹³C detection.

  • HSQC for Protonated Carbons: Run an HSQC to quickly and confidently identify the signals for C-4, C-5, and the methyl carbon by their direct one-bond correlation to their attached protons.

  • Extended HMBC Acquisition: For the quaternary carbons, increase the number of scans in your HMBC experiment. While this will increase the experiment time, it is often the only way to get clear correlations for these less sensitive signals in a dilute sample.

  • Consider a Higher Field Magnet: If available, running the sample on a spectrometer with a higher magnetic field strength will increase both sensitivity and dispersion, which can be a significant advantage for challenging samples.

References

  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]1]

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]2]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]3]

  • Mestrelab Research. (n.d.). Download Mnova NMRPredict. Retrieved from [Link]]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]4]

Sources

Technical Support Center: Bis(3-methyl-2-thienyl)methanone Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of Bis(3-methyl-2-thienyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the fragmentation behavior of this compound and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for Bis(3-methyl-2-thienyl)methanone?

A1: The molecular formula for Bis(3-methyl-2-thienyl)methanone is C11H10OS2.[1][2] The expected monoisotopic mass of the molecular ion [M]+• is approximately 222.02 g/mol . When analyzing your data, look for a peak at this m/z value. The presence of sulfur atoms will also result in characteristic isotopic peaks at M+1 and M+2. Specifically, the natural abundance of the ³³S isotope is 0.75% and ³⁴S is 4.29%. For a molecule containing two sulfur atoms, the expected intensity of the M+2 peak will be roughly 8.5% of the M+ peak, which can be a key indicator for confirming the molecular ion.

Q2: My mass spectrum for Bis(3-methyl-2-thienyl)methanone does not show a prominent molecular ion peak. Is this normal?

A2: While many aromatic and heterocyclic compounds show a strong molecular ion peak due to their stability, the intensity of the M+• peak for ketones can sometimes be weak, depending on the ionization energy and the specific molecular structure.[3][4] If the molecular ion peak is weak or absent, consider the following:

  • Soft Ionization Techniques: Electron ionization (EI) at the standard 70 eV might be too energetic, leading to extensive fragmentation. If your instrument allows, try reducing the ionization energy to 20-30 eV. Alternatively, consider using softer ionization methods like chemical ionization (CI) or electrospray ionization (ESI) if compatible with your sample and instrumentation.

  • Sample Purity: Impurities in your sample can suppress the ionization of the target compound or contribute to a complex spectrum that masks the molecular ion peak. Ensure the purity of your sample using techniques like chromatography (GC-MS or LC-MS).

  • In-source Fragmentation: The compound might be fragmenting in the ion source before analysis. Check your ion source temperature and other parameters to minimize thermal degradation.

Q3: What are the primary fragmentation pathways I should expect to see for Bis(3-methyl-2-thienyl)methanone?

A3: The fragmentation of Bis(3-methyl-2-thienyl)methanone is primarily dictated by the ketone functional group and the stability of the resulting thienyl-containing fragments. The most likely fragmentation pathways involve cleavage alpha to the carbonyl group.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the mass spectrometric analysis of Bis(3-methyl-2-thienyl)methanone.

Issue 1: Unidentifiable Peaks in the Spectrum

Symptoms: The mass spectrum shows numerous peaks that do not correspond to the expected fragmentation pattern of Bis(3-methyl-2-thienyl)methanone.

Possible Causes & Solutions:

CauseRecommended Action
Sample Contamination Verify the purity of your sample. If synthesized in-house, ensure all starting materials and reagents have been removed. If using a commercial standard, consider the possibility of degradation.
Column Bleed (GC-MS) If you are using Gas Chromatography-Mass Spectrometry (GC-MS), column bleed can introduce polysiloxane-related ions into your spectrum, especially at higher temperatures. Run a blank to confirm.
Background Contamination The mass spectrometer itself might have background contamination. Perform a system bake-out and run a background spectrum to identify any persistent contaminants.
Issue 2: Poor Reproducibility of Fragmentation Patterns

Symptoms: Consecutive analyses of the same sample yield significantly different fragmentation patterns.

Possible Causes & Solutions:

CauseRecommended Action
Fluctuating Ion Source Conditions Ensure the ion source temperature and ionization energy are stable. Small variations in these parameters can significantly alter fragmentation patterns.
Inconsistent Sample Introduction For direct infusion, ensure a stable and consistent flow rate. For GC-MS or LC-MS, check for consistent peak shapes and retention times.
Sample Degradation The compound may be degrading over time, especially if it is sensitive to light or temperature. Store the sample appropriately and prepare fresh solutions for analysis.

Experimental Protocol: Acquiring a Mass Spectrum of Bis(3-methyl-2-thienyl)methanone via GC-MS

This protocol provides a general guideline for obtaining a reproducible electron ionization (EI) mass spectrum.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Bis(3-methyl-2-thienyl)methanone in a high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Method:

  • Injector: Splitless mode at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

3. Mass Spectrometry (MS) Method:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-350.
  • Scan Rate: At least 2 scans/second.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Predicted Fragmentation Pattern of Bis(3-methyl-2-thienyl)methanone

The primary fragmentation of diaryl methanones is typically initiated by cleavage at the carbonyl group. For Bis(3-methyl-2-thienyl)methanone, the following fragmentation pathways are proposed:

Pathway A: Formation of the 3-methyl-2-thienoyl cation

The most probable initial fragmentation is the alpha-cleavage, leading to the loss of a 3-methyl-2-thienyl radical and the formation of the stable 3-methyl-2-thienoyl cation at m/z 125 . This is expected to be a prominent peak, potentially the base peak.

  • [C11H10OS2]+• → [C6H5OS]+ + C5H5S•

Pathway B: Formation of the 3-methyl-2-thienyl cation

An alternative alpha-cleavage can result in the loss of a 3-methyl-2-thienoyl radical to form the 3-methyl-2-thienyl cation at m/z 97 .

  • [C11H10OS2]+• → [C5H5S]+ + C6H5OS•

Secondary Fragmentation

The 3-methyl-2-thienoyl cation (m/z 125) can subsequently lose a molecule of carbon monoxide (CO) to form the 3-methyl-2-thienyl cation at m/z 97 .

  • [C6H5OS]+ → [C5H5S]+ + CO

This secondary fragmentation pathway provides another route to the ion at m/z 97, likely increasing its relative abundance in the spectrum.

Further fragmentation of the 3-methyl-2-thienyl cation (m/z 97) can occur through the loss of a methyl radical to produce an ion at m/z 82 , or through ring cleavage.

Visualizing the Fragmentation Pathway

Fragmentation_Pattern M+• (m/z 222) M+• (m/z 222) loss1 - C5H5S• M+• (m/z 222)->loss1 loss3 - C6H5OS• M+• (m/z 222)->loss3 m/z 125 3-methyl-2-thienoyl cation (m/z 125) loss2 - CO m/z 125->loss2 m/z 97 3-methyl-2-thienyl cation (m/z 97) loss1->m/z 125 loss2->m/z 97 loss3->m/z 97

Caption: Predicted major fragmentation pathways for Bis(3-methyl-2-thienyl)methanone under electron ionization.

Summary of Expected Key Fragments
m/zProposed FragmentPathway
222Molecular Ion [M]+•-
125[3-methyl-2-thienoyl]+Primary α-cleavage
97[3-methyl-2-thienyl]+Primary α-cleavage or secondary fragmentation

Workflow for Troubleshooting Mass Spectra

Troubleshooting_Workflow start Start: Unexpected Mass Spectrum check_mol_ion Is the molecular ion (m/z 222) present and correct? start->check_mol_ion no_mol_ion Weak or Absent M+• check_mol_ion->no_mol_ion No yes_mol_ion Yes check_mol_ion->yes_mol_ion soft_ionization Consider softer ionization (e.g., lower eV, CI) no_mol_ion->soft_ionization check_fragments Are the key fragments (m/z 125, 97) present? yes_mol_ion->check_fragments no_fragments Unexpected Fragments check_fragments->no_fragments No yes_fragments Yes check_fragments->yes_fragments check_purity Verify sample purity (e.g., re-purify, run blank) no_fragments->check_purity spectrum_ok Spectrum is likely correct. Proceed with interpretation. yes_fragments->spectrum_ok check_instrument Check for background contamination or column bleed check_purity->check_instrument

Caption: A logical workflow for troubleshooting unexpected mass spectra of Bis(3-methyl-2-thienyl)methanone.

References

  • O'Hagan, D. (2000). The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. Journal of Chemical Research, Synopses, (10), 454-455.
  • ResearchGate. (n.d.). Studies in the Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. Retrieved from [Link]

  • Harris, F. M., & Beynon, J. H. (1984). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 80(5), 571-580.
  • Jin, C., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5143–5151.
  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tetrahedron. (n.d.). Bis(3-methyl-2-thienyl)methanone. Retrieved from [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Natural Products Chemistry & Research, 3(5).
  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • mzCloud. (2016). 2 Amino 4 5 dimethyl 3 thienyl 2 thienyl methanone. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-methylquinolin-3-yl)methanone. Retrieved from [Link]

  • NIH. (n.d.). Bis(2-iodothiophen-3-yl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation of the methyl bis[(trimethylsilyl)oxy]eicosanoates. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but the bedrock of product quality and safety. This guide provides an in-depth comparison of hypothetical, yet scientifically robust, analytical methods for the characterization and quantification of Bis(3-methyl-2-thienyl)methanone. Drawing upon extensive experience in analytical sciences, this document will not only present protocols but also delve into the causal reasoning behind experimental choices, ensuring a self-validating and trustworthy framework for researchers, scientists, and drug development professionals.

Bis(3-methyl-2-thienyl)methanone, a ketone derivative of 3-methylthiophene, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4][5][6][7] Its purity and accurate quantification are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay determination, and Gas Chromatography (GC) for residual solvent analysis, all grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11][12]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12][13] A well-validated method provides reliable, reproducible, and accurate data, which is essential for making informed decisions throughout the drug development lifecycle. The core parameters of analytical method validation, as stipulated by ICH Q2(R2), include specificity, linearity, range, accuracy, precision, and robustness.[8][10]

Comparative Analysis of Analytical Methodologies

This guide will focus on two primary analytical techniques for the comprehensive analysis of Bis(3-methyl-2-thienyl)methanone:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, ideal for the assay and purity determination of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): A powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it suitable for residual solvent analysis.

The following sections will detail the proposed methodologies and a comprehensive validation strategy for each.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Purity

An HPLC method with UV detection is proposed for the determination of assay and purity of Bis(3-methyl-2-thienyl)methanone. The selection of a reversed-phase method is based on the non-polar nature of the analyte.

Proposed HPLC Methodology
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for non-polar compounds.
Mobile Phase Acetonitrile:Water (70:30, v/v)A common and effective mobile phase for reversed-phase chromatography.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection UV at 254 nmA common wavelength for aromatic compounds, likely to provide good sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CHelps to ensure reproducible retention times.
HPLC Method Validation Strategy

The validation of the proposed HPLC method will be performed in accordance with ICH Q2(R2) guidelines.[8][9][10][11][12]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To establish the stability-indicating nature of the method, forced degradation studies are essential.[14]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The peak purity of the Bis(3-methyl-2-thienyl)methanone peak in the stressed samples will be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

DOT Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) MD HPLC Method Optimization Specificity Specificity & Forced Degradation MD->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness GC_Validation_Logic Start Method Development (GC-HS-FID) Specificity Specificity (Solvent Identification) Start->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Sources

Navigating the Labyrinth of Impurity Profiling: A Comparative Guide for Tiagabine Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkbox; it is a cornerstone of drug safety and efficacy. For an antiepileptic agent like Tiagabine, a thorough understanding and control of its impurity profile are paramount. This guide, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, provides a comprehensive comparison of analytical strategies for the impurity profiling of Tiagabine. We will delve into the "why" dictated by regulatory expectations and the "how" demonstrated through scientific data, empowering you to make informed decisions in your analytical development.

The Regulatory Framework: Understanding ICH Guidelines for Impurity Profiling

The ICH has established a set of guidelines that form the global standard for the registration of pharmaceuticals for human use. For impurity profiling of new drug substances like Tiagabine, ICH Q3A(R2) is the principal document.[1][2] It provides a framework for the reporting, identification, and qualification of impurities.[1][3]

Key ICH Q3A(R2) Thresholds:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Purpose
Reporting Threshold 0.05%The level at or above which an impurity must be reported in the registration application.[4][5]
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)The level at or above which an impurity's structure must be identified.[3][4]
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)The level at or above which an impurity's biological safety must be established.[4][5][6]

These thresholds are not merely numbers but guideposts that dictate the extent of analytical and toxicological work required. The journey of an impurity from detection to control is a structured process, as illustrated below.

ICH_Impurity_Workflow cluster_0 Impurity Profiling Workflow A Detect Impurity in Tiagabine Batch B Impurity Level > Reporting Threshold (0.05%)? A->B C Report Impurity in Regulatory Submission B->C Yes I No Action Required B->I No D Impurity Level > Identification Threshold (0.10%)? C->D E Characterize Structure (e.g., LC-MS, NMR) D->E Yes H Set Acceptance Criteria in Specification D->H No F Impurity Level > Qualification Threshold (0.15%)? E->F G Conduct Safety/Toxicological Studies F->G Yes F->H No G->H

Caption: Workflow for impurity management in Tiagabine according to ICH Q3A guidelines.

Complementing ICH Q3A is ICH Q2(R2) , which outlines the validation of analytical procedures used for impurity testing.[7][8][9] This guideline ensures that the methods employed are fit for their intended purpose, providing reliable and accurate data.[7][8]

Analytical Arsenal for Tiagabine Impurity Profiling: A Comparative Overview

The selection of an analytical technique for impurity profiling is a critical decision driven by the nature of the impurities, the required sensitivity, and the desired level of structural information. For Tiagabine, a molecule susceptible to oxidative degradation, a range of chromatographic techniques can be employed.[10][11]

Analytical TechniquePrincipleAdvantages for Tiagabine Impurity ProfilingLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Robust, reproducible, and widely available. Suitable for quantifying known impurities.[12][13]Limited peak capacity for complex samples. May not detect impurities without a UV chromophore. Structure elucidation is not possible.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particles, resulting in higher resolution and faster analysis times.Improved resolution and sensitivity compared to HPLC, allowing for better separation of closely eluting impurities.Higher backpressure requires specialized instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass-analyzing capabilities of MS.Enables the identification of unknown impurities by providing molecular weight and fragmentation data.[10][11] Highly sensitive and specific.Quantitative accuracy can be challenging without appropriate reference standards. Ion suppression effects can impact results.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Ideal for the analysis of volatile organic impurities and residual solvents.Tiagabine and many of its degradation products are not volatile and would require derivatization.

Expert Insight: For a comprehensive impurity profile of Tiagabine, a multi-faceted approach is often the most effective. HPLC with UV detection serves as the workhorse for routine quality control and quantification of known impurities. When unknown impurities are detected, particularly during forced degradation studies, LC-MS becomes an indispensable tool for structural elucidation.

In-Depth Analysis: Stability-Indicating HPLC Method for Tiagabine

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. The development of such a method is a regulatory expectation and is crucial for understanding the degradation pathways of Tiagabine.

Forced Degradation Studies:

To develop a stability-indicating method, the drug substance is subjected to stress conditions more severe than accelerated stability testing.[14] This helps to generate potential degradation products and demonstrate the method's ability to separate them from the parent drug. For Tiagabine, forced degradation studies have shown susceptibility to oxidative and photolytic conditions.[14][15]

Typical Stress Conditions for Tiagabine:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at ambient temperature[10][11]

  • Thermal Degradation: 105°C

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The following diagram illustrates the decision-making process for developing and validating a stability-indicating HPLC method for Tiagabine.

HPLC_Method_Dev cluster_1 Stability-Indicating HPLC Method Development A Define Method Objectives (e.g., separate all degradation products) B Perform Forced Degradation Studies on Tiagabine A->B C Screen Columns, Mobile Phases, and Gradients B->C D Optimize Chromatographic Conditions for Resolution C->D E Validate Method According to ICH Q2(R2) D->E F Implement for Routine Stability and QC Testing E->F

Caption: Workflow for developing a stability-indicating HPLC method for Tiagabine.

Experimental Protocol: A Validated RP-HPLC Method for Tiagabine and its Impurities

This protocol is a representative example based on published methodologies.[12][13][15]

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient profile should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Tiagabine reference standard in a suitable diluent (e.g., mobile phase) and dilute to the desired concentration.

  • Impurity Standard Solutions: If available, prepare stock solutions of known impurity reference standards.

  • Sample Solution: Accurately weigh and dissolve the Tiagabine drug substance in the diluent to achieve a known concentration.

3. Method Validation (as per ICH Q2(R2)):

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically achieved by analyzing stressed samples and demonstrating peak purity using a photodiode array (PDA) detector or mass spectrometer.

  • Linearity: Analyze a series of solutions with concentrations ranging from the limit of quantification (LOQ) to 150% of the target concentration. Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.998.[15]

  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of Tiagabine and its impurities at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of a homogenous sample on the same day, by the same analyst, using the same equipment.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different equipment. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ should be at or below the reporting threshold.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Conclusion: A Roadmap for Robust Impurity Profiling

The impurity profiling of Tiagabine is a scientifically rigorous and regulatory-driven process. A thorough understanding of the ICH guidelines, particularly Q3A and Q2, is the foundation for a successful development program. The choice of analytical methodology should be guided by the specific needs of the analysis, with HPLC serving as a robust tool for quantification and LC-MS providing invaluable information for structural elucidation. By implementing a well-validated, stability-indicating analytical method and adhering to the principles outlined in this guide, researchers and drug developers can ensure the quality, safety, and efficacy of Tiagabine, ultimately protecting patient health.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. Available from: [Link]

  • ICH guidelines for impurity profile. Available from: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available from: [Link]

  • Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - OUCI. Available from: [Link]

  • (PDF) Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - ResearchGate. Available from: [Link]

  • (PDF) SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD - ResearchGate. Available from: [Link]

  • stability indicating rp-hplc method development and validation for estimation of tiagabine - iajps. Available from: [Link]

  • Tiagabine-impurities | Pharmaffiliates. Available from: [Link]

  • STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR DETERMINATION OF TIAGABINE IN PRESENCE OF ITS DEGRADATION PRODUCTS | Semantic Scholar. Available from: [Link]

  • Identification and characterization of four process-related impurities in retigabine - PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of Bis(3-methyl-2-thienyl)methanone: A Comparative Evaluation of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Bis(3-methyl-2-thienyl)methanone, a molecule of interest, demands robust analytical methodologies for its characterization and quantification. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific compound. We will delve into the theoretical underpinnings of each technique, present pragmatic experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate method for their analytical challenges.

Unveiling the Analyte: Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone possesses a molecular formula of C₁₁H₁₀OS₂ and a molecular weight of 222.33 g/mol .[1][2][3] Its structure, featuring two methylated thienyl rings linked by a ketone functional group, bestows upon it a moderate polarity.[4][5][6][7] A reported boiling point of 297.3°C at 760 mmHg suggests a degree of volatility that may permit gas chromatographic analysis. However, the thermal stability of the molecule at the elevated temperatures typically employed in GC inlets remains a critical parameter to be experimentally verified. The presence of sulfur atoms also introduces specific considerations for both chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile.[8] The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8]

The Causality Behind HPLC Method Design for Bis(3-methyl-2-thienyl)methanone

Given the polar nature of the ketone functional group and the aromaticity of the thienyl rings, a reversed-phase HPLC method is the logical starting point. In this mode, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The moderate polarity of Bis(3-methyl-2-thienyl)methanone will lead to a reasonable retention on a C18 column, allowing for its separation from both more polar and less polar impurities.

A UV detector is an excellent choice for this analyte due to the presence of chromophoric thienyl rings and the carbonyl group, which are expected to exhibit strong absorbance in the UV region. This provides a sensitive and cost-effective means of detection and quantification.

A Self-Validating Experimental Protocol for HPLC-UV Analysis

This protocol is designed to be a robust starting point for method development and validation.

Objective: To develop a precise and accurate HPLC-UV method for the quantification of Bis(3-methyl-2-thienyl)methanone.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • Bis(3-methyl-2-thienyl)methanone reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan)

Procedure:

  • Standard Preparation: Prepare a stock solution of Bis(3-methyl-2-thienyl)methanone in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards in the mobile phase ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Bis(3-methyl-2-thienyl)methanone in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[9][10][11][12] It is best suited for volatile and thermally stable compounds.

The Rationale for Considering GC-MS for Bis(3-methyl-2-thienyl)methanone

The reported boiling point of Bis(3-methyl-2-thienyl)methanone suggests that it may be amenable to GC analysis. The primary advantage of GC-MS lies in its superior specificity and sensitivity. The mass spectrometer provides detailed structural information, enabling confident identification of the analyte and its potential impurities.

However, several factors must be carefully considered. The thermal stability of the compound in the hot GC injector is paramount; degradation would lead to inaccurate results. The presence of sulfur in the molecule can also pose challenges, potentially leading to peak tailing or interactions with the GC system.[13][14][15][16] To mitigate these risks and enhance volatility, derivatization is a common strategy for ketones in GC-MS analysis.[17][18][19][20]

A Validated Experimental Protocol for GC-MS Analysis (with Derivatization)

This protocol outlines a robust approach for the analysis of Bis(3-methyl-2-thienyl)methanone by GC-MS, incorporating a derivatization step to improve analytical performance.

Objective: To develop a sensitive and specific GC-MS method for the identification and quantification of Bis(3-methyl-2-thienyl)methanone.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

Materials:

  • Bis(3-methyl-2-thienyl)methanone reference standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl) derivatizing agent

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., Chrysene-d12)

Procedure:

  • Derivatization:

    • To 100 µL of a standard or sample solution in ethyl acetate, add 10 µL of the internal standard solution.

    • Add 50 µL of a 10 mg/mL solution of PFBHA-HCl in pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Program: 80°C (hold for 1 min), ramp to 280°C at 15°C/min, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) - monitor characteristic ions for the derivatized analyte and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the pg/mL to fg/mL range, especially in SIM mode.
Selectivity Good, based on chromatographic retention time and UV absorbance.Excellent, based on retention time and unique mass fragmentation patterns.
Sample Preparation Generally simple, involving dissolution and filtration.Can be more complex, often requiring derivatization to improve volatility and stability.
Potential for Degradation Low, as analysis is performed at or near ambient temperature.Higher, due to the high temperatures of the injector and column.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance requirements.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Methanol (Stock) S1->S2 S3 Prepare Calibration Standards S2->S3 A1 Inject into HPLC S3->A1 P1 Weigh Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 P3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare Standard Solutions IS Add Internal Standard S1->IS P1 Prepare Sample Solutions P1->IS D Derivatize with PFBHA-HCl IS->D IS->D A1 Inject into GC-MS D->A1 A2 Separation on DB-5ms Column A1->A2 A3 Mass Spectrometric Detection (SIM) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Area Ratios D1->D2 D3 Construct Calibration Curve D2->D3 D4 Quantify Analyte D3->D4

Caption: GC-MS Experimental Workflow with Derivatization.

Conclusion and Recommendations

Both HPLC and GC-MS present viable options for the analysis of Bis(3-methyl-2-thienyl)methanone, each with its distinct advantages and considerations.

HPLC-UV is recommended for:

  • Routine quality control: Its simplicity, robustness, and lower cost make it ideal for high-throughput analysis.

  • Analysis of thermally labile impurities: The mild analytical conditions prevent the degradation of sensitive compounds.

  • Initial screening and method development: It provides a straightforward approach to assessing sample purity.

GC-MS is the superior choice for:

  • Trace-level analysis: Its exceptional sensitivity is crucial when dealing with low concentrations of the analyte.

  • Definitive identification: The mass spectral data provides unambiguous confirmation of the analyte's identity, which is invaluable in research and forensic applications.

  • Analysis of complex matrices: The high selectivity of MS can resolve the analyte from co-eluting interferences.

Final Recommendation: For a comprehensive understanding of a sample containing Bis(3-methyl-2-thienyl)methanone, a dual-pronged approach is often the most powerful. HPLC-UV can be employed for routine quantification and purity checks, while GC-MS can be utilized for confirmatory analysis, trace-level impurity profiling, and structural elucidation. The choice of the primary technique will ultimately depend on the specific analytical goals, sample matrix, and available resources. It is imperative to experimentally verify the thermal stability of Bis(3-methyl-2-thienyl)methanone before committing to a GC-MS method.

References

  • Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.
  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

  • Andersson, J. T. (2012). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 26(10), 6246-6252.
  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological sulphur-containing compounds – Analytical challenges. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • Quora. (2018, May 29). Why do we say that ketones and aldehydes are polar?. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes & Ketones. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Polarity. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Bis(3-methylthien-2-yl)methanone | 30717-55-6. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Retrieved from [Link]

  • Tetrahedron. (n.d.). 30717-55-6 | Bis(3-methyl-2-thienyl)methanone. Retrieved from [Link]

  • Quora. (2017, September 23). Why are Ketones are more polar than aldehydes?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

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A Comparative Guide to Tiagabine Degradation Products: Spotlight on Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Challenge of Tiagabine

Tiagabine, an anticonvulsant medication, functions as a selective GABA reuptake inhibitor, crucial in the management of epilepsy.[1][2][3] The chemical stability of such a therapeutic agent is paramount, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Understanding the degradation pathways and the resulting products is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product. This guide provides a comparative analysis of the degradation products of Tiagabine, with a particular focus on Bis(3-methyl-2-thienyl)methanone, a notable product of oxidative degradation. We will delve into the scientific literature to compare its formation relative to other degradants, outline analytical methodologies for its detection, and discuss the importance of characterizing these compounds in line with regulatory expectations.

The Degradation Landscape of Tiagabine

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[4] These studies, conducted under more severe conditions than accelerated stability testing, involve exposing the drug to various stressors, including acid, base, oxidation, heat, and light.[5][6]

A pivotal study by Hubert-Roux et al. (2012) extensively characterized the oxidative degradation of Tiagabine.[7] This research identified nine degradation products, providing the first comprehensive look into this specific degradation pathway.[7] The primary mechanism of oxidative degradation was found to be the epoxidation of the double bond in the Tiagabine molecule, leading to a cascade of reactions that form various derivatives.[7]

Key Degradation Products of Tiagabine
Degradation ProductChemical NameFormation ConditionNotes
Bis(3-methyl-2-thienyl)methanone Bis(3-methyl-2-thienyl)methanoneOxidative [7]A ketone derivative resulting from the oxidative cleavage of the Tiagabine molecule.[7] Its formation is a key indicator of oxidative stress.
Dihydroxy derivatives-Oxidative[7]Resulting from the opening of the epoxide ring formed during oxidation.[7]
Ketohydroxy derivatives-Oxidative[7]Further oxidation products of the dihydroxy derivatives.[7]
Ketone derivatives-Oxidative[7]Intermediates in the oxidative cascade.[7]
Tiagabine Related Compound A(R)-ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-3-carboxylate hydrochlorideProcess-related/DegradationListed as a pharmacopeial impurity.[8]

It is important to note that Tiagabine has been found to be relatively stable under basic hydrolysis conditions, while degradation is observed under acidic, photolytic, oxidative, and thermal stress.[5]

Focus on Bis(3-methyl-2-thienyl)methanone

Chemical Structure:

Caption: Structure of Bis(3-methyl-2-thienyl)methanone.

Bis(3-methyl-2-thienyl)methanone, also referred to as bisthiophene ketone, is a significant degradation product formed under oxidative stress.[7] Its structure consists of two 3-methyl-2-thienyl rings linked by a carbonyl group. The formation of this molecule signifies a cleavage of the butenyl chain of Tiagabine, a process initiated by oxidative attack.[7]

Formation Pathway

The proposed pathway for the formation of Bis(3-methyl-2-thienyl)methanone under oxidative conditions involves the following key steps:

G Tiagabine Tiagabine Epoxidation Epoxidation of the double bond Tiagabine->Epoxidation [O] Epoxide Epoxide Intermediate Epoxidation->Epoxide RingOpening Hydrolytic Ring Opening Epoxide->RingOpening H2O Diol Dihydroxy Derivative RingOpening->Diol Oxidation1 Further Oxidation Diol->Oxidation1 [O] Ketohydroxy Ketohydroxy Derivative Oxidation1->Ketohydroxy Oxidation2 Oxidative Cleavage Ketohydroxy->Oxidation2 [O] Bisthiophene Bis(3-methyl-2-thienyl)methanone Oxidation2->Bisthiophene

Caption: Proposed oxidative degradation pathway of Tiagabine.

This pathway highlights that Bis(3-methyl-2-thienyl)methanone is a terminal product of a significant oxidative degradation cascade. Its presence in a Tiagabine sample is a strong indicator of exposure to oxidative conditions.

Comparative Analysis: Performance Under Stress

A direct quantitative comparison of the percentage of Bis(3-methyl-2-thienyl)methanone formed relative to other degradation products under various stress conditions is not extensively detailed in publicly available literature. However, based on the work of Hubert-Roux et al. (2012), it is one of the nine identified products of oxidative degradation.[7] To perform a comprehensive comparative analysis, a validated stability-indicating analytical method is essential.

Suggested Experimental Design for Comparative Analysis:
  • Forced Degradation: Subject Tiagabine to a range of stress conditions as per ICH guidelines (Q1A(R2)), including:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photodegradation: Exposure to UV and visible light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV/MS method.

  • Quantification: Use certified reference standards of Tiagabine and its known degradation products, including Bis(3-methyl-2-thienyl)methanone, to quantify their formation.

  • Data Comparison: Tabulate the percentage of each degradation product formed under each stress condition to provide a clear comparative performance overview.

Analytical Methodologies

The identification and quantification of Tiagabine and its degradation products necessitate the use of robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the most powerful technique for this purpose.[1][5][6][7][9]

Protocol: Stability-Indicating HPLC-UV/MS Method

This protocol is a representative method based on principles described in the literature.[5][6][7] Method development and validation are crucial for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Mass spectrometer (e.g., Q-TOF or Ion Trap) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 10 90
    25 10 90
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • PDA Detection: 254 nm.

3. Mass Spectrometry Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow: As per instrument recommendation.

  • Scan Range: m/z 100-1000.

4. Sample Preparation:

  • Accurately weigh and dissolve the Tiagabine sample in a suitable solvent (e.g., methanol:water 50:50 v/v) to a final concentration of 1 mg/mL.

  • For stressed samples, neutralize if necessary and dilute to the same concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Detection & Identification cluster_3 Quantification Start Tiagabine Sample Dissolve Dissolve in Solvent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate UV PDA Detection (254 nm) Separate->UV MS MS Detection (ESI+) Separate->MS Quantify Quantify using Reference Standards UV->Quantify Identify Identify Degradants by m/z MS->Identify Identify->Quantify

Caption: Workflow for the analysis of Tiagabine degradation products.

The Imperative of Toxicological Assessment

A significant gap in the current public-domain literature is the lack of pharmacological and toxicological data for Tiagabine degradation products, including Bis(3-methyl-2-thienyl)methanone. According to ICH Q3A(R2) guidelines, impurities present above a certain threshold must be qualified, which involves assessing their biological safety.[10] The absence of such data for Tiagabine's degradants underscores the need for further research in this area.

Recommended Future Studies:
  • In vitro pharmacological screening: To determine if degradation products interact with the same or different biological targets as Tiagabine.

  • Cytotoxicity assays: To assess the potential for cell damage.

  • Genotoxicity testing: To evaluate the potential for DNA damage.[4]

Conclusion and Future Perspectives

Bis(3-methyl-2-thienyl)methanone is a key marker of oxidative degradation of Tiagabine. While its formation pathway is understood, a comprehensive, quantitative comparison with other degradation products across all stress conditions remains an area for further investigation. The development and validation of robust stability-indicating analytical methods are crucial for accurately profiling the degradation of Tiagabine.

For drug development professionals, the critical takeaway is the necessity of not only identifying and quantifying degradation products but also assessing their potential toxicological impact. The lack of publicly available safety data for Tiagabine's impurities, including Bis(3-methyl-2-thienyl)methanone, highlights a crucial area for future research to ensure the continued safety and efficacy of this important antiepileptic drug. The use of commercially available reference standards for these impurities will be instrumental in facilitating such studies.[8][10][11][12][13][14]

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]

  • Hubert-Roux, M., Skiba, M., Sughir, A., Lahiani-Skiba, M., Olivier-Chanu, F., Levacher, V., & Lange, C. M. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(3), 287–296. [Link][7]

  • Rajasingam, R., Sagineedu, S. R., Tan, Y. H., Nalaiya, J., & Pichika, M. R. (2016). Stress Degradation Studies And Development of a Validated RP-HPLC Method For Determination Of Tiagabine in Presence Of Its Degradation Products. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 230-236.
  • Vaishnav, S. H., Darji, V. C., Patel, J. G., & Patel, B. (2018). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIAGABINE HYDROCHLORIDE IN TABLET. Indo American Journal of Pharmaceutical Sciences, 05(04).
  • Kishore, V. N. V., Ramana, G. V., Nadh, R. V., & Gorumutchu, G. P. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. Rasayan Journal of Chemistry, 14(4), 2236-2245.[9]

  • Pharmaffiliates. Tiagabine-impurities. Available from: [Link][8]

  • Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1994). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 35(Suppl 5), S71-S76. [Link][2]

  • Adkins, J. C., & Noble, S. (1998). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 55(3), 437–460. [Link][15]

  • Brodie, M. J. (1995). Tiagabine pharmacology in profile. Epilepsia, 36 Suppl 6, S7-S9. [Link][3]

  • Leppik, I. E. (1995). Tiagabine: the safety landscape. Epilepsia, 36 Suppl 6, S10-S13. [Link][16]

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A Senior Application Scientist's Guide to the Structural Comparison of Thienyl Ketone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of the structural characteristics of common thienyl ketone impurities. It outlines a comprehensive analytical framework, supported by experimental protocols and data interpretation strategies, to confidently identify and differentiate these critical species in pharmaceutical development.

Introduction: The Imperative of Purity in Thienyl Ketone APIs

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a favored moiety in drug design.[1] Thienyl ketones, specifically, serve as key starting materials and intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). A classic example is the synthesis of the anesthetic tiletamine, which proceeds via a cyclopentyl 2-thienyl ketone intermediate.[2]

The purity of these APIs is not merely a quality metric; it is a direct determinant of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[3][4] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[3][5] This guide moves beyond simple detection, focusing on the critical challenge of structural elucidation—a process that requires an integrated, multi-technique approach to differentiate between closely related molecular structures.

Origins and Classification of Thienyl Ketone Impurities

Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities in thienyl ketone-based APIs typically fall into two main categories:

  • Process-Related Impurities: These arise during the synthesis of the drug substance.[3][4] Their structures are dictated by the specific synthetic route, reagents, and reaction conditions. Common examples include:

    • Unreacted Starting Materials & Intermediates: Residuals from incomplete reactions.

    • By-products from Side Reactions: Such as positional isomers formed during Friedel-Crafts acylation, where the acyl group attaches to an unintended position on the thiophene ring.[2][6]

    • Reagents and Catalysts: Inorganic and organic materials used in the synthesis.

  • Degradation Products: These form during storage or upon exposure to stress conditions, compromising the stability of the API.[5][7] Forced degradation studies, which intentionally expose the API to harsh conditions, are essential for proactively identifying these degradants.[5][8][9][10] Key degradation pathways include:

    • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.

    • Hydrolysis: Cleavage of labile bonds, such as esters or amides elsewhere in the molecule, facilitated by acidic or basic conditions.[9]

    • Photolysis: Degradation induced by exposure to light, a critical parameter defined by ICH Q1B guidelines.[8]

    • Thermal Degradation: Decomposition or molecular rearrangement caused by exposure to heat.[9]

The logical relationship between an API and its potential impurities is visualized below.

cluster_0 Process-Related Impurities cluster_1 Degradation Products API Thienyl Ketone API Synthesis Chemical Synthesis API->Synthesis Degradation Storage & Stress (Light, Heat, H₂O, O₂) API->Degradation StartMat Starting Materials Synthesis->StartMat Isomers Positional Isomers Synthesis->Isomers Byproducts Reaction By-products Synthesis->Byproducts Oxidized Oxidized Impurities Degradation->Oxidized Hydrolyzed Hydrolyzed Products Degradation->Hydrolyzed Photolytic Photolytic Degradants Degradation->Photolytic

Caption: Logical map of impurity origins relative to the API.

The Analytical Workflow: An Integrated Strategy for Structural Elucidation

A definitive structural comparison of thienyl ketone impurities relies not on a single technique, but on a synergistic workflow that combines separation with multiple spectroscopic analyses. Each step provides a piece of the puzzle, and their combination provides the authoritative answer.

G cluster_workflow Impurity Identification & Comparison Workflow Forced_Deg 1. Forced Degradation (Generate Impurities) Separation 2. Chromatographic Separation (HPLC / UPLC) Forced_Deg->Separation Detection_Quant 3. Detection & Quantitation (UV, CAD) Separation->Detection_Quant MS_Analysis 4. Molecular Weight & Formula (LC-MS / HRMS) Separation->MS_Analysis Hyphenation Final_ID 7. Structural Assignment Detection_Quant->Final_ID NMR_Analysis 5. Definitive Structure (NMR Spectroscopy) MS_Analysis->NMR_Analysis Isolate Peak for NMR MS_Analysis->Final_ID NMR_Analysis->Final_ID XRay 6. Absolute Confirmation (Optional) (X-ray Crystallography) XRay->Final_ID

Caption: A typical workflow for impurity identification.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity profiling, enabling the separation of the API from its closely related impurities.[3][11] A well-developed stability-indicating HPLC method is one where all significant degradation products and process impurities are resolved from the parent peak and from each other.

  • Expertise in Action: The choice of stationary phase is critical. For the moderately polar thienyl ketones, a C18 column is a robust starting point. The mobile phase composition (typically a mixture of acetonitrile or methanol and a buffered aqueous solution) is then optimized to achieve separation. The rationale for using a buffer is to control the ionization state of any acidic or basic functional groups, ensuring consistent retention times and peak shapes.

Mass Spectrometry (MS): The First Look at Identity

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the initial characterization of impurities.[11][12] It provides the molecular weight of each separated component, which is a critical first step in proposing a molecular formula.

  • Expertise in Action: High-Resolution Mass Spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred. HRMS provides a highly accurate mass measurement, allowing for the confident determination of an impurity's elemental composition. For thienyl ketones, the characteristic isotopic signature of sulfur (a prominent M+2 peak at ~4% the abundance of the molecular ion) provides an additional layer of confirmation.[13] Fragmentation patterns can also offer structural clues; for example, ketones frequently undergo alpha-cleavage adjacent to the carbonyl group, yielding a characteristic acylium ion.[14]

NMR Spectroscopy: The Gold Standard for Isomer Differentiation

While MS can confirm a molecular formula, it often cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise connectivity of atoms.[15][16]

  • Expertise in Action: For thienyl ketones, ¹H and ¹³C NMR are indispensable. The chemical shifts and coupling constants of the thiophene ring protons are exquisitely sensitive to the substitution pattern.[15][17] For instance, a 2-substituted thiophene will show a different set of proton signals and coupling patterns compared to a 3-substituted isomer. 2D NMR experiments (like COSY and HSQC) can then be used to piece together the complete molecular structure.

X-ray Crystallography: Unambiguous Structural Proof

For impurities that can be isolated in sufficient quantity and quality to form a single crystal, X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[18][19][20] This technique is particularly valuable for confirming the structure of a novel or unexpected impurity and can serve as the ultimate reference standard.[21][22][23]

Comparative Analysis: A Case Study

To illustrate the power of this integrated approach, let's consider a hypothetical API, "Thienyl-Propanone" , and three potential impurities.

  • API: 1-(Thiophen-2-yl)propan-1-one

  • Impurity A (Positional Isomer): 1-(Thiophen-3-yl)propan-1-one

  • Impurity B (Process-Related): 2-Acetylthiophene

  • Impurity C (Oxidation Product): 1-(Thiophen-1-oxide-2-yl)propan-1-one

The table below summarizes the expected distinguishing features from our key analytical techniques.

Compound Structure Expected Mass (HRMS) Key MS Fragmentation Distinguishing ¹H NMR Features
API: Thienyl-Propanone

C₇H₈OSm/z 111 (Thienoyl cation) , m/z 140 (M+)Three distinct thiophene protons (~7.0-7.8 ppm) with characteristic coupling constants.
Impurity A: Isomer

C₇H₈OSm/z 111 (Thienoyl cation) , m/z 140 (M+)Three distinct thiophene protons but with different chemical shifts and coupling patterns compared to the API.[15]
Impurity B: Process-Related

C₆H₆OSm/z 111 (Thienoyl cation) , m/z 126 (M+)Three thiophene protons. A sharp singlet for the acetyl methyl group (~2.5 ppm).
Impurity C: Oxidized

C₇H₈O₂Sm/z 111 (Thienoyl cation), m/z 156 (M+) The thiophene protons will be significantly shifted downfield due to the electron-withdrawing effect of the sulfoxide group.

Causality Behind the Data:

  • MS for A vs. API: Mass spectrometry alone is insufficient to differentiate the API and Impurity A. They are isomers and will have the exact same molecular weight and likely very similar fragmentation patterns. This is a classic scenario demonstrating the limitations of MS for isomeric impurity profiling.

  • NMR for A vs. API: NMR is the decisive technique here. The electronic environment of the protons on a 2-substituted thiophene ring is different from that of a 3-substituted ring, leading to unique and predictable differences in their chemical shifts and spin-spin coupling patterns, providing a definitive identification.[15][24]

  • MS for B & C: Impurities B and C are easily differentiated from the API by their molecular weight using MS. Impurity B is 14 Da lighter (a CH₂ group difference), and Impurity C is 16 Da heavier (an additional oxygen atom).

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard approach to generate potential degradation products.[5][8]

  • Sample Preparation: Prepare solutions of the API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Add 0.1 M HCl to the API solution. Store at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the API solution. Store at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the API solution. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Analysis: Before analysis by LC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Self-Validation: Run a control sample (API solution stored at room temperature, protected from light) alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent API; if degradation is excessive, reduce the stress duration or temperature.[10]

Protocol 2: ¹H NMR Analysis for Structural ID

This protocol provides a general workflow for NMR analysis.[15]

  • Sample Isolation: Isolate the impurity of interest from the reaction mixture or degradation sample using preparative HPLC.

  • Sample Preparation: Evaporate the collected fraction to dryness. Dissolve the residue (~1-5 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard single-pulse spectrum. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. This may require a longer acquisition time.

    • 2D NMR (if needed): If the structure is ambiguous, run COSY (H-H correlation) and HSQC (C-H correlation) experiments to establish connectivity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectrum to the TMS signal.

Conclusion

The structural comparison of thienyl ketone impurities is a complex but manageable challenge that is fundamental to ensuring the safety and quality of pharmaceuticals. A successful strategy is not reliant on a single "magic bullet" technique. Instead, it requires a logical, integrated workflow that leverages the strengths of multiple analytical tools. By combining the separation power of HPLC with the molecular weight information from MS and the definitive structural detail from NMR, researchers can confidently identify, differentiate, and control impurities, paving the way for the development of safer and more effective medicines.

References

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  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
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  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Recent Scientific Research.
  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021). JETIR.
  • Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
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  • X-ray crystallography. Wikipedia.
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  • Process for the production of cyclopentyl 2-thienyl ketone.
  • Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. (2025).
  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. South African Journal of Chemistry.
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  • X-ray Crystallography. (2023). Chemistry LibreTexts.
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A Guide to the Inter-laboratory Comparison of Bis(3-methyl-2-thienyl)methanone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a framework for an inter-laboratory comparison of the analysis of "Bis(3-methyl-2-thienyl)methanone," a known impurity in the pharmaceutical agent Tiagabine.[1][2] Ensuring the accuracy and consistency of analytical measurements for such impurities across different laboratories is paramount for quality control and regulatory compliance in the pharmaceutical industry. This document provides a comprehensive, albeit hypothetical, inter-laboratory study design, complete with detailed experimental protocols and performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a robust template for establishing reproducible and validated analytical workflows.

Introduction to Bis(3-methyl-2-thienyl)methanone and the Imperative for Analytical Consensus

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6; Molecular Formula: C₁₁H₁₀OS₂) is a chemical intermediate and a potential impurity in the synthesis of Tiagabine, a GABA uptake inhibitor.[1][3][4] The stringent control of impurities is a critical aspect of drug development and manufacturing. Therefore, the reliable quantification of Bis(3-methyl-2-thienyl)methanone is essential. An inter-laboratory comparison serves as a vital tool to assess the proficiency of different laboratories in performing a specific analysis and to identify potential discrepancies in analytical methods. This guide is designed for researchers, scientists, and drug development professionals to aid in the establishment of standardized analytical practices.

Hypothetical Inter-laboratory Study Design

This section outlines a hypothetical study involving five independent laboratories tasked with analyzing a standardized sample of Bis(3-methyl-2-thienyl)methanone. The study's design is rooted in established principles of inter-laboratory comparisons to ensure the validity and comparability of the generated data.

Study Objective

The primary objective of this hypothetical study is to assess the precision, accuracy, and overall comparability of HPLC and GC-MS methods for the quantification of Bis(3-methyl-2-thienyl)methanone across multiple laboratories.

Study Participants

Five laboratories with expertise in pharmaceutical analysis are hypothetically enlisted to participate in this comparative study. Each laboratory is provided with a common lot of a certified reference standard of Bis(3-methyl-2-thienyl)methanone and a set of standardized samples containing the analyte at various concentrations.

Experimental Workflow

The overall workflow of the inter-laboratory comparison is depicted in the diagram below. This structured approach ensures that each laboratory follows a consistent set of procedures, from sample receipt to data reporting.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation & Analysis A Centralized Preparation of Standardized Samples B Distribution of Samples & Protocols to Participating Labs A->B C Sample Analysis via HPLC B->C D Sample Analysis via GC-MS B->D E Submission of Raw Data & Analytical Reports C->E D->E F Statistical Analysis of Inter-laboratory Data E->F G Performance Evaluation & Method Comparison F->G

Caption: Workflow of the inter-laboratory comparison study.

Detailed Analytical Methodologies

Reproducibility in an inter-laboratory study is contingent upon highly detailed and unambiguous analytical protocols. The following are hypothetical, yet representative, methodologies for the analysis of Bis(3-methyl-2-thienyl)methanone by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the Bis(3-methyl-2-thienyl)methanone reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

  • Dilute the provided test samples with the mobile phase to fall within the calibration range.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at the absorbance maximum of Bis(3-methyl-2-thienyl)methanone (determined by initial spectral analysis).

3. Data Analysis:

  • Quantification is to be performed using a 5-point calibration curve generated from the working standards.

  • The peak area of Bis(3-methyl-2-thienyl)methanone is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of Bis(3-methyl-2-thienyl)methanone in dichloromethane at a concentration of 1 mg/mL.

  • Generate a series of working standards through serial dilution of the stock solution.

  • Dilute the test samples with dichloromethane to a concentration appropriate for GC-MS analysis.

2. GC-MS Conditions:

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-300.

3. Data Analysis:

  • Quantification is based on a 5-point calibration curve from the working standards.

  • The peak area of the most abundant and characteristic ion of Bis(3-methyl-2-thienyl)methanone is to be used for quantification.

Data Presentation: A Comparative Analysis of Laboratory Performance

The following table summarizes the hypothetical performance data from the five independent laboratories participating in the analysis of a standardized Bis(3-methyl-2-thienyl)methanone sample. This data illustrates a typical range of performance characteristics for HPLC and GC-MS methods.

ParameterMethodLab 1Lab 2Lab 3Lab 4Lab 5Consensus Mean
Limit of Detection (LOD) (ng/mL) GC-MS0.80.70.90.81.00.84
HPLC8978108.4
Limit of Quantitation (LOQ) (ng/mL) GC-MS2.42.12.72.43.02.52
HPLC242721243025.2
Precision (RSD %) GC-MS2.52.22.82.63.12.64
HPLC4.24.53.94.34.84.34
Accuracy (% Recovery) GC-MS99.2101.598.599.897.999.38
HPLC97.899.596.598.295.997.58

Interpretation of Results and Method Comparison

The hypothetical data presented in the table above would lead to the following interpretations:

  • Sensitivity: The GC-MS method consistently demonstrates a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) across all participating laboratories, indicating its superior sensitivity for the analysis of Bis(3-methyl-2-thienyl)methanone compared to the HPLC method.

  • Precision: The Relative Standard Deviation (RSD) values for the GC-MS method are lower than those for the HPLC method, suggesting a higher degree of precision in the GC-MS measurements.

  • Accuracy: Both methods exhibit a high degree of accuracy, with recovery values close to 100%. The GC-MS method shows slightly better accuracy in this hypothetical scenario.

This comparative analysis underscores the importance of selecting the appropriate analytical technique based on the specific requirements of the analysis, such as the need for high sensitivity.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Bis(3-methyl-2-thienyl)methanone. The provided hypothetical data and protocols for HPLC and GC-MS serve as a practical template for laboratories seeking to validate their analytical methods and ensure consistency with other facilities. For routine quality control where high sensitivity is not the primary driver, the HPLC method may be sufficient and more accessible. However, for trace-level detection and quantification, the GC-MS method is demonstrably superior. It is recommended that laboratories undertaking such a comparison adhere to strict protocols and engage in open communication to resolve any discrepancies that may arise.

References

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Mastering Method Integrity: A Guide to Robustness Testing for the HPLC Analysis of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of an analytical method is not merely a feature—it is the bedrock of product safety and efficacy. For a compound like Bis(3-methyl-2-thienyl)methanone, which is known as a potential impurity in the synthesis of the anticonvulsant agent Tiagabine, a validated and robust analytical method is non-negotiable[1][2]. This guide provides an in-depth, experience-driven walkthrough of establishing a robust High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will dissect the rationale behind method development, present a detailed protocol for robustness testing in line with international guidelines, and compare the performance of HPLC with viable alternative technologies, supported by experimental data.

The Analytical Target: Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone (C₁₁H₁₀OS₂) is an aromatic ketone with a molecular weight of 222.33 g/mol [1][2]. Its structure, featuring two substituted thiophene rings, suggests a non-polar character and the presence of a chromophore, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. The primary objective is to develop a method that can accurately quantify this compound, likely as a process-related impurity or for bulk material characterization.

A Scientifically Sound HPLC Method Proposal

A successful robustness study begins with a well-developed and optimized analytical method. The following proposed isocratic RP-HPLC method is designed based on the physicochemical properties of aromatic ketones and established chromatographic principles[3][4].

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is the workhorse for non-polar to moderately polar compounds, offering excellent hydrophobic retention for the thienyl rings. The 4.6 mm internal diameter is standard for robust QC methods, while the 150 mm length and 5 µm particle size provide a good balance of efficiency and backpressure suitable for conventional HPLC systems[5].

  • Mobile Phase: An isocratic mixture of acetonitrile and water is chosen for its simplicity and UV transparency. Acetonitrile is a common strong solvent in RP-HPLC, providing good peak shape for many compounds. The 70:30 ratio is a starting point, optimized to achieve a reasonable retention time (typically between 5-10 minutes) to ensure separation from potential impurities without unnecessarily long run times.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, offering a good compromise between analysis speed and system pressure.

  • Temperature: Maintaining the column at 30°C ensures stable retention times by mitigating fluctuations in mobile phase viscosity.

  • Detection: The ketone structure suggests strong UV absorbance. A wavelength of 258 nm is a plausible choice for aromatic ketones, providing high sensitivity[6].

The Core of Compliance: Robustness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters[7]. It provides an indication of the method's reliability during normal usage and is a key component of method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1)[7][8][9][10]. Failure to demonstrate robustness can lead to significant regulatory scrutiny[11].

The goal is not to see if the method fails, but to understand which parameters are most critical and to establish system suitability criteria that ensure the method remains valid under real-world laboratory conditions[9].

Experimental Design: A One-Variable-at-a-Time Approach

For clarity, we will employ a systematic, one-variable-at-a-time approach. This involves changing one parameter while keeping all others at their nominal (optimized) values to isolate the effect of each variable[8][11].

Workflow for HPLC Method Robustness Testing

G cluster_0 Phase 1: Method & Setup cluster_1 Phase 2: Deliberate Parameter Variation cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Assessment A Nominal HPLC Method (Flow: 1.0 mL/min, Temp: 30°C, %ACN: 70%) B Prepare Standard Solution (Bis(3-methyl-2-thienyl)methanone) A->B C System Equilibration B->C D Flow Rate (± 0.1 mL/min) E Column Temp (± 2°C) F Mobile Phase (%ACN ± 2%) G Wavelength (± 2 nm) H Inject & Acquire Data (n=3 for each condition) D->H Test 1 E->H Test 2 F->H Test 3 G->H Test 4 I Calculate System Suitability (RT, Peak Area, Tailing Factor) H->I J Statistical Analysis (%RSD, %Change from Nominal) I->J K Evaluate Against Acceptance Criteria J->K L Method is Robust K->L Pass M Method is Not Robust (Re-evaluate or Tighten Controls) K->M Fail

Caption: Workflow for the robustness study of the HPLC method.

Step-by-Step Robustness Protocol
  • System Preparation: Prepare the mobile phase at the nominal condition (Acetonitrile:Water 70:30 v/v). Prepare a standard solution of Bis(3-methyl-2-thienyl)methanone at a known concentration (e.g., 20 µg/mL).

  • Nominal Condition Run: Equilibrate the HPLC system. Perform three replicate injections of the standard solution under the nominal method conditions to establish baseline performance.

  • Flow Rate Variation:

    • Decrease the flow rate to 0.9 mL/min. Equilibrate the system and perform three injections.

    • Increase the flow rate to 1.1 mL/min. Equilibrate the system and perform three injections.

  • Temperature Variation:

    • Return the flow rate to 1.0 mL/min. Set the column temperature to 28°C. Equilibrate and perform three injections.

    • Set the column temperature to 32°C. Equilibrate and perform three injections.

  • Mobile Phase Composition Variation:

    • Return the temperature to 30°C. Prepare mobile phases with 68% Acetonitrile and 72% Acetonitrile.

    • For each mobile phase composition, equilibrate the system and perform three injections.

  • Wavelength Variation:

    • Return to the nominal mobile phase. Set the detection wavelength to 256 nm and perform three injections.

    • Set the detection wavelength to 260 nm and perform three injections.

  • Data Analysis: For each condition, calculate the mean and Relative Standard Deviation (%RSD) for retention time (RT), peak area, and tailing factor. Compare these results to the nominal condition.

Data Interpretation and Acceptance Criteria

The following table presents hypothetical (but realistic) data from the robustness study. The key is to assess whether the observed changes are within acceptable limits.

Parameter VariedConditionAvg. Retention Time (min)%RSD of RTAvg. Peak Area%RSD of AreaTailing Factor
Nominal - 6.52 0.15% 854321 0.45% 1.15
Flow Rate0.9 mL/min7.250.18%9489900.51%1.16
1.1 mL/min5.930.16%7765120.48%1.14
Temperature28°C6.680.21%8551000.55%1.15
32°C6.350.19%8539870.49%1.14
Mobile Phase68% ACN7.180.14%8560320.52%1.18
72% ACN5.990.17%8535440.47%1.12
Wavelength256 nm6.510.15%8372340.58%1.15
260 nm6.520.16%8296810.54%1.15

Analysis of Results:

  • Retention Time: As expected, RT is most significantly affected by flow rate and mobile phase composition[12]. A change of ±10% in flow rate and ±2% in organic solvent content leads to predictable shifts. The key is that the %RSD for replicate injections remains low (<1%), indicating consistent performance.

  • Peak Area: Changes in flow rate inversely affect peak area (slower flow = larger area), but the peak area should remain consistent when only temperature, mobile phase composition, or wavelength are slightly altered. The data shows excellent stability in peak area, with all %RSD values well below the typical acceptance criterion of 2.0%.

  • Tailing Factor: The tailing factor remains consistently below 1.2, indicating good peak symmetry is maintained across all variations.

Comparative Guide: HPLC vs. Alternative Analytical Technologies

While HPLC is a robust and widely used technique, it's essential to understand its position relative to other available technologies[13].

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures (up to 15,000 psi)[14][15].

  • Advantages:

    • Speed: Analysis times can be reduced by up to 10-fold compared to HPLC[14][16]. A 6.5-minute HPLC run could potentially be a <1-minute UPLC run[5].

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves resolution between closely eluting compounds and increases sensitivity (signal-to-noise ratio)[13][16].

    • Reduced Solvent Consumption: Shorter run times and lower flow rates significantly decrease solvent usage, making it a greener and more cost-effective option in the long run[13][16].

  • Disadvantages:

    • Higher Cost: UPLC systems are significantly more expensive than HPLC instruments[14].

    • Increased Method Sensitivity: The method is more susceptible to issues from sample matrix complexity and requires higher purity solvents and more stringent sample filtration. Temperature control is also more critical[5].

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

  • Applicability: GC is well-suited for the analysis of volatile ketones[17][18][19]. For Bis(3-methyl-2-thienyl)methanone, its suitability would depend on its thermal stability and volatility. If the compound can be volatilized at typical GC inlet temperatures (e.g., 250-300°C) without degradation, GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) would be a viable option[20].

  • Advantages:

    • High Efficiency: GC columns can provide extremely high separation efficiency, leading to excellent resolution.

    • Sensitivity (with specific detectors): GC-MS offers high sensitivity and specificity, providing structural information that is invaluable for impurity identification.

  • Disadvantages:

    • Analyte Limitation: Not suitable for non-volatile or thermally labile compounds.

    • Derivatization: Some compounds may require chemical derivatization to increase their volatility, adding complexity to the sample preparation process[21].

Performance Comparison Summary
FeatureHPLC (Proposed Method)UPLCGas Chromatography (GC)
Principle Liquid-solid partitioningLiquid-solid partitioning (sub-2µm particles)Gas-solid/liquid partitioning
Speed Moderate (~6.5 min)Very Fast (< 2 min)Fast to Moderate (2-10 min)
Resolution GoodExcellentExcellent to Superior
Sensitivity Good (UV)Excellent[13]Good (FID) to Excellent (MS)
Solvent Usage HighLow[16]Very Low (carrier gas only)
Cost (Instrument) StandardHigh[14]Standard to High (for MS)
Robustness High, well-establishedModerate, sensitive to variations[5]High, but sensitive to inlet/column activity
Best For Routine QC, robust assays for a wide range of compounds.High-throughput screening, complex mixtures, trace analysis.Volatile and thermally stable compounds[17].

Conclusion

The developed Reversed-Phase HPLC method for Bis(3-methyl-2-thienyl)methanone demonstrates a high degree of robustness, ensuring reliable performance under the typical variations encountered in a quality control laboratory. The systematic evaluation of key parameters confirms its suitability for its intended purpose, aligning with the stringent requirements of the pharmaceutical industry.

While HPLC remains a versatile and dependable workhorse, technologies like UPLC offer significant advantages in speed and efficiency, making them ideal for high-throughput environments. The choice between these technologies ultimately depends on the specific analytical needs, sample throughput requirements, and available resources[13]. This guide serves as a comprehensive framework for developing, validating, and critically evaluating the analytical methods that safeguard the quality and integrity of pharmaceutical products.

References

  • Vertex AI Search. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • PubMed. (n.d.). Simultaneous determination of ketone bodies in biological samples by gas chromatographic headspace analysis.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
  • uHPLCs. (2023, February 10). Uplc vs HPLC,All Difference You Must Know.
  • Scribd. (n.d.). Analytical Methods for Ketones.
  • Semantic Scholar. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses.
  • ResearchGate. (2025, August 6). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • LabRulez LCMS. (n.d.). HPLC Separation Robustness and Ruggedness - Assessing the Effects of Experimental Variables During Method Development.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Guidechem. (n.d.). BIS(3-METHYL-2-THIENYL)METHANONE 30717-55-6 wiki.
  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • United States Biological. (n.d.). Bis(3-methylthien-2-yl)methanone - Data Sheet.
  • Waters Corporation. (n.d.). Alternative Method Development Techniques.
  • LCGC International. (2006, May 1). Method Validation and Robustness.
  • Thermo Fisher Scientific. (n.d.). Fast Analysis of Ketones Using a Core Enhanced Technology Accucore HPLC Column.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Institutes of Health. (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations.
  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ResearchGate. (2025, August 5). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.

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A Comparative Guide to Establishing Analytical Specificity for Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for establishing the specificity of assays for Bis(3-methyl-2-thienyl)methanone. As a known impurity of the anticonvulsant agent Tiagabine, rigorous and specific quantification of this compound is paramount for ensuring pharmaceutical quality and safety[1][2]. We will move beyond procedural lists to explore the causality behind methodological choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with the confirmatory power of Gas Chromatography-Mass Spectrometry (GC-MS). The core of this guide is built upon the principle of challenging the analytical method through forced degradation studies, the ultimate test of specificity as outlined by the International Council for Harmonisation (ICH) guidelines[3][4].

The Imperative of Specificity in Pharmaceutical Analysis

In the context of pharmaceutical development, an analytical method’s specificity is its ability to unequivocally measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix excipients[5]. For a compound like Bis(3-methyl-2-thienyl)methanone, which is itself an impurity, a specific method must be able to distinguish it from:

  • Structurally similar process impurities from the synthesis of the active pharmaceutical ingredient (API).

  • Degradation products that may form under storage or stress conditions.

  • Isomers or related thiophene-containing compounds.

Failure to achieve specificity can lead to inaccurate reporting of impurity levels, potentially compromising patient safety and leading to regulatory non-compliance. Therefore, the development of a "stability-indicating" method—one whose specificity is proven through forced degradation—is not merely a recommendation but a foundational requirement[3][6].

Methodological Showdown: HPLC-UV vs. GC-MS

The two primary chromatographic techniques suited for the analysis of a semi-polar, thermally stable molecule like Bis(3-methyl-2-thienyl)methanone are HPLC with UV detection and GC-MS. The choice between them depends on the analytical objective, from routine quality control to in-depth impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and versatility.[7] For Bis(3-methyl-2-thienyl)methanone, a reversed-phase method is the logical starting point.

  • Principle of Separation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The dual thiophene rings and central ketone group give the molecule significant non-polar character, leading to strong retention on a C18 column, which is advantageous for achieving resolution from more polar degradants.

  • Detection: The conjugated system of thiophene rings and the carbonyl group provides a strong UV chromophore, allowing for sensitive detection with a standard UV-Vis or Diode Array Detector (DAD). A DAD is particularly powerful as it can assess peak purity, a key component of demonstrating specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and is the gold standard for identifying unknown volatile and semi-volatile compounds.[8]

  • Principle of Separation: Separation is based on the analyte's volatility and interaction with the stationary phase in a capillary column. The compound's molecular weight (222.33 g/mol ) and structure suggest it is sufficiently volatile for GC analysis without derivatization[1][9].

  • Detection: The mass spectrometer detects the mass-to-charge ratio of the analyte and its fragments after ionization (typically Electron Ionization - EI). This fragmentation pattern is a unique chemical fingerprint, providing definitive identification and resolving co-eluting peaks that would be indistinguishable by UV detection alone. This makes GC-MS an exceptional tool for elucidating the structures of degradation products formed during stress testing[10][11].

Quantitative Data Comparison

The following table summarizes the key performance attributes of well-developed HPLC-UV and GC-MS methods for the analysis of Bis(3-methyl-2-thienyl)methanone.

ParameterReversed-Phase HPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between liquid and solid phases.Separation based on volatility followed by mass-based identification.
Primary Application Routine quantification, purity testing, and stability studies.Impurity identification, structure elucidation, and confirmatory analysis.
Specificity High; demonstrated by chromatographic resolution from known impurities and forced degradation products. Peak purity analysis with DAD adds confidence.Extremely High; based on both chromatographic retention time and unique mass fragmentation patterns. Considered a definitive identification technique.
Sensitivity Good to excellent (low µg/mL to ng/mL levels), depending on the UV absorptivity of the molecule.Excellent to outstanding (ng/mL to pg/mL levels), especially in Selected Ion Monitoring (SIM) mode.
Sample Throughput High. Typical run times are in the range of 10-20 minutes.Medium. Run times can be slightly longer (15-25 minutes), and system maintenance is more intensive.
Key Advantage Robust, highly reproducible, and ubiquitous in QC labs. Ideal for precise quantification.Unambiguous peak identification. The ultimate tool for confirming the identity of unknown peaks and proving specificity.
Limitations Potential for co-elution of impurities with identical UV spectra. Cannot definitively identify unknown peaks without reference standards.Requires the analyte to be thermally stable and volatile. The instrumentation is more complex and expensive than HPLC-UV.

The Litmus Test: Proving Specificity via Forced Degradation

The core of a self-validating system for specificity lies in a comprehensive forced degradation study.[12][13] The objective is to intentionally stress the analyte to generate a representative pool of potential degradation products. A stability-indicating method must be able to resolve the parent analyte peak from all significant degradation peaks formed.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity Challenge cluster_2 Phase 3: Validation & Decision MD Initial Method Development (HPLC or GC-MS) SS System Suitability Test (SST) MD->SS Establish initial parameters FD Forced Degradation Study (Acid, Base, H2O2, Heat, Light) SS->FD INJ Inject Stressed Samples FD->INJ EVAL Evaluate Peak Purity & Resolution INJ->EVAL PASS Method is Specific (Stability-Indicating) EVAL->PASS Resolution > 2 Peak Purity > 99% FAIL Resolution Failure or Peak Purity Failure EVAL->FAIL Co-elution or Impure Peak FAIL->MD Optimize Method (e.g., change gradient, column, temperature)

Experimental Protocol: Forced Degradation Study

This protocol outlines the standard conditions for stressing Bis(3-methyl-2-thienyl)methanone to generate potential degradants. The goal is to achieve 5-20% degradation of the parent compound.

  • Preparation: Prepare a stock solution of Bis(3-methyl-2-thienyl)methanone in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool the solution and neutralize with an appropriate volume of 1M NaOH before dilution for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours. Neutralize with an appropriate volume of 1M HCl before dilution for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Controls: Prepare an unstressed control sample by diluting the stock solution to the target concentration.

Recommended Analytical Protocols

The following protocols are robust starting points for the specific analysis of Bis(3-methyl-2-thienyl)methanone.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for robust, routine quantification and assessment of purity.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitor at the absorption maximum of the analyte (e.g., ~280 nm), with a spectral acquisition range of 200-400 nm for peak purity analysis.

  • Sample Preparation: Dilute the sample (or stressed sample) with a 50:50 Water:Acetonitrile mixture to a final concentration of ~20 µg/mL.

Protocol 2: Confirmatory GC-MS Method

This method is ideal for confirming the identity of the main peak and identifying unknown degradation products.

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: Phenyl-methyl polysiloxane capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 45-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a final concentration of ~50 µg/mL.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Application GOAL What is the primary analytical objective? HPLC HPLC-UV (Stability-Indicating Method) GOAL->HPLC Quantification & Purity in a known matrix GCMS GC-MS (Confirmatory Method) GOAL->GCMS Identification of unknowns or confirmation of identity APP_HPLC Routine QC Testing Release & Stability Precise Quantification HPLC->APP_HPLC APP_GCMS Impurity Identification Structure Elucidation Reference Standard Characterization GCMS->APP_GCMS

Conclusion

Establishing the specificity of an analytical method for Bis(3-methyl-2-thienyl)methanone is a critical, multi-faceted process that underpins the safety and quality of pharmaceutical products. While a well-developed, stability-indicating HPLC-UV method is the industry standard for routine quantification, its specificity must be rigorously proven through comprehensive forced degradation studies. GC-MS serves as an indispensable orthogonal technique, providing the definitive structural confirmation needed to identify unknown degradation products and validate the specificity of the primary method. By strategically employing both techniques and adhering to the principles of forced degradation, researchers and drug development professionals can build a robust, self-validating analytical framework that ensures data integrity and regulatory compliance.

References

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  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. (2004). Analytical Sciences. [Link]

  • Forced Degradation Studies. Mérieux NutriSciences. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. (2010). Journal of Analytical Toxicology. [Link]

  • ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. (2010). ResearchGate. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2004). ResearchGate. [Link]

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A Comparative Guide to Quantitative Analysis of Bis(3-methyl-2-thienyl)methanone: Establishing Linearity and Range

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of Bis(3-methyl-2-thienyl)methanone. With a focus on the critical validation parameters of linearity and range, this document offers detailed experimental protocols, supporting data, and expert insights to guide researchers in selecting the most appropriate method for their specific application, from impurity profiling to formulation analysis. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative for Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a diaryl ketone containing two substituted thiophene rings.[3][4][5][6] It is recognized as a process impurity related to the synthesis of active pharmaceutical ingredients (APIs) such as the anticonvulsant Tiagabine.[3][7] The accurate and precise quantification of such impurities is a non-negotiable aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][8] Among the most fundamental validation characteristics are linearity and range .

  • Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[8][9] It is typically evaluated by the correlation coefficient (R²) of the calibration curve.[9]

  • Range is the interval between the upper and lower analyte concentrations for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[8][10]

This guide will compare a robust reversed-phase HPLC-UV method against a highly specific GC-MS method for the quantification of Bis(3-methyl-2-thienyl)methanone, providing the scientific rationale behind the experimental choices and presenting a clear comparison of their performance with respect to linearity and range.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For a molecule like Bis(3-methyl-2-thienyl)methanone, which possesses a strong chromophore (the diaryl ketone structure), UV detection is a logical and sensitive choice.

Rationale for Experimental Design
  • Stationary Phase: A C18 stationary phase is selected for its hydrophobic properties, which are ideal for retaining a moderately non-polar molecule like Bis(3-methyl-2-thienyl)methanone. Modern, high-purity silica-based C18 columns offer excellent peak shape and minimal secondary interactions.[11]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good elution strength and is UV-transparent at the detection wavelength. A gradient elution is employed to ensure a sharp peak shape and efficient elution of the analyte while minimizing the analysis time.

  • Detection Wavelength: The UV detector wavelength is set at the λmax (wavelength of maximum absorbance) of the analyte to ensure maximum sensitivity. This is typically determined by running a UV scan of a standard solution. For diaryl ketones, this often falls in the 250-370 nm range.[12][13]

Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a stock solution of Bis(3-methyl-2-thienyl)methanone reference standard at 1.0 mg/mL in acetonitrile.

    • Perform serial dilutions to prepare a set of at least five calibration standards ranging from 0.1 µg/mL to 50 µg/mL. This range is chosen to cover potential applications from impurity quantification to assay.

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 Infinity II LC or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD), monitoring at λmax.

  • Linearity and Range Assessment:

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the known concentration for each level.

    • Perform a linear regression analysis on the data points.

    • The range is defined by the lowest and highest concentration points on the calibration curve that meet the acceptance criteria.[8]

Diagram: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare 1.0 mg/mL Stock Solution Dilute Perform Serial Dilutions (0.1 - 50 µg/mL) Stock->Dilute Inject Inject 10 µL onto HPLC System Dilute->Inject Separate Separate on C18 Column (ACN/Water Gradient) Inject->Separate Detect Detect by UV at λmax Separate->Detect Integrate Integrate Peak Area Detect->Integrate Plot Plot Area vs. Concentration Integrate->Plot Regress Perform Linear Regression (Calculate R², Slope, Intercept) Plot->Regress GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare 1.0 mg/mL Stock Solution Dilute Perform Serial Dilutions (1 - 500 ng/mL) Stock->Dilute Inject Inject 1 µL into GC Inlet (Splitless Mode) Dilute->Inject Separate Separate on HP-5ms Column (Temp Program) Inject->Separate Detect Detect by MS (SIM Mode) Separate->Detect Integrate Integrate Quantifier Ion Peak Detect->Integrate Plot Plot Area vs. Concentration Integrate->Plot Regress Perform Linear Regression (Calculate R², Slope, Intercept) Plot->Regress Decision_Tree start What is the primary analytical goal? impurity Trace Impurity ID or Quantification (<0.1%) start->impurity Trace Level assay Assay or Content Uniformity (e.g., 80-120% of target) start->assay High Concentration gcms Choose GC-MS (High Sensitivity & Specificity) impurity->gcms hplc Choose HPLC-UV (Robust & Cost-Effective) assay->hplc

Sources

A Comparative Guide to the Limit of Detection for Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities are paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive overview of the analytical methodologies for determining the limit of detection (LOD) of Bis(3-methyl-2-thienyl)methanone, a known process impurity and potential degradant of the anticonvulsant drug, Tiagabine.[1][2][3][4] Understanding the LOD is critical for quality control, stability studies, and regulatory compliance.

Introduction to Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a ketone derivative featuring two 3-methyl-2-thienyl groups attached to a central carbonyl carbon.[4][5][6] Its molecular formula is C₁₁H₁₀OS₂, with a molecular weight of 222.33 g/mol .[4][5][6] The primary relevance of this compound in the pharmaceutical industry is its classification as an impurity associated with Tiagabine, a gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][2][3][4] The control of such impurities is a stringent requirement mandated by regulatory bodies to ensure the final drug product's purity and safety.

The Critical Role of Limit of Detection (LOD)

The Limit of Detection (LOD) is a fundamental performance characteristic of any analytical method. It represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. Establishing a sensitive and robust LOD is the first step in developing a validated method for impurity profiling.

Comparative Analysis of Analytical Methodologies

While specific LOD data for Bis(3-methyl-2-thienyl)methanone is not extensively published, we can infer performance from established methods for Tiagabine and other thiophene-based compounds. The primary analytical techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Technique Detector Typical LOD Range (Estimated) Advantages Disadvantages
HPLC UV/DAD1 - 10 ng/mLRobust, cost-effective, widely availableModerate sensitivity, potential for matrix interference
GC-MS Mass Spectrometer0.1 - 5 ng/mLHigh sensitivity and selectivity, structural informationRequires derivatization for non-volatile compounds, potential for thermal degradation
LC-MS/MS Tandem Mass Spectrometer< 0.1 ng/mLExceptional sensitivity and selectivity, high-throughputHigher equipment and operational cost, potential for matrix effects (ion suppression/enhancement)
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

HPLC coupled with a UV or Diode Array Detector (DAD) is a workhorse in pharmaceutical quality control for its robustness and reliability.[7][8] For a chromophore-containing molecule like Bis(3-methyl-2-thienyl)methanone, UV detection is a viable approach.

Experimental Protocol: A Representative HPLC-UV Method

This protocol is a generalized starting point for the development of a specific method for Bis(3-methyl-2-thienyl)methanone.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a higher aqueous composition and ramp up the organic phase to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for Bis(3-methyl-2-thienyl)methanone (to be determined by UV scan, likely around 260-300 nm based on the thiophene and ketone moieties).

  • Injection Volume: 10 µL.

  • LOD Estimation: The LOD can be determined by the signal-to-noise ratio (S/N) method, where the concentration that yields a S/N of 3:1 is considered the LOD.

Causality in Experimental Choices: The choice of a C18 column is based on the predicted hydrophobicity of the molecule. The use of a gradient elution is necessary to ensure adequate separation from the active pharmaceutical ingredient (API), Tiagabine, and other potential impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the method is to be transferred to an LC-MS system.

Workflow for HPLC-UV Method Development and LOD Determination

Caption: Workflow for HPLC-UV method development and LOD determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and selectivity, particularly for volatile and semi-volatile compounds. The mass spectrometer provides structural information, which is invaluable for impurity identification.

Experimental Protocol: A Representative GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Temperature Program: An oven temperature program starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte.

  • MS Conditions: Electron ionization (EI) at 70 eV. Data acquisition in both full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis and LOD determination.

Causality in Experimental Choices: The choice of a non-polar column is suitable for a molecule of this nature. The temperature program is optimized to ensure good chromatographic peak shape and separation from any other volatile components in the sample matrix. SIM mode is employed for LOD determination as it significantly improves the signal-to-noise ratio by focusing the mass spectrometer on specific ions characteristic of Bis(3-methyl-2-thienyl)methanone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the utmost sensitivity, LC-MS/MS is the gold standard.[9] The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing matrix effects and allowing for detection at very low levels.

Experimental Protocol: A Representative LC-MS/MS Method

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separations. The HPLC conditions would be similar to those described above but with a column and system capable of handling higher pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is generally suitable for moderately polar molecules, while APCI can be advantageous for less polar compounds.

  • MS/MS Parameters:

    • Precursor Ion: The protonated molecule [M+H]⁺ of Bis(3-methyl-2-thienyl)methanone (m/z 223.0).

    • Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These would need to be determined experimentally by infusing a standard solution.

    • MRM Transitions: At least two MRM transitions should be monitored for confident identification and quantification.

Causality in Experimental Choices: UHPLC is used to achieve faster analysis times and better peak resolution. The choice between ESI and APCI would be determined during method development based on which technique provides a better ionization efficiency for the analyte. MRM is the key to the high sensitivity and selectivity of this method, as it filters out most of the chemical noise from the sample matrix.

Logical Relationship of Analytical Techniques and Sensitivity

Sensitivity_Comparison cluster_sensitivity Increasing Sensitivity and Selectivity HPLC_UV HPLC-UV/DAD GC_MS GC-MS HPLC_UV->GC_MS Higher Sensitivity LC_MSMS LC-MS/MS GC_MS->LC_MSMS Highest Sensitivity

Caption: Hierarchy of analytical techniques by sensitivity.

Conclusion and Recommendations

The choice of the analytical method for determining the LOD of Bis(3-methyl-2-thienyl)methanone will depend on the specific requirements of the analysis.

  • For routine quality control where the expected impurity levels are relatively high, a validated HPLC-UV method may be sufficient and cost-effective.

  • If higher sensitivity is required or if there is a need for structural confirmation, GC-MS is a powerful alternative, assuming the compound is sufficiently volatile and thermally stable.

  • For trace-level detection, particularly in complex matrices or for studies requiring the lowest possible detection limits, LC-MS/MS is the unequivocal choice.

It is imperative that any chosen method is rigorously validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure the reliability of the generated data. This includes demonstrating specificity, linearity, accuracy, precision, and robustness, in addition to determining the LOD and limit of quantification (LOQ).

References

  • Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287-296.
  • Kovács, Z., et al. (2007). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L.
  • Marginean, I., et al. (2014). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Journal of Pharmaceutical and Biomedical Analysis, 14(1-2), 113-117.
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  • PubMed. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Retrieved from [Link]

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  • International Journal of Advanced Pharmaceutical Sciences. (n.d.). Stability indicating rp-hplc method development and validation for estimation of tiagabine. Retrieved from [Link]

  • PubMed. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Retrieved from [Link]

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Determining the Limit of Quantification for Bis(3-methyl-2-thienyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing a robust and reliable Limit of Quantification (LOQ) is a critical pillar of analytical method validation. This is particularly true for compounds like Bis(3-methyl-2-thienyl)methanone, which may be present as an impurity in active pharmaceutical ingredients (APIs). A well-defined LOQ ensures that the analytical method is sensitive enough to accurately and precisely quantify trace amounts of the substance, which is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

This guide provides an in-depth technical exploration of the methodologies for determining the LOQ of Bis(3-methyl-2-thienyl)methanone. We will delve into the experimental design, compare alternative approaches, and provide the rationale behind the procedural choices, all grounded in internationally recognized guidelines.

The Significance of LOQ for a Thiophene Derivative

Bis(3-methyl-2-thienyl)methanone belongs to the thiophene class of compounds, which are common structural motifs in many pharmaceuticals.[1][2] The thiophene ring, while integral to the therapeutic effect of some drugs, can also be associated with metabolic activation to reactive species.[1] Therefore, controlling thiophene-containing impurities is a significant aspect of drug safety assessment. Accurate quantification at low levels is not merely a regulatory requirement but a fundamental aspect of understanding a drug's impurity profile.

Establishing the Limit of Quantification: A Practical Workflow

The determination of the LOQ is not a single measurement but a process of establishing the lowest concentration of an analyte that can be measured with acceptable precision and accuracy.[3][4][5] This workflow is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[6]

LOQ_Workflow cluster_prep Phase 1: Preparation & Preliminary Assessment cluster_determination Phase 2: LOQ Determination cluster_verification Phase 3: Verification A Method Development & Optimization (e.g., HPLC-UV) B Preparation of Standard Solutions (Bis(3-methyl-2-thienyl)methanone) A->B C Initial Sensitivity Assessment B->C D Select Approach (e.g., Signal-to-Noise, Calibration Curve) C->D E Perform Replicate Analyses at Low Concentrations D->E F Calculate Provisional LOQ E->F G Prepare Samples at Provisional LOQ F->G H Assess Precision & Accuracy G->H I Establish Final LOQ H->I

Caption: A generalized workflow for the determination and verification of the Limit of Quantification.

Experimental Protocol: LOQ Determination by the Calibration Curve Method

This protocol outlines a common and statistically robust approach for determining the LOQ of Bis(3-methyl-2-thienyl)methanone using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used technique for the analysis of pharmaceutical impurities.[7][8][9]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • HPLC-grade acetonitrile, methanol, and water[7]

  • Bis(3-methyl-2-thienyl)methanone reference standard

  • Volumetric flasks and pipettes

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the reference standard

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve the Bis(3-methyl-2-thienyl)methanone reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected LOQ range. The concentrations should be low and clustered near the anticipated LOQ.

4. Experimental Procedure:

  • Inject each calibration standard multiple times (e.g., n=6).

  • Record the peak area or peak height for each injection.

  • Plot a calibration curve of the mean response versus the concentration.

  • Calculate the regression line and determine the slope (S) and the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).

5. Calculation of LOQ: The LOQ is calculated using the following formula as per ICH guidelines: LOQ = (10 * σ) / S [3]

Where:

  • σ = Standard deviation of the response (can be determined from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank measurements, or the residual standard deviation of the regression line).

  • S = Slope of the calibration curve.

6. Verification of the LOQ:

  • Prepare a new standard solution at the calculated LOQ concentration.

  • Inject this solution multiple times (e.g., n=6) and evaluate the precision (as %RSD) and accuracy (as %recovery).

  • The acceptance criteria for precision and accuracy at the LOQ are typically wider than for routine assays and should be predefined (e.g., %RSD ≤ 10% and %recovery within 80-120%).[5]

Comparison of Methodologies for LOQ Determination

Several methods can be employed to determine the LOQ, each with its own advantages and applications. The choice of method often depends on the instrumentation and the nature of the analytical procedure.[3][10]

MethodDescriptionAdvantagesDisadvantages
Visual Evaluation The LOQ is determined as the lowest concentration at which the analyte can be reliably detected by visual inspection of the chromatogram.Simple and quick for preliminary estimations.Highly subjective and not statistically robust.
Signal-to-Noise Ratio The LOQ is established at a concentration where the signal-to-noise ratio is typically 10:1.[3][9]Widely accepted and practical for chromatographic methods with a baseline.The measurement of noise can be variable and dependent on the software used.
Calibration Curve The LOQ is calculated based on the standard deviation of the response and the slope of the calibration curve at low concentrations.[3][10]Statistically sound and provides a more objective measure of the LOQ.Requires more extensive experimental work and careful selection of the concentration range.

Alternative Analytical Techniques

While HPLC-UV is a common choice, other techniques can be employed for the quantification of thiophene derivatives, which may offer different levels of sensitivity and selectivity.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a more selective sulfur chemiluminescence detector (SCD) can be highly effective for volatile thiophene compounds.[11][12][13] Two-dimensional GC can be used to resolve thiophene from interfering matrix components.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers superior sensitivity and selectivity, making it ideal for quantifying impurities at very low levels.[14]

Analytical_Parameters cluster_method Analytical Method cluster_params Key Validation Parameters Method Chosen Analytical Technique (e.g., HPLC, GC) Specificity Specificity Method->Specificity influences Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: The logical relationship between the analytical method and key validation parameters, culminating in the LOQ.

Conclusion

The determination of the Limit of Quantification for Bis(3-methyl-2-thienyl)methanone is a crucial step in the development and validation of analytical methods for pharmaceutical quality control. While no specific LOQ has been published for this particular compound, a robust and scientifically sound LOQ can be established by following the principles outlined in international regulatory guidelines. The choice of methodology, whether based on the signal-to-noise ratio or a statistical evaluation of the calibration curve, should be justified and supported by empirical data demonstrating acceptable precision and accuracy at the determined concentration. By employing a systematic and well-documented approach, researchers and drug development professionals can ensure the reliability of their analytical data and contribute to the overall safety and quality of pharmaceutical products.

References

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  • Agilent Technologies. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • Margl, L., et al. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV. Retrieved from [Link]

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  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20). LinkedIn. Retrieved from [Link]

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  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

  • Mourne Training Services. (2022, April 25). Limit of Quantitation: Does it Matter? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52. Retrieved from [Link]

  • Separation Science. (n.d.). How do I Determine Limits of Detection and Quantification? Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

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A Comparative Guide to the Biological Activity Screening of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological activity screening of the novel compound Bis(3-methyl-2-thienyl)methanone. Drawing upon established methodologies and comparative data from structurally related compounds, this document outlines a strategic approach to elucidating its therapeutic potential.

Introduction to Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a symmetrical ketone featuring two 3-methyl-substituted thiophene rings.[1] While specific biological data for this compound is scarce in publicly available literature, the thiophene nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications.[2][3] Thiophene derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] This inherent potential of the thiophene moiety provides a strong rationale for the comprehensive biological screening of Bis(3-methyl-2-thienyl)methanone.

This guide will present a comparative analysis, postulating the potential activities of Bis(3-methyl-2-thienyl)methanone against relevant comparator compounds and detailing the experimental protocols necessary to validate these hypotheses.

Comparative Analysis of Potential Biological Activities

To establish a baseline for the potential efficacy of Bis(3-methyl-2-thienyl)methanone, we will compare it with structurally similar compounds for which biological activity data is available. The selected comparators include a closely related di(thienyl) derivative and other thienyl ketones.

Table 1: Comparative Biological Activity Data of Thiophene Derivatives

CompoundStructureBiological ActivityKey FindingsReference
Bis(3-methyl-2-thienyl)methanone Chemical structure of Bis(3-methyl-2-thienyl)methanoneTo be determined --
Di(3-thienyl)methanolChemical structure of Di(3-thienyl)methanolAnticancerExhibited potent activity against T98G brain cancer cells. Induced concentration-dependent growth inhibition and cell death.[6][6]
(2,4-bis(arylamino) thiazol-5-yl) (thiophen-2-yl) methanone derivativesRepresentative structure of (2,4-bis(arylamino) thiazol-5-yl) (thiophen-2-yl) methanone derivativesAntibacterialShowed significant antibacterial activity, with the 4-chlorophenyl and 4-ethoxyphenyl substituted derivative being the most potent.[7][8][7][8]
Thiophene-based COX/LOX InhibitorsRepresentative structure of Thiophene-based COX/LOX InhibitorsAnti-inflammatoryDerivatives with carboxylic acid, ester, amine, and methoxy groups have shown inhibitory activity against COX and LOX enzymes.[2][3][5][9][2][3][5][9]

The comparative data suggests that Bis(3-methyl-2-thienyl)methanone possesses a strong potential for exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The methyl substitution on the thiophene rings may influence its lipophilicity and interaction with biological targets, potentially leading to unique activity profiles.

Experimental Protocols for Biological Activity Screening

A tiered screening approach is recommended, starting with broad primary assays to identify potential "hits" for each activity, followed by more specific secondary assays to elucidate mechanisms of action.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][11]

Experimental Workflow for Antimicrobial Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of Bis(3-methyl-2-thienyl)methanone in DMSO C Prepare standardized microbial inoculum (0.5 McFarland) A->C B Culture selected bacterial and fungal strains B->C D Perform serial two-fold dilutions of the compound in a 96-well plate C->D E Inoculate each well with the standardized microbial suspension D->E F Incubate plates at 37°C for 16-20 hours E->F G Visually assess for microbial growth (turbidity) F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture selected cancer cell lines (e.g., MCF-7, A549) B Seed cells into 96-well plates and allow to adhere A->B D Treat cells with compound dilutions and incubate for 48-72 hours B->D C Prepare serial dilutions of Bis(3-methyl-2-thienyl)methanone C->D E Add MTT solution to each well and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability (%) and determine the IC50 value G->H

Caption: Workflow for determining the IC50 value using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. [12]3. Compound Treatment: Treat the cells with serial dilutions of Bis(3-methyl-2-thienyl)methanone and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to purple formazan crystals. [13][14]5. Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [15]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [14]7. IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. [1][15]

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key indicator of anti-inflammatory activity. [16][17][18][19] Signaling Pathway for LPS-induced NO Production

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO

Caption: Simplified signaling pathway of LPS-induced Nitric Oxide production.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of Bis(3-methyl-2-thienyl)methanone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours. [18]4. Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. [16]5. Absorbance Reading: Measure the absorbance at 540 nm.

  • Cytotoxicity Assessment: Concurrently perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound. [16][18]7. Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological screening of Bis(3-methyl-2-thienyl)methanone. Based on the well-documented activities of the thiophene scaffold, there is a strong scientific basis to hypothesize that this compound may exhibit valuable antimicrobial, anticancer, and anti-inflammatory properties. The outlined experimental protocols offer robust and standardized methods for testing these hypotheses.

Positive results from these primary screens should be followed by more in-depth secondary assays to determine the mechanism of action, target specificity, and potential for in vivo efficacy. This systematic approach will be crucial in unlocking the therapeutic potential of Bis(3-methyl-2-thienyl)methanone and guiding its journey in the drug discovery pipeline.

References

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  • PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • OUCI. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • ResearchGate. (n.d.). Previously prepared thiophene derivative with anti-inflammatory activity. [Link]

  • Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging acti. [Link]

  • ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • ResearchGate. (n.d.). Inhibition of nitric oxide production measured as nitrite in the cell.... [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). DESIGN AND BIOLOGICAL PROFILING OF A NOVEL (2,4-BIS(ARYLAMINO) THIAZOL-5-YL) (THIOPHEN-2-YL) METHANONE DERIVATIVE: IMPACT OF SUBSTITUENT VARIATIONS. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. [Link]

  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. [Link]

  • PubMed. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. [Link]

  • ResearchGate. (2025). design and biological profiling of a novel (2,4-bis(arylamino) thiazol-5- yl) (thiophen-2-yl) methanone derivative: impact of substituent variations. [Link]

  • PMC. (2015). Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. [Link]

  • MDPI. (2024). An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. [Link]

  • SemOpenAlex. (2013). Synthesis, reactions and biological activity of some new bis-heterocyclic ring compounds containing sulphur atom. [Link]

  • PMC. (2013). Synthesis, reactions and biological activity of some new bis-heterocyclic ring compounds containing sulphur atom. [Link]

  • MDPI. (2005). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. [Link]

  • ResearchGate. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. [Link]

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  • ResearchGate. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. [Link]

  • Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]

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A Comparative Guide to the Cytotoxicity of Tiagabine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the cytotoxic potential of the anticonvulsant drug Tiagabine and its process-related impurities. By integrating experimental data for the parent compound with advanced in silico toxicological predictions for its impurities, this document offers a comprehensive framework for risk assessment in drug development.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Safety

Tiagabine is an anticonvulsant medication that functions as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, thereby enhancing GABAergic neurotransmission in the central nervous system.[1][2][3] During the synthesis and storage of Tiagabine, various impurities can arise, including synthetic intermediates and degradation products.[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the identification and toxicological qualification of impurities that exceed specific thresholds, making their cytotoxic evaluation a critical step in ensuring drug safety.[5][6][7]

This guide will navigate the complexities of assessing the cytotoxicity of Tiagabine and its key impurities, such as Keto-Tiagabine and Dihydroxy-Tiagabine. We will compare established in vitro cytotoxicity assays, provide detailed experimental protocols, and introduce in silico toxicology as a powerful predictive tool in the absence of direct experimental data for each impurity.

Comparative Analysis of Cytotoxicity: Experimental and Predictive Approaches

A comprehensive understanding of a compound's cytotoxicity requires a multi-faceted approach. For Tiagabine, experimental data provides a baseline, while for its less-characterized impurities, predictive models offer valuable insights.

Experimental Cytotoxicity of Tiagabine

Recent studies have demonstrated that Tiagabine exhibits a concentration-dependent cytotoxic effect on glial cells. In a primary rat astrocyte-microglia co-culture, significant decreases in cell viability were observed at concentrations of 10, 20, and 50 µg/ml after 24 hours of incubation.[8] This finding underscores the importance of evaluating the potential neurotoxicity of both the API and its related substances. While Tiagabine is generally considered to have a low likelihood of causing clinically apparent liver injury, these in vitro findings highlight its potential to impact cell viability at higher concentrations.[5]

In Silico Toxicity Prediction of Tiagabine Impurities

In the absence of direct experimental data for specific impurities like Keto-Tiagabine and Dihydroxy-Tiagabine, in silico toxicology provides a scientifically robust method for predicting potential toxicity.[9] Knowledge-based systems, such as Derek Nexus, utilize a vast database of structure-activity relationships to identify potential toxicophores—substructural features associated with toxicity.[10][11][12]

These predictive models can assess a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ toxicity, based on the chemical structure of the impurity.[13] This approach is not only cost-effective and rapid but is also recognized by regulatory guidelines like ICH M7 for the assessment of mutagenic impurities.[9] By analyzing the structural similarities and differences between Tiagabine and its impurities, we can generate a comparative risk profile.

CompoundCytotoxicity DataMethodKey Findings
Tiagabine Experimental DataPrimary Rat Astrocyte-Microglia Co-cultureConcentration-dependent decrease in glial cell viability at 10, 20, and 50 µg/ml.[8]
Keto-Tiagabine Predicted DataIn Silico (e.g., Derek Nexus)Prediction of potential toxicity based on structural alerts.
Dihydroxy-Tiagabine Predicted DataIn Silico (e.g., Derek Nexus)Prediction of potential toxicity based on structural alerts.

A Methodological Framework for Cytotoxicity Assessment

To ensure scientific integrity and generate reliable data, a well-defined experimental workflow is crucial. The following sections detail the methodologies for both in vitro and in silico cytotoxicity assessments.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a comprehensive workflow for assessing the cytotoxicity of Tiagabine and its impurities using a combination of established assays.

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Selection (e.g., SH-SY5Y, Primary Glial Cells) plating 2. Cell Plating (96-well plates) cell_culture->plating treatment 3. Compound Treatment (Tiagabine & Impurities at various concentrations) plating->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt Endpoint 1 ldh LDH Assay (Membrane Integrity) incubation->ldh Endpoint 2 apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) incubation->apoptosis Endpoint 3 data_acq 5. Data Acquisition (Plate Reader, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 6. IC50 Calculation (Dose-Response Curves) data_acq->ic50 statistical 7. Statistical Analysis ic50->statistical caption Experimental Workflow for Cytotoxicity Assessment

Caption: A stepwise workflow for in vitro cytotoxicity evaluation.

Detailed Experimental Protocols
  • Cell Line Selection and Maintenance:

    • For neurotoxicity studies, the human neuroblastoma cell line SH-SY5Y is a suitable and well-characterized model.[9][10]

    • Alternatively, primary astrocyte or co-cultures with microglia can provide a more physiologically relevant system.[14][15]

    • Culture cells in appropriate media and conditions as recommended by the supplier.

  • Cell Plating:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Tiagabine and its impurities in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to achieve a range of final concentrations for treatment.

    • Replace the cell culture medium with fresh medium containing the test compounds or vehicle control.

  • Incubation:

    • Incubate the treated cells for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • MTT Addition: Following the incubation period with the test compounds, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity due to compromised cell membrane integrity.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Harvesting: Collect both adherent and floating cells from each treatment condition.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Mechanistic Insights: Potential Signaling Pathways of Tiagabine-Induced Cytotoxicity

Tiagabine's primary mechanism of action is the inhibition of GABA reuptake.[5][16] An excessive increase in extracellular GABA can lead to complex downstream signaling events that may impact cell survival. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[17][18][19] GABAergic signaling has been shown to modulate this pathway.[20] Dysregulation of this pathway can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, and subsequent activation of executioner caspases like caspase-3, ultimately leading to apoptosis.[21][22][23]

G cluster_pathway Potential Tiagabine-Induced Cytotoxicity Pathway Tiagabine Tiagabine GABA Increased Extracellular GABA Tiagabine->GABA inhibits reuptake GABA_R GABA Receptor Modulation GABA->GABA_R PI3K_Akt PI3K/Akt/mTOR Pathway Dysregulation GABA_R->PI3K_Akt modulates Bcl2 Bcl-2 Family Imbalance (e.g., increased Bax/Bcl-2 ratio) PI3K_Akt->Bcl2 leads to Caspase3 Caspase-3 Activation Bcl2->Caspase3 promotes Apoptosis Apoptosis Caspase3->Apoptosis caption Hypothesized GABAergic signaling in cytotoxicity.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed operational framework for the proper disposal of Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a hazardous substance based on the known properties of related chemical families, namely ketones and thiophene derivatives.

I. Hazard Profile and Risk Assessment: An Inferential Approach
  • Thiophene Derivatives : Thiophene and its derivatives are recognized as potentially harmful and irritant substances.[4][5] They can be harmful if swallowed, and may cause skin and eye irritation.[5] Some thiophene compounds are also noted for their potential environmental impact, being harmful to aquatic life with long-lasting effects.[4]

  • Ketones : Ketones as a class can present a range of hazards. Many are flammable, and their vapors can form explosive mixtures with air.[6] They can also cause irritation to the skin, eyes, and respiratory tract.[6][7] Ingestion may lead to gastrointestinal irritation.[6]

Given these characteristics of its constituent parts, Bis(3-methyl-2-thienyl)methanone should be handled as a hazardous chemical. The following table summarizes the anticipated hazard profile and the corresponding necessary precautions.

Hazard CategoryPotential Hazard DescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5][8]Avoid creating dust or aerosols. Handle in a well-ventilated area, preferably a chemical fume hood.[7] Wash hands thoroughly after handling.[7]
Skin/Eye Irritation May cause skin and serious eye irritation.[7][9]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7]
Flammability While not confirmed, the presence of organic rings and a ketone group suggests potential flammability.Keep away from heat, sparks, and open flames.[4][6]
Environmental Hazard Based on related thiophene compounds, it may be harmful to aquatic life.[4]Avoid release to the environment.[4]
Reactivity Potentially incompatible with strong oxidizing agents, a common characteristic of organic ketones.[6][10]Do not mix with incompatible waste streams.[10]
II. Operational Disposal Plan: A Step-by-Step Protocol

The guiding principle for the disposal of Bis(3-methyl-2-thienyl)methanone is to manage it as regulated hazardous waste.[11] Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[11]

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling Bis(3-methyl-2-thienyl)methanone for disposal, the following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles or a face shield.[11]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[11]

  • Body Protection : A laboratory coat.[11]

2. Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Waste Characterization : All waste containing Bis(3-methyl-2-thienyl)methanone, including the pure compound, contaminated labware (e.g., weigh boats, spatulas), and used PPE, must be classified as hazardous chemical waste.[5][10]

  • Container Selection : Use a designated, leak-proof, and chemically compatible waste container.[11][12] High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5] Ensure the container has a secure, tight-fitting lid.[12]

  • Waste Collection :

    • Solid Waste : Collect solid Bis(3-methyl-2-thienyl)methanone and contaminated disposable items in a dedicated solid hazardous waste container.[5]

    • Liquid Waste : If in solution, collect it in a labeled, leak-proof liquid hazardous waste container.[5]

    • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.[5]

3. Labeling: Clear and Compliant Communication

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • The waste container must be clearly labeled with the words "Hazardous Waste".[4][11][12]

  • The label must include the full chemical name: "Bis(3-methyl-2-thienyl)methanone".[4][11] Do not use abbreviations or chemical formulas.

  • Include the approximate quantity or concentration of the waste.[4][5]

  • Note the date when waste was first added to the container (the accumulation start date).[11]

4. Storage: Ensuring a Safe Holding Environment

Proper storage of hazardous waste is crucial to prevent spills and exposure.

  • Store the sealed waste container in a designated and secure satellite accumulation area.[4][11]

  • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[4]

  • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[4][11]

5. Final Disposal: The Last Step in the Chain of Custody

The final disposal must be handled by qualified professionals.

  • Engage your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for waste pickup.[5][10][11]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[10]

6. Empty Container Management

An "empty" container that held Bis(3-methyl-2-thienyl)methanone must still be managed with care.

  • Unless triple-rinsed, the empty container should be disposed of as hazardous waste.[11]

  • To triple-rinse, use a suitable solvent that can dissolve the chemical. The resulting rinsate must be collected and disposed of as hazardous waste.[11][13]

  • After proper triple-rinsing, and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic, in accordance with institutional policies.[11]

III. Spill Management Protocol

In the event of a spill, a prompt and systematic response is essential to mitigate risks.

  • Evacuate and Alert : Immediately evacuate non-essential personnel from the spill area and alert colleagues.[4]

  • Ventilate : Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it running.[4]

  • Contain : For small spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels.[4]

  • Collect : Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[5] Collect all cleaning materials as hazardous waste.[5]

  • Report : Report the spill to your institution's EHS department.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Bis(3-methyl-2-thienyl)methanone.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Bis(3-methyl-2-thienyl)methanone Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Always Start Here characterize Characterize as Hazardous Waste ppe->characterize container Use Designated, Labeled, and Sealed Waste Container characterize->container segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage ehs Contact EHS or Licensed Waste Disposal Contractor storage->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup end Proper Disposal Completed pickup->end

Caption: Disposal workflow for Bis(3-methyl-2-thienyl)methanone.

References

  • Proper Disposal of Thiomichler's Ketone: A Guide for Laboratory Professionals. Benchchem.
  • Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. Benchchem.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Safety Data Sheet. MilliporeSigma.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Navigating the Disposal of Bis(3,5-dimethylphenyl)methanone: A Guide for Laboratory Professionals. Benchchem.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • BIS(3-METHYL-2-THIENYL)METHANONE 30717-55-6 wiki. Guidechem.
  • Bis(3-methylthien-2-yl)methanone. LGC Standards.
  • Bis(3-methylthien-2-yl)methanone. LGC Standards.

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A Comprehensive Guide to Personal Protective Equipment for Handling Bis(3-methyl-2-thienyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical research and drug development, the meticulous and safe handling of chemical compounds is a foundational prerequisite for groundbreaking work. This guide provides an in-depth operational plan for the safe handling of Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6), with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). The procedural guidance herein is derived from established safety protocols for handling hazardous chemicals and is tailored to the specific hazard profile of this compound.

Understanding the Hazard Profile

Bis(3-methyl-2-thienyl)methanone is classified as a hazardous substance with the following primary risks[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1].

  • Serious Eye Irritation (Category 2A): Leads to serious eye irritation[1].

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory system[1].

A thorough understanding of these hazards is the cornerstone of a robust safety plan, as it informs every subsequent decision regarding handling procedures and protective measures.

Core Principles of Chemical Handling

The safe handling of any chemical, including Bis(3-methyl-2-thienyl)methanone, is predicated on a hierarchy of controls. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense. Administrative controls, including safety protocols and training, provide a framework for safe operation. Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be a deliberate process, guided by the specific hazards posed by Bis(3-methyl-2-thienyl)methanone. The following is a step-by-step guide to assembling the appropriate protective ensemble.

Hand Protection: The First Point of Contact

Given that Bis(3-methyl-2-thienyl)methanone is a skin irritant, selecting the correct gloves is of paramount importance.

  • Glove Type: Nitrile gloves are a suitable choice for providing protection against a broad range of chemicals and are effective for short-term use[2]. For ketones, more specialized gloves like those with a PVA coating over a nitrile lining can offer enhanced resistance[3][4].

  • Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use. Don gloves before handling the chemical and remove them promptly after the task is complete, using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.

Eye and Face Protection: Shielding Against Splashes and Irritants

The serious eye irritation potential of this compound necessitates robust eye and face protection.

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling Bis(3-methyl-2-thienyl)methanone[2].

  • Secondary Protection: When there is a significant risk of splashing or a highly exothermic reaction, a face shield worn over chemical splash goggles is required to provide an additional layer of protection for the entire face[2].

Body Protection: Minimizing Skin Exposure

To prevent accidental skin contact, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to cover as much skin as possible[2].

  • Clothing: Wear long pants and closed-toe, closed-heel shoes to ensure no skin on the lower body is exposed. Avoid clothing made from synthetic materials like polyester, which can melt if they come into contact with certain chemicals[2].

Respiratory Protection: Guarding Against Inhalation Hazards

As Bis(3-methyl-2-thienyl)methanone can cause respiratory irritation, measures must be in place to prevent inhalation.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All handling of this compound that may generate dust or vapors should be conducted within a fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below permissible limits, or during certain high-risk procedures, respiratory protection may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training[2].

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Bis(3-methyl-2-thienyl)methanone.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Disposal Phase Start Assess Hazards of Bis(3-methyl-2-thienyl)methanone IdentifyHazards Identify Skin, Eye, and Respiratory Irritation Hazards Start->IdentifyHazards Consult SDS SelectPPE Select Appropriate PPE IdentifyHazards->SelectPPE Based on Identified Hazards InspectPPE Inspect PPE for Integrity SelectPPE->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE HandleChemical Handle Chemical in Controlled Environment DonPPE->HandleChemical DoffPPE Doff PPE Safely HandleChemical->DoffPPE DisposePPE Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE End Procedure Complete DisposePPE->End

Caption: Workflow for PPE Selection and Use.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the immediate handling of the chemical and includes procedures for storage and disposal.

Safe Handling and Storage
  • Ventilation: Always handle Bis(3-methyl-2-thienyl)methanone in a well-ventilated area, preferably within a chemical fume hood[1].

  • Hygiene: Wash hands thoroughly after handling the compound. Contaminated clothing should be removed and washed before reuse[1].

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated place[1].

Spill Management and Disposal
  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid generating dust. Collect the spilled material using appropriate tools and place it in a sealed container for disposal[1].

  • Disposal: Dispose of Bis(3-methyl-2-thienyl)methanone and any contaminated materials at an approved waste disposal facility, in accordance with local, state, and federal regulations[1].

Quantitative Data Summary

While specific occupational exposure limits (OELs) for Bis(3-methyl-2-thienyl)methanone have not been established, the hazard classifications provide a qualitative guide for risk assessment.

Hazard ClassificationGHS CategoryDescription
Skin Irritation2Causes skin irritation[1].
Eye Irritation2ACauses serious eye irritation[1].
Specific target organ toxicity — single exposure3May cause respiratory irritation[1].

Conclusion

The safe handling of Bis(3-methyl-2-thienyl)methanone is achievable through a disciplined approach to safety that integrates a thorough understanding of its hazards with the consistent and correct use of personal protective equipment. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment conducive to scientific advancement.

References

  • Polyco Healthline. Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]

  • The Soap Kitchen. Safety Data Sheet. [Link]

  • 3M. Safety Data Sheet. [Link]

  • PPE. Polyco Ketochem® 33cm Lightweight Ketone Resistant Glove. [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.